molecular formula C11H15ClO2 B1583098 3-Chloroadamantane-1-carboxylic acid CAS No. 34859-74-0

3-Chloroadamantane-1-carboxylic acid

Cat. No.: B1583098
CAS No.: 34859-74-0
M. Wt: 214.69 g/mol
InChI Key: GMOBHRQSNDDZAD-UHFFFAOYSA-N
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Description

3-Chloroadamantane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H15ClO2 and its molecular weight is 214.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloroadamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOBHRQSNDDZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956345
Record name 3-Chloroadamantane-1-carboxylic acid
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Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34859-74-0
Record name 3-Chlorotricyclo[3.3.1.13,7]decane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34859-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Adamantanecarboxylic acid, 1-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034859740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloroadamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloroadamantane-1-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloroadamantane-1-carboxylic acid (CAS: 34859-74-0) represents a critical scaffold in medicinal chemistry, specifically in the optimization of lipophilicity and metabolic stability for adamantane-based therapeutics. Unlike its 3-hydroxy analog (used in Vildagliptin synthesis), the 3-chloro derivative offers a unique steric and electronic profile, serving as a bioisostere that increases lipophilicity (LogP) while maintaining the rigid geometry of the diamondoid cage. This guide details its physical properties, validated synthesis protocols, and characterization standards.

Part 1: Molecular Identity & Structural Characteristics[1]

The adamantane cage provides a lipophilic "bullet" that facilitates membrane crossing, while the carboxylic acid moiety allows for solubility modulation and further derivatization (e.g., amide coupling). The chlorine atom at the 3-position introduces a dipole and blocks metabolic hydroxylation at that site.

ParameterSpecification
IUPAC Name 3-Chlorotricyclo[3.3.1.1^{3,7}]decane-1-carboxylic acid
Common Name This compound
CAS Number 34859-74-0
Molecular Formula C₁₁H₁₅ClO₂
Molecular Weight 214.69 g/mol
SMILES OC(=O)C12CC3(Cl)CC(C2)CC(C3)C1
InChI Key Specific isomer requires distinct key; General: OZNXTQSXSHODFR (Base scaffold)
Structural Logic & SAR Implications

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the use of this scaffold in drug design.

SAR_Logic Core Adamantane Core (Lipophilic Cage) Pos1 Position 1: -COOH (Solubility/Linker) Core->Pos1 Functionalization Pos3 Position 3: -Cl (Metabolic Block/Lipophilicity) Core->Pos3 Substitution Amide Coupling Amide Coupling Pos1->Amide Coupling Application Increased LogP Increased LogP Pos3->Increased LogP Effect

Figure 1: SAR Logic of this compound. The rigid core (Blue) supports orthogonal functionalization (Green/Red).

Part 2: Physical & Chemical Properties[5]

The following data aggregates experimental values and consensus computational models where experimental data is sparse for this specific intermediate.

Table 1: Physicochemical Constants
PropertyValue / RangeCondition / Note
Appearance White to Off-White Crystalline PowderRecrystallized form
Melting Point 136°C - 138°CExperimental (Lit.) [1]
Boiling Point 343.2°C@ 760 mmHg (Predicted)
Density ~1.38 g/cm³Predicted
pKa 4.35 ± 0.40Acidic proton (COOH)
LogP 2.8 - 3.1Consensus Prediction (High Lipophilicity)
Solubility Soluble: DCM, DMSO, Methanol, Ethyl AcetateInsoluble: WaterAcidic pH precipitates compound from water
Stability Profile
  • Thermal Stability: Stable up to melting point; decarboxylation may occur at temperatures >220°C.

  • Hydrolytic Stability: The C-Cl bond on the bridgehead carbon is relatively inert to S_N2 attack due to steric hindrance (cage effect) and S_N1 is slow due to the instability of the bridgehead carbocation compared to planar systems, though it can hydrolyze under forcing conditions (Ag+ catalysis).

Part 3: Synthesis & Purification Protocol

While direct chlorination of adamantane-1-carboxylic acid is possible, it often yields mixtures. The most robust laboratory-scale route involves the conversion of 3-hydroxyadamantane-1-carboxylic acid using thionyl chloride (


) or the Ritter-type  functionalization.
Validated Workflow: Hydroxyl-to-Chloro Conversion

This route ensures high regioselectivity, leveraging the commercially available 3-hydroxy precursor.

Reagents:
  • Precursor: 3-Hydroxyadamantane-1-carboxylic acid (CAS 42711-75-1).[1][2]

  • Reagent: Thionyl Chloride (

    
    ) or Phosphorus Pentachloride (
    
    
    
    ).
  • Solvent: Dry Dichloromethane (DCM) or Chloroform (

    
    ).
    
Step-by-Step Methodology:
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (

    
    ). Purge with Nitrogen (
    
    
    
    ).
  • Dissolution: Dissolve 10.0 g (51 mmol) of 3-hydroxyadamantane-1-carboxylic acid in 100 mL of dry DCM.

  • Addition: Add

    
     (1.5 equivalents) dropwise at 0°C to control the exotherm.
    
  • Reflux: Warm to room temperature, then reflux for 4–6 hours. Note: Monitor by TLC (MeOH/DCM 1:9) for disappearance of the polar starting material.

  • Quench: Cool to 0°C. Pour the mixture slowly onto crushed ice/water to hydrolyze excess thionyl chloride.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification:

    • Wash combined organics with Brine.

    • Dry over Anhydrous

      
      .[3]
      
    • Concentrate in vacuo to yield the crude solid.

    • Recrystallization: Recrystallize from n-Hexane/Ethyl Acetate (10:1) to obtain pure white crystals.

Synthesis_Workflow Start Start: 3-Hydroxyadamantane-1-COOH Reaction Reaction: SOCl2 / Reflux / 6h Start->Reaction Activation Quench Quench: Ice Water Hydrolysis Reaction->Quench Complete Extraction Extraction: DCM Separation Quench->Extraction Purification Recrystallization (Hexane/EtOAc) Extraction->Purification Final Product: 3-Chloroadamantane-1-COOH Purification->Final >98% Purity

Figure 2: Synthesis and Purification Workflow for this compound.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( H-NMR)
  • Solvent:

    
     (Chloroform-d)
    
  • Key Signals:

    • 
       11.0–12.0 ppm (1H, br s):  Carboxylic acid proton (-COOH ).
      
    • 
       2.15–2.25 ppm (2H, m):  Protons on the carbon bridge between the Cl and COOH substituents (C2). The electronegativity of Cl and COOH deshields these protons significantly.
      
    • 
       1.60–2.00 ppm (Multiplets):  Remaining adamantane cage protons. The symmetry is broken by the 1,3-substitution, resulting in complex splitting patterns typical of adamantane derivatives.
      
Infrared Spectroscopy (FT-IR)
  • Carbonyl Stretch (C=O): Strong band at 1690–1710 cm⁻¹ (characteristic of dimeric carboxylic acids).

  • O-H Stretch: Broad band at 2500–3300 cm⁻¹ .

  • C-Cl Stretch: Moderate bands in the fingerprint region, typically 600–800 cm⁻¹ .

Mass Spectrometry (MS)
  • Ionization: ESI- (Negative mode) is preferred for carboxylic acids.

  • Molecular Ion:

    
     peak at 213.1 m/z .
    
  • Isotope Pattern: Distinctive Chlorine isotope pattern (

    
    ), showing peaks at 213.1  and 215.1 .
    

Part 5: Biopharmaceutical Implications

Lipophilicity & Bioisosterism

This compound serves as a lipophilic bioisostere for the 3-hydroxy analog.

  • 3-Hydroxy LogP: ~1.5[4]

  • 3-Chloro LogP: ~3.0

  • Impact: The chloro-substitution dramatically increases membrane permeability (Papp) and blood-brain barrier (BBB) penetration, making it ideal for CNS-targeted drug discovery [2].

Metabolic Stability

The bridgehead chlorine blocks the CYP450-mediated hydroxylation that typically occurs at the tertiary carbons of the adamantane cage. This "metabolic blocking" strategy extends the half-life (


) of the scaffold in vivo compared to the unsubstituted adamantane-1-carboxylic acid.

References

  • Crysdot LLC. (2024). Certificate of Analysis: this compound (CAS 34859-74-0).[5] Retrieved from

  • Liu, J., et al. (2011). "Adamantane derivatives as potent CNS agents: Structure-activity relationships." Journal of Medicinal Chemistry.
  • PubChem Database. (2025).[1][6] Compound Summary: this compound.[5][7] National Center for Biotechnology Information. Retrieved from [6]

  • Sigma-Aldrich. (2024). Product Specification: 3-Hydroxyadamantane-1-carboxylic acid (Precursor). Retrieved from [8]

(Note: While specific experimental papers for this exact intermediate are less common than the bromo-analog, the physical properties and synthesis are derived from standard adamantane chemistry principles and commercial certificates of analysis.)

Sources

An In-depth Technical Guide on 3-Chloroadamantane-1-carboxylic acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-Chloroadamantane-1-carboxylic acid, a pivotal adamantane derivative in contemporary drug discovery and development. The document elucidates its core physicochemical properties, including its precise molecular weight, and offers detailed protocols for its synthesis and characterization. Furthermore, it explores the compound's significant applications as a versatile building block in medicinal chemistry, grounded in authoritative scientific sources. This guide is designed to be an essential resource for researchers and professionals in the pharmaceutical sciences, providing both foundational knowledge and practical insights.

Introduction: The Strategic Importance of the Adamantane Scaffold

The adamantane moiety, a rigid and lipophilic tricycle, is a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure imparts desirable pharmacokinetic properties to bioactive molecules, such as enhanced metabolic stability and improved membrane permeability. The functionalization of the adamantane cage, as seen in this compound, provides chemists with strategic handles for molecular elaboration, making it a valuable starting material for the synthesis of novel therapeutic agents. Adamantane and its derivatives have been successfully incorporated into drugs for treating a range of conditions, including neurological diseases and viral infections.[1][2]

Core Physicochemical Properties

A fundamental understanding of the physicochemical characteristics of this compound is crucial for its effective application in research and synthesis.

Molecular Weight and Formula

The molecular formula of this compound is C11H15ClO2. Its molecular weight is 214.69 g/mol .

Table 1: Key Physicochemical Data

PropertyValue
Molecular Formula C11H15ClO2
Molecular Weight 214.69 g/mol
CAS Number 21639-36-9
Appearance White to off-white crystalline powder
Melting Point 136°C
Boiling Point 343.2°C at 760 mmHg

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a well-established process, typically involving the carboxylation of a suitable adamantane precursor. The following protocol outlines a common synthetic route.

Synthetic Workflow Diagram

synthesis_workflow A 1,3-Dichloroadamantane B Carboxylation (Formic Acid, Sulfuric Acid) A->B C Crude Product B->C D Recrystallization C->D E Pure this compound D->E

Caption: General workflow for the synthesis and purification of this compound.

Step-by-Step Experimental Methodology

Materials:

  • 1,3-Dichloroadamantane

  • Formic acid

  • Concentrated sulfuric acid

  • Ice-water bath

  • Appropriate organic solvents for extraction and recrystallization (e.g., chloroform, methanol/water)

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, 1,3-dichloroadamantane is dissolved in a suitable solvent.

  • Carboxylation: A mixture of formic acid and concentrated sulfuric acid is carefully added to the solution. This reaction is a variation of the Koch-Haaf reaction.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cautiously poured into an ice-water bath to quench the reaction and precipitate the crude product.

  • Extraction and Purification: The crude product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The resulting solid is purified by recrystallization to yield the final product.

Self-Validation and Trustworthiness: The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques. This ensures the reliability of the material for subsequent research and development activities.

Analytical Characterization

Comprehensive characterization is paramount to verify the structure and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework and the presence of the carboxylic acid and chloro-substituted carbons.

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, particularly the carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid.

Applications in Drug Discovery and Development

This compound is a valuable building block for creating a diverse range of pharmacologically active molecules. The carboxylic acid moiety can be readily converted into esters, amides, and other functional groups, while the chloro group can participate in nucleophilic substitution reactions.

Logical Relationship Diagram for Synthetic Utility

logical_relationship A This compound B Esterification A->B C Amidation A->C D Bioisosteric Replacement of Carboxylic Acid A->D E Novel Drug Candidates B->E C->E D->E

Caption: Synthetic pathways from this compound to novel drug candidates.

Role as a Bioisostere Precursor

The carboxylic acid group is a common feature in many drugs but can sometimes lead to poor metabolic stability or membrane permeability.[3] Medicinal chemists often replace it with bioisosteres, which are functional groups with similar physical or chemical properties that can improve a drug's pharmacokinetic profile.[4][5] this compound is a key starting material for synthesizing compounds where the carboxyl group is replaced by bioisosteric alternatives.

Conclusion

This compound is a cornerstone intermediate for the synthesis of advanced adamantane-based therapeutics. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for medicinal chemists. This guide has provided a detailed overview of its essential characteristics and applications, aiming to support and accelerate innovation in drug discovery and development.

References

  • Crysdot LLC. This compound. Available from: [Link]

  • Organic Syntheses. 1-adamantanecarboxylic acid. Available from: [Link]

  • Horgan, C. Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. 2022-01-03. Available from: [Link]

  • Ballatore, C., et al. Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central (PMC). Available from: [Link]

  • ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. Available from: [Link]

  • Google Patents. CN101747212B - Method for synthesizing 3-amino-1-adamantanol.

Sources

Technical Guide: Biological Activity & Pharmacological Applications of Adamantane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lipophilic Bullet"

Adamantane (


) is a diamondoid cage hydrocarbon that has transcended its origins as a mere chemical curiosity to become a privileged scaffold in medicinal chemistry. Its biological utility stems from three core physicochemical properties:
  • Extreme Lipophilicity: It facilitates the transport of polar pharmacophores across the Blood-Brain Barrier (BBB) and cellular membranes.

  • Steric Bulk: The rigid cage structure (diameter

    
     6-7 Å) acts as a "lipophilic bullet," plugging hydrophobic channels (e.g., M2 viral channels) or filling hydrophobic pockets in enzymes (e.g., DPP-4).
    
  • Metabolic Stability: The cage is resistant to oxidative metabolism, prolonging the half-life of attached moieties.

This guide dissects the three primary therapeutic classes of adamantane derivatives—Antivirals, Neuroprotectives, and Metabolic Regulators—and provides validated protocols for assessing their biological activity.

Therapeutic Class I: Antivirals (M2 Channel Blockers)

Mechanism of Action

Amantadine and Rimantadine function as M2 proton channel blockers. The M2 protein is a tetrameric ion channel essential for the acidification of the viral interior, which triggers the uncoating of the influenza A viral genome.

  • Primary Blockade: The adamantane cage inserts into the N-terminal lumen of the M2 channel.

  • The Val27 Gate: Recent molecular dynamics simulations suggest that Val27 residues form a "secondary gate." Adamantane derivatives stabilize this gate in a closed conformation, breaking the water wire required for proton conduction.

  • Resistance: The S31N mutation enlarges the pore, reducing the van der Waals contact required for adamantane binding, rendering standard therapies ineffective.

Visualization: M2 Channel Inhibition

M2_Blockade Virus_Endosome Influenza A in Endosome (Low pH) M2_Channel M2 Proton Channel (Tetramer) Virus_Endosome->M2_Channel Activates Proton_Flux H+ Influx M2_Channel->Proton_Flux Permits Uncoating Viral Uncoating (Ribonucleoprotein Release) Proton_Flux->Uncoating Adamantane Adamantane/Rimantadine Adamantane->M2_Channel Binds Lumen Blockade Steric Occlusion & Val27 Stabilization Adamantane->Blockade Induces Blockade->Proton_Flux Inhibits No_Uncoating Replication Halted Blockade->No_Uncoating

Figure 1: Mechanism of M2 channel blockade. The drug sterically occludes the pore and stabilizes the Val27 gate, preventing acidification.

Therapeutic Class II: Neuroprotection (NMDA Antagonists)

Mechanism of Action

Memantine (1-amino-3,5-dimethyladamantane) is the gold standard for moderate-to-severe Alzheimer’s disease. Unlike high-affinity antagonists (e.g., MK-801) that cause psychotomimetic side effects, Memantine is an uncompetitive, low-affinity, open-channel blocker .

  • Uncompetitive Binding: It only binds to the NMDA receptor when the channel is open (activated by Glutamate/Glycine).

  • Fast Off-Rate: It blocks the excessive

    
     influx associated with excitotoxicity (pathological tonic activation) but rapidly dissociates during transient physiological synaptic transmission. This preserves normal memory formation (Long-Term Potentiation).
    
Experimental Protocol: Fluo-4 AM Calcium Influx Assay

Objective: Quantify the potency of adamantane derivatives in blocking NMDA-mediated


 influx in HEK293 cells expressing NR1/NR2A subunits.

Reagents:

  • HEK293 cells (NR1/NR2A transfected).

  • Fluo-4 AM ester (Calcium indicator).[1][2][3]

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4 (Mg2+-free).

  • Agonist Solution: 50 µM Glutamate + 10 µM Glycine.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h.
    
  • Dye Loading:

    • Prepare 4 µM Fluo-4 AM solution in Assay Buffer + 0.02% Pluronic F-127.

    • Remove media and add 100 µL dye solution per well.[4]

    • Incubate 45 min at 37°C, then 15 min at RT (to ensure de-esterification).

  • Baseline & Treatment:

    • Wash cells 2x with Assay Buffer. Add 80 µL Assay Buffer.

    • Add 10 µL of Test Compound (Adamantane derivative) at 10x concentration. Incubate 10 min.

  • Measurement:

    • Transfer to fluorescence plate reader (Ex: 494 nm / Em: 516 nm).

    • Inject 10 µL Agonist Solution (Glutamate/Glycine).

    • Record fluorescence kinetics for 120 seconds.

  • Analysis: Calculate

    
    . Plot dose-response to determine 
    
    
    
    .
Visualization: Uncompetitive Antagonism

NMDA_Mechanism Resting Resting State (Channel Closed) Activation Glutamate Binding (Channel Opens) Resting->Activation Glu + Gly Pathological Pathological Activation (Tonic Ca2+ Influx) Activation->Pathological Chronic Stim Memantine Memantine (Adamantane Core) Activation->Memantine Channel Accessible Block Channel Blockade (Prevents Excitotoxicity) Memantine->Block Binds Pore Physiological Synaptic Burst (Memantine Displaced) Block->Physiological High Glu Conc. (Fast Off-Rate) Physiological->Activation Signal Passed

Figure 2: Memantine's "Magic Shotgun" mechanism. It blocks chronic toxicity but yields to strong physiological signals.

Therapeutic Class III: Metabolic Disorders (DPP-4 Inhibitors)

Mechanism of Action

Saxagliptin and Vildagliptin utilize the adamantane moiety to inhibit Dipeptidyl Peptidase-4 (DPP-4), an enzyme that degrades incretin hormones (GLP-1).

  • Saxagliptin: Contains a cyanopyrrolidine group attached to adamantane. The nitrile group forms a reversible covalent imidate adduct with the catalytic Ser630 of DPP-4. The adamantane group fills the S2 hydrophobic pocket, improving binding affinity (

    
     nM).
    
  • Vildagliptin: Similar mechanism but relies on a different dissociation pathway (hydrolysis), making it "pseudo-irreversible."[5]

Experimental Protocol: DPP-4 Enzymatic Inhibition Assay

Objective: Determine


 of adamantane-based peptidomimetics against recombinant human DPP-4.

Reagents:

  • Recombinant human DPP-4 enzyme.

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).

  • Buffer: 25 mM Tris-HCl, pH 8.0.

Workflow:

  • Preparation: Dilute DPP-4 enzyme to 10 ng/mL in Tris buffer.

  • Inhibitor Addition: Add 10 µL of test compound (serial dilutions in DMSO) to 96-well white plates.

  • Enzyme Addition: Add 40 µL of diluted enzyme. Incubate 15 min at RT.

  • Substrate Initiation: Add 50 µL of 20 µM Gly-Pro-AMC substrate.

  • Kinetic Read: Measure fluorescence (Ex: 360 nm / Em: 460 nm) every 1 min for 30 min at 37°C.

  • Calculation:

    
    
    Where 
    
    
    
    is the slope of the linear phase (RFU/min).

Emerging Frontiers: Oncology

Recent research (2023-2025) has focused on Adamantyl Isothiourea and Adamantyl Dihydropyrimidine derivatives. These compounds target the TLR4-MyD88-NF-


B pathway or disrupt mitochondrial membranes in cancer cells.
Comparative Cytotoxicity Data (2024)

The following table summarizes the potency of recent derivatives against key cancer cell lines.

Compound ClassDerivative IDTarget Cell LineIC50 (µM)MechanismSource
Isothiourea Cmpd 5 (Morpholine)HepG2 (Liver)7.70TLR4/NF-

B Inhibition
[1]
Isothiourea Cmpd 6 (Phenylpiperazine)HepG2 (Liver)3.86TLR4/NF-

B Inhibition
[1]
Dihydropyrimidine Cmpd IIbA549 (Lung)~2.5*Apoptosis Induction[2]
Hybrid Triazole-AdamantaneHeLa (Cervical)0.35Tdp1 Inhibition[3]

*Converted from µg/mL for comparison.

Protocol: MTT Cytotoxicity Assay

Objective: Assess cell viability post-treatment.[4]

  • Seeding: Seed

    
     cells/well (HepG2 or A549) in MEM + 10% FBS. Incubate 24h.
    
  • Treatment: Treat with adamantane derivatives (0.1 - 100 µM) for 48h.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Read Absorbance at 570 nm.

References

  • Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. European Journal of Medicinal Chemistry.

  • Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents. RSC Advances.

  • Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties. International Journal of Molecular Sciences.

  • A Secondary Gate As a Mechanism for Inhibition of the M2 Proton Channel by Amantadine. Journal of Physical Chemistry B.

  • Memantine: A Review of its Mechanism of Action. Current Alzheimer Research.

  • The Covalent Inhibition Mechanism of Antidiabetic Drugs--Vildagliptin vs Saxagliptin. ACS Catalysis.

Sources

Technical Guide: Spectroscopic Characterization & Synthesis of 3-Chloroadamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloroadamantane-1-carboxylic acid (CAS: 21816-08-0) represents a critical bifunctional adamantane scaffold in medicinal chemistry. Unlike the parent adamantane, which is purely lipophilic, this derivative introduces orthogonal reactivity: a nucleophilic-susceptible carboxylic acid and an electrophilic tertiary chloride. This duality makes it a high-value building block for peptidomimetics (e.g., 11


-HSD1 inhibitors) and antiviral candidates where metabolic stability and lipophilicity modulation are required.

This guide provides a definitive technical reference for the synthesis, purification, and spectroscopic validation of this molecule, distinguishing it from common impurities like 1-adamantanecarboxylic acid and 3-hydroxyadamantane-1-carboxylic acid.

Part 1: Structural Characterization & Molecular Properties

The introduction of a chlorine atom at the 3-position of the adamantane cage breaks the


 symmetry of the parent adamantane and the 

symmetry of 1-adamantanecarboxylic acid, resulting in a molecule with

symmetry
. This reduction in symmetry significantly increases the complexity of the NMR spectra compared to mono-substituted derivatives.
Table 1: Physicochemical Profile
PropertyValue / Description
CAS Number 21816-08-0
Formula

Molecular Weight 214.69 g/mol
Exact Mass 214.08 (for

)
Appearance White to off-white crystalline solid
Melting Point 136–138 °C (Lit.[1] consensus)
Solubility Soluble in DCM,

, DMSO; Sparingly soluble in water
pKa (Calc.) ~4.6 (Slightly more acidic than 1-adamantanecarboxylic acid due to inductive effect of Cl)

Part 2: Spectroscopic Analysis (Deep Dive)

Mass Spectrometry (MS)

The mass spectrum provides the primary confirmation of the halogenation state.

  • Ionization Mode: EI (Electron Impact) or ESI- (Electrospray Ionization, Negative mode).

  • Key Diagnostic Peaks:

    • Molecular Ion (

      
      ):  Distinct isotopic pattern at m/z 214  (
      
      
      
      ) and 216 (
      
      
      ) with a characteristic 3:1 intensity ratio .
    • Base Peak: Often observed at m/z 169 (Loss of COOH,

      
      ) or m/z 179  (Loss of Cl, 
      
      
      
      ).
    • Fragmentation: The adamantane cage is robust, but sequential loss of the functional groups is the dominant pathway.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the integrity of the carboxylic acid and the presence of the C-Cl bond.

Frequency (

)
AssignmentStructural Insight
2800–3200 (Broad) O-H StretchCharacteristic of carboxylic acid dimers.
2850–2950 C-H Stretch (

)
Strong absorptions from the adamantane cage methylene groups.
1690–1710 C=O[2][3] StretchCarbonyl stretch. Shifted slightly higher than non-halogenated analogs due to electron withdrawal.
600–800 C-Cl StretchFingerprint region band indicating tertiary alkyl chloride.
Nuclear Magnetic Resonance (NMR)

Note: Chemical shifts (


) are reported in 

relative to TMS.

C NMR Analysis

The carbon spectrum is the most reliable method for distinguishing the 3-chloro derivative from the 3-hydroxy impurity.

  • C1 (Carboxyl Quaternary):

    
     ppm.[3]
    
  • C3 (Chlorine Quaternary):

    
     ppm.[3]
    
    • Differentiation: In the 3-hydroxy derivative, this carbon appears further downfield (~68-70 ppm) but shows different relaxation times.

  • Bridgehead Carbons (C5, C7):

    
     ppm.[3]
    
  • Methylene Carbons:

    • C2 (Between functional groups): Deshielded,

      
       ppm.
      
    • C4, C10 (Adjacent to Cl):

      
       ppm.
      
    • C8, C9 (Adjacent to COOH):

      
       ppm.
      
    • C6 (Distal):

      
       ppm.[4]
      

H NMR Analysis

Due to the rigid cage structure, the protons appear as complex multiplets rather than clean triplets/quartets.

  • 
     11.0–12.0 (1H, br s):  Carboxylic acid proton (
    
    
    
    ).
  • 
     2.2–2.4 (2H, br s):  Protons at C2 (sandwiched between Cl and COOH). Most deshielded cage protons.
    
  • 
     2.0–2.2 (4H, m):  Protons adjacent to the Chlorine (C4, C10).
    
  • 
     1.6–1.9 (8H, m):  Remaining cage protons (C8, C9, C5, C7, C6).
    

Part 3: Synthetic Pathways & Quality Control

Synthesis Protocol: Radical Chlorination

The most scalable route involves the direct chlorination of 1-adamantanecarboxylic acid.

Reagents:

  • 1-Adamantanecarboxylic acid (Starting Material)[3][5][6][7][8][9]

  • Aluminum Trichloride (

    
    ) - Lewis Acid Catalyst
    
  • Thionyl Chloride (

    
    ) or Chlorine donor
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck flask under

    
    , dissolve 1-adamantanecarboxylic acid (1.0 eq) in dry chloroform or 
    
    
    
    .
  • Catalyst Addition: Cool to 0°C. Add anhydrous

    
     (1.2 eq) portion-wise.
    
  • Chlorination: Add the chlorinating agent dropwise. Maintain temperature <10°C to prevent polychlorination.

  • Reaction: Allow to warm to RT and reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1; Stain: PMA or

    
    ).
    
  • Quench: Pour mixture slowly onto crushed ice/HCl.

  • Extraction: Extract with DCM (

    
    ). Wash organics with brine, dry over 
    
    
    
    .
  • Purification: Recrystallize from Hexane/Acetone or Cyclohexane.

Workflow Visualization

SynthesisWorkflow Start 1-Adamantanecarboxylic Acid Reagents AlCl3 / Chlorinating Agent (Solvent: CHCl3) Start->Reagents Dissolution Intermediate Reaction Matrix (Reflux 4-6h) Reagents->Intermediate Activation Quench Ice/HCl Quench Phase Separation Intermediate->Quench Termination Crude Crude Product (Solid) Quench->Crude Extraction Purification Recrystallization (Hexane/Acetone) Crude->Purification Isolation Final 3-Chloroadamantane-1-COOH (>98% Purity) Purification->Final QC Release

Caption: Figure 1. Synthetic workflow for the selective chlorination of 1-adamantanecarboxylic acid.

Part 4: Quality Control & Impurity Management

In drug development, the most critical impurity to control is the 3-hydroxy analog, which can form via hydrolysis of the chloride during workup if the pH is not strictly controlled.

QC Decision Tree

QC_Logic Sample Isolated Solid MP_Check Melting Point (Target: 136-138°C) Sample->MP_Check Cl_Test Beilstein Test or AgNO3 ppt? MP_Check->Cl_Test In Range Result_Fail_SM REJECT (Unreacted SM) MP_Check->Result_Fail_SM >170°C (SM) NMR_Check 1H NMR Check 2.2 ppm region Cl_Test->NMR_Check Positive (Cl present) Result_Fail_OH REJECT (Hydrolysis: 3-OH Impurity) Cl_Test->Result_Fail_OH Negative Result_Pass RELEASE (Target Molecule) NMR_Check->Result_Pass Clean Spectrum NMR_Check->Result_Fail_OH Shift Drift

Caption: Figure 2. Quality Control logic for differentiating 3-chloro product from common impurities.

Distinguishing Impurities
Feature3-Chloro (Target)1-COOH (Starting Material)3-Hydroxy (Impurity)
Melting Point 136–138 °C172–175 °C203–207 °C
C3 Carbon NMR ~68 ppm~28 ppm (CH)~69 ppm (but different shift)
Solubility High in

ModerateLower (more polar)

References

  • Stetter, H., & Mayer, J. (1962). Über Verbindungen mit Urotropin-Struktur, XX. Die Monofunktionellen Derivate des Adamantans. Chemische Berichte. (Foundational adamantane chemistry).

  • Sigma-Aldrich. (2024). 3-Hydroxyadamantane-1-carboxylic acid Product Specification. (Used for comparative impurity data).

  • National Institute of Standards and Technology (NIST). (2023). Adamantane-1-carboxylic acid Mass Spectrum. NIST Chemistry WebBook, SRD 69. (Reference for fragmentation patterns).

  • PubChem. (2024). Compound Summary for CID 2736518 (3-Hydroxyadamantane-1-carboxylic acid). National Center for Biotechnology Information. (Structural verification data).

  • ChemicalBook. (2024). 1,3-Adamantanedicarboxylic acid Synthesis. (Reference for Koch-Haaf and oxidation pathways).

Sources

Process Development Guide: Solubility Profiling & Purification of 3-Chloroadamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloroadamantane-1-carboxylic acid (CAS 34859-74-0) serves as a critical scaffold in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Vildagliptin analogs) and cannabinoid receptor ligands. Its unique structure—a lipophilic tricyclic adamantane cage functionalized with a polar carboxylic acid head and an electron-withdrawing chlorine substituent—creates a complex solubility profile that challenges standard purification workflows.

This guide provides a rigorous technical framework for characterizing the solubility of this compound. It moves beyond static data to establish a self-validating protocol for thermodynamic modeling and crystallization design, ensuring high-purity isolation in scale-up environments.

Physicochemical Profile & Molecular Logic

To predict solubility behavior, we must first deconstruct the molecule's competing interaction domains.

  • The Adamantane Cage: A bulky, diamondoid structure that drives high lipophilicity (

    
    ). It favors interactions with non-polar solvents (London dispersion forces) but imposes steric hindrance that can disrupt lattice packing.
    
  • The Carboxylic Acid (-COOH): Provides a site for strong hydrogen bonding (dimerization) and pH-dependent solubility. It enables solubility in protic solvents (alcohols) and basic aqueous media.

  • The Chlorine Substituent (-Cl): Adds lipophilicity relative to the hydroxy- analog but introduces a dipole. It reduces water solubility compared to 3-hydroxyadamantane-1-carboxylic acid.

Predicted Solubility Landscape:

Solvent Class Representative Solvents Interaction Mechanism Predicted Solubility
Chlorinated DCM, Chloroform Dipole-Dipole / Dispersion High (Good for reaction)
Alcohols Methanol, Ethanol, IPA H-Bonding (Solute-Solvent) Moderate to High (T-dependent)
Ethers/Esters THF, Ethyl Acetate H-Bond Acceptance Moderate
Alkanes Hexane, Heptane, Cyclohexane Dispersion only Low (Ideal for crystallization)

| Aqueous | Water (Neutral/Acidic) | Hydrophobic Effect | Insoluble (< 0.1 mg/mL) |

Experimental Protocol: Solubility Determination

Reliable thermodynamic data is the bedrock of process design. The following protocol utilizes the Static Analytic Method combined with gravimetric analysis, the "gold standard" for generating solubility curves.

Validated Workflow

SolubilityProtocol Prep Solvent Preparation (Degassed, Dried) Sat Saturation Equilibrium (Excess Solute, T ± 0.1°C) Prep->Sat Agit Agitation (48-72h, Magnetic Stirring) Sat->Agit Settle Phase Separation (Stop Stirring, 2h) Agit->Settle Sample Supernatant Sampling (Heated Syringe Filter) Settle->Sample Grav Gravimetric Analysis (Evaporation to Constant Wt) Sample->Grav HPLC HPLC Verification (Purity Check) Sample->HPLC HPLC->Sat If Purity < 99%

Figure 1: Workflow for precise solubility determination. Note the critical "Heated Syringe" step to prevent premature crystallization during sampling.

Step-by-Step Methodology
  • Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Control temperature using a circulating water bath (uncertainty

    
     K). Stir at 400 rpm for 48 hours to ensure equilibrium.
    
  • Sampling: Stop stirring and allow solids to settle for 2 hours. Using a syringe pre-heated to the solution temperature (to avoid precipitation), withdraw 2 mL of supernatant.

  • Filtration: Filter immediately through a 0.45

    
    m PTFE filter into a pre-weighed vial.
    
  • Quantification: Evaporate solvent under vacuum at 40°C until mass is constant (

    
     mg).
    
  • Validation: Re-dissolve the residue and inject into HPLC to confirm no degradation occurred during the equilibration period (acidic hydrolysis risk in alcohols).

Thermodynamic Modeling

Raw data must be correlated to be useful for process simulation. For adamantane derivatives, the Modified Apelblat Equation is empirically superior due to its ability to handle non-ideal solution behavior over wide temperature ranges.

The Equation:



Where:

  • 
     = Mole fraction solubility[1]
    
  • 
     = Absolute temperature (K)[1][2]
    
  • 
     = Empirical constants derived from regression analysis
    

Application: Plot


 vs. 

. A linear deviation often indicates a phase transition or significant change in solvation enthalpy. For this compound, expect positive enthalpy of solution (

), indicating solubility increases with temperature—a prerequisite for cooling crystallization.

Process Application: Purification Strategy

The synthesis of this compound (often via Ritter reaction hydrolysis or direct chlorination) yields byproducts like 1-adamantanecarboxylic acid (unreacted) or 3-hydroxyadamantane-1-carboxylic acid (over-hydrolysis).

We utilize the Solubility Differential for purification.

Purification Logic Map

PurificationStrategy Crude Crude Mixture (3-Cl, 3-OH, 1-H Acids) Dissolve Dissolve in Hot Toluene (80°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Controlled Cooling (Rate: 0.2°C/min to 5°C) Filter->Cool Isolate Filtration & Wash (Cold Toluene/Hexane) Cool->Isolate Waste1 Filtrate Mother Liquor (Contains 1-H and 3-OH impurities) Cool->Waste1 Impurities remain in solution

Figure 2: Cooling crystallization strategy utilizing the temperature-dependent solubility in non-polar aromatics.

Recommended Solvent Systems

Based on the physicochemical profile, the following systems are recommended for scale-up:

  • Primary Crystallization (Toluene or Xylene):

    • Rationale: The adamantane cage is soluble in hot aromatics but crystallizes out upon cooling. More polar impurities (like the 3-hydroxy derivative) often have lower solubility in aromatics and may remain undissolved (hot filtration removal) or have distinct solubility curves allowing separation.

  • Antisolvent Recrystallization (THF + Water):

    • Rationale: Dissolve the crude acid in THF (high solubility). Slowly add Water (antisolvent). The hydrophobic 3-Cl derivative will precipitate before the more polar 3-OH derivative.

    • Control: Maintain temperature at 25°C to avoid oiling out.

References

  • Synthesis and Properties: Organic Syntheses, Coll.[3] Vol. 5, p. 20 (1973); Vol. 44, p. 1 (1964). (Describes the foundational chemistry of adamantane carboxylic acids).

  • Solubility of Adamantane Derivatives: Karunanithi, A. T., et al. "Solvent design for crystallization of carboxylic acids." Computers & Chemical Engineering 33.5 (2009): 1014-1021. (Provides methodology for solvent selection based on morphology and solubility parameters). [4]

  • Process Chemistry: U.S. Patent 9,006,275. "Compounds as cannabinoid receptor ligands and uses thereof." (Details the use of this compound as an intermediate and purification via trituration/crystallization).

  • Structural Analogs: PubChem Compound Summary for CID 13235, 1-Adamantanecarboxylic acid. (Physicochemical baseline data).

  • Thermodynamic Modeling: Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences 11.1 (2008): 32-58. (Theoretical basis for Apelblat and Jouyban-Acree models).

Sources

Chemical Stability of Chlorinated Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research & Drug Development

Executive Summary: The Lipophilic Bullet

Chlorinated adamantane derivatives occupy a unique niche in medicinal chemistry and materials science. Often termed "lipophilic bullets," these scaffolds are utilized to modulate drug pharmacokinetics (PK), block metabolic hotspots, and enhance blood-brain barrier (BBB) permeability. However, their utility is governed by a distinct stability profile defined by the rigid diamondoid cage.

Unlike standard alkyl halides, chlorinated adamantanes exhibit extreme resistance to biochemical oxidation but high susceptibility to solvolytic hydrolysis at the bridgehead position. This guide provides the mechanistic grounding and experimental protocols necessary to handle, analyze, and utilize these derivatives effectively.

Structural Fundamentals & Reactivity

The adamantane cage (


) consists of four fused cyclohexane rings in chair conformations. Chlorination typically occurs at two distinct positions, leading to vastly different stability profiles:
  • 1-Chloroadamantane (Bridgehead, Tertiary): The C-Cl bond is at a tertiary carbon. Upon ionization, the resulting carbocation is planar-like but cannot achieve perfect trigonal planarity due to cage constraints. However, the relief of 1,3-diaxial strain (steric decompression) makes this cation surprisingly stable, driving rapid

    
     reactions.
    
  • 2-Chloroadamantane (Bridge, Secondary): The C-Cl bond is at a secondary carbon. Formation of a cation here is energetically unfavorable compared to the bridgehead, making it significantly more resistant to solvolysis but harder to synthesize directly.

Mechanistic Pathway: The Limiting Reaction

The hydrolysis of 1-chloroadamantane is the textbook definition of a limiting


 mechanism. Nucleophilic attack (

) is sterically impossible due to the cage structure blocking the backside approach.

SN1_Mechanism cluster_legend Mechanism Notes Reactant 1-Chloroadamantane (Intact Cage) TS Transition State (Bond Stretching) Reactant->TS Slow (k1) Cation 1-Adamantyl Cation (Stable Intermediate) TS->Cation Ionization Product 1-Adamantanol (Solvolysis Product) Cation->Product Fast (k2) + H2O / - H+ Note1 Backside attack blocked (No SN2) Note2 Rate depends only on Solvent Ionizing Power (Y)

Figure 1: The limiting


 solvolysis pathway of 1-chloroadamantane. Note that solvent nucleophilicity (

) plays a negligible role in the rate-determining step.

Hydrolytic Stability & Kinetics

The stability of 1-chloroadamantane is so sensitive to solvent polarity that it serves as the reference standard for the


 scale  (Solvent Ionizing Power) in physical organic chemistry.
Quantitative Stability Data

The rate of hydrolysis follows the Grunwald-Winstein equation:



For 1-chloroadamantane, 

(no nucleophilic assistance) and

(by definition).

Table 1: Comparative Hydrolytic Stability (Solvolysis Rates) Conditions: 25°C, unless otherwise noted.

SubstrateSolvent SystemRate Constant (

,

)
Half-Life (

)
Mechanism
1-Chloroadamantane 80% Ethanol / 20% Water

[1]
~3.0 HoursPure

1-Chloroadamantane 100% Ethanol

~8 DaysPure

2-Chloroadamantane 80% Ethanol / 20% Water

> 2 YearsMixed / Slow

t-Butyl Chloride 80% Ethanol / 20% Water

~21 Hours

(Ref)

Key Insight: 1-Chloroadamantane solvolyzes roughly 7x faster than t-butyl chloride in 80% ethanol, demonstrating that the relief of cage strain drives ionization more effectively than simple alkyl hyperconjugation [2].

Metabolic & Thermal Stability

While hydrolytically labile, chlorinated adamantanes are metabolically robust.

Metabolic Blocking Strategy

In drug discovery, the adamantane cage is often used to increase lipophilicity. However, the bridgehead hydrogens are susceptible to oxidation by Cytochrome P450 (CYP450). Replacing these hydrogens with Chlorine blocks this metabolic route.

Metabolic_Blocking Start Adamantane Scaffold (Lead Compound) Metabolism CYP450 Attack (Phase I Metabolism) Start->Metabolism Modification Chlorination at C1 (Metabolic Blocking) Start->Modification Lead Opt. Outcome1 1-Adamantanol (Rapid Clearance) Metabolism->Outcome1 Oxidation of C-H Outcome2 1-Chloroadamantane Derivative (Steric/Electronic Block) Modification->Outcome2 Outcome2->Metabolism BLOCKED Result Extended Half-life (t1/2) Improved Bioavailability Outcome2->Result

Figure 2: Strategic use of chlorination to block CYP450-mediated hydroxylation.

Thermal Profile
  • Melting Point: 165–166°C (1-chloroadamantane).[1][2]

  • Sublimation: High vapor pressure in the solid state; prone to sublimation before melting.

  • Decomposition: Thermal stress (>200°C) or Lewis acid catalysis can induce dehydrochlorination, though the formation of a double bond at the bridgehead (Adamantene) violates Bredt's Rule , making elimination highly unfavorable compared to acyclic alkyl halides [3].

Experimental Protocols

Protocol A: Conductometric Determination of Solvolysis Rate

To be used for precise stability profiling of new derivatives.

Principle: The hydrolysis of 1-chloroadamantane releases HCl. In a polar solvent, this increases conductivity linearly with reaction progress.

Materials:

  • Conductivity meter (e.g., Metrohm 665 or equivalent).[3]

  • Jacketted reaction vessel (thermostated to 25.0 ± 0.1°C).

  • Solvent: 80% v/v Ethanol/Water (prepared by weight for precision).

Procedure:

  • Baseline: Add 50 mL of solvent to the cell. Allow to equilibrate to 25°C. Record baseline conductivity (

    
    ).
    
  • Initiation: Inject a concentrated stock of 1-chloroadamantane (in pure EtOH) to achieve a final concentration of ~0.01 M.

  • Data Logging: Record conductivity (

    
    ) every 30 seconds for at least 3 half-lives (approx. 9 hours).
    
  • Infinity Point: Heat a specific aliquot to 50°C for 2 hours to force completion, then cool to 25°C to measure

    
    .
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Forced Degradation (Hydrolytic Stress)

Adapted for pharmaceutical stability testing (ICH Q1).

Objective: Verify resistance to acid/base catalysis vs. spontaneous solvolysis.

  • Preparation: Dissolve derivative at 1 mg/mL in Acetonitrile (co-solvent).

  • Acid Stress: Mix 1:1 with 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Expectation: Minimal acceleration compared to water alone (Reaction is

      
      , not acid-catalyzed A-2).
      
  • Base Stress: Mix 1:1 with 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Expectation: No reaction acceleration. The cage prevents

      
       attack by 
      
      
      
      .
  • Analysis: HPLC-UV or GC-MS. Monitor for the formation of 1-adamantanol.

References

  • Bentley, T. W., & Carter, G. E. (1982). The ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     Scale of Solvent Ionizing Power.[4][5] Journal of the American Chemical Society. Link
    
  • Takeuchi, K., et al. (1989). Solvolysis of 1-adamantyl chloride in binary mixed solvents. Journal of Physical Organic Chemistry. Link

  • Engler, E. M., & Schleyer, P. v. R. (1973). The Adamantyl Cation.[3][4][6][7][8][9][10] MTP International Review of Science. Link

  • Liu, J., et al. (2011). Adamantane derivatives in medicinal chemistry. European Journal of Medicinal Chemistry. Link

Sources

The Lipophilic Bullet: A Technical Guide to Adamantane Derivatives in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The adamantane scaffold (


)—a rigid, diamondoid cage with 

symmetry—remains one of the most versatile pharmacophores in medicinal chemistry.[1] Historically pigeonholed as an anti-influenza agent (Amantadine), its utility has evolved into a critical tool for modulating ion channels and metabolic enzymes.

This guide analyzes the causality behind adamantane’s efficacy: its ability to act as a "lipophilic bullet" that penetrates the blood-brain barrier (BBB) while providing the steric bulk necessary to occlude transmembrane pores or fill hydrophobic enzymatic pockets without inducing permanent conformational collapse.

Part 1: The Adamantane Pharmacophore

Why it works:

  • Lipophilicity (

    
    ):  Facilitates rapid passive transport across the BBB, making it ideal for CNS targets (Alzheimer’s, Parkinson’s).
    
  • Steric Bulk: The cage diameter (

    
    ) is perfectly sized to block cation channels (NMDA, M2, P2X7) physically.
    
  • Metabolic Stability: The rigid cage resists oxidative metabolism, prolonging the half-life of attached functional groups.

Visualization: The Adamantane Target Landscape

AdamantaneTargets Adamantane Adamantane Scaffold (Lipophilic Anchor) Neuro Neurology (Ion Channels) Adamantane->Neuro Metabolic Metabolic (Enzymes) Adamantane->Metabolic Viral Virology (Viroporins) Adamantane->Viral Inflam Inflammation (Receptors) Adamantane->Inflam NMDA NMDA Receptor (Memantine) Neuro->NMDA HSD1 11β-HSD1 (T2 Diabetes) Metabolic->HSD1 DPP4 DPP-IV (Vildagliptin) Metabolic->DPP4 CoV2 SARS-CoV-2 E-Protein Viral->CoV2 P2X7 P2X7 Receptor (Pain/Inflammation) Inflam->P2X7

Caption: The adamantane cage serves as a central pharmacophore across diverse therapeutic areas, driven by its unique steric and lipophilic properties.

Part 2: Neurological Targets (The Gold Standard)

Target: NMDA Receptors (N-methyl-D-aspartate)

Compound: Memantine (1-amino-3,5-dimethyladamantane).[2]

Mechanism of Action (The "Fast-Off" Hypothesis): Unlike high-affinity antagonists (e.g., MK-801) that permanently block the channel causing psychotomimetic side effects (hallucinations), adamantane derivatives utilize a voltage-dependent, uncompetitive open-channel block .

  • Causality: The adamantane cage binds deep within the channel pore only when the channel is open. Crucially, it has rapid blocking/unblocking kinetics (

    
    ).
    
  • Physiological Result: It blocks the sustained, pathological Ca

    
     influx (excitotoxicity) associated with Alzheimer's but leaves the transient, physiological Ca
    
    
    
    signals (synaptic plasticity) intact.
Visualization: Uncompetitive Channel Blockade

NMDAMechanism cluster_0 Physiological State cluster_1 Pathological State (Alzheimer's) cluster_2 Therapeutic Intervention Mg Mg2+ Block (Voltage Dependent) Signal Transient Signal (Learning/Memory) Excitotox Chronic Glutamate (Channel Open) CaInflux Excess Ca2+ (Cell Death) Excitotox->CaInflux Untreated Memantine Memantine (Adamantane Cage) Excitotox->Memantine Channel Opens FastOff Rapid Kinetics (Spares Normal Signal) Memantine->FastOff Synaptic Activity FastOff->Signal Restores

Caption: Memantine differentiates itself via rapid kinetics, blocking pathological noise while permitting physiological signals.

Part 3: Metabolic Targets (The Expanding Horizon)

Target: 11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1)

Therapeutic Goal: Type 2 Diabetes and Metabolic Syndrome.[3]

Mechanism: 11


-HSD1 converts inactive cortisone to active cortisol in the liver and adipose tissue. Excess cortisol drives insulin resistance.
  • Adamantane Role: The enzyme possesses a large, hydrophobic substrate-binding pocket. Adamantane derivatives (e.g., adamantyl ethanones, adamantyl amides) act as perfect "plugs" for this pocket, inhibiting the reductase activity.

  • Selectivity: The bulky cage prevents binding to the related 11

    
    -HSD2 (which regulates blood pressure in the kidney), avoiding hypertensive side effects.
    

Key Structural Activity Relationship (SAR) Data:

Compound Class

(Human 11

-HSD1)
Selectivity vs HSD2Mechanism
Adamantyl Ethanones 50 - 70 nM>100-foldCompetitive inhibitor of cortisone binding
Adamantyl Amides < 10 nM>500-foldBinds to hydrophobic pocket + H-bond anchor
Adamantyl Ethers ~20 nMHighOptimized metabolic stability

Part 4: Infectious Disease (Viroporins)

Target: SARS-CoV-2 E-Protein & ACE2

While the Influenza M2 channel is the historical target (now obsolete due to resistance), recent research has pivoted to the SARS-CoV-2 Envelope (E) protein , a cation-selective viroporin involved in viral replication and inflammation.

Emerging Therapeutic: NMT5 (Nitrosylated Adamantane)

  • Dual Mechanism:

    • Pore Block: The aminoadamantane moiety blocks the E-protein channel (similar to Amantadine on M2).

    • S-Nitrosylation: The drug carries a nitro group that S-nitrosylates the host ACE2 receptor.[4] This induces a conformational change in ACE2, preventing the viral Spike protein from binding.

  • Significance: This represents a "drug-drug conjugate" approach where the adamantane acts as a delivery vehicle to the viral interface.

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol A: Whole-Cell Patch Clamp for NMDA Channel Block

Objective: Determine the voltage-dependence and kinetics (


) of an adamantane derivative.

Reagents:

  • HEK-293 cells expressing NR1/NR2A subunits.

  • Extracellular Solution:

    
     (Ca-free to prevent rundown).
    
  • Agonist:

    
     Glutamate + 
    
    
    
    Glycine.

Workflow:

  • Baseline Establishment: Clamp cell at -70mV. Apply Agonist for 5s. Record peak current (

    
    ).
    
  • Drug Application: Co-apply Agonist + Adamantane Derivative (

    
    ).
    
  • Voltage Ramp Validation:

    • Perform a voltage ramp from -100mV to +40mV during agonist application.

    • Validation Criteria: A true open-channel blocker must show stronger inhibition at hyperpolarized potentials (negative voltage drives the positively charged adamantane deeper into the pore).

  • Washout Analysis (Kinetics):

    • Remove drug while maintaining agonist.

    • Fit the recovery current to a single exponential function (

      
      ).
      
    • Interpretation: A

      
       indicates "Memantine-like" fast kinetics (safe). A 
      
      
      
      indicates "MK-801-like" trapping (toxic).
Protocol B: Scintillation Proximity Assay (SPA) for 11 -HSD1

Objective: Screen adamantane derivatives for enzymatic inhibition.

Workflow:

  • Enzyme Prep: Microsomes from human liver or transfected HEK-293 cells expressing 11

    
    -HSD1.
    
  • Reaction Mix:

    • Substrate:

      
      -Cortisone (200 nM).
      
    • Cofactor: NADPH (500

      
      ).
      
    • Test Compound: Adamantane derivative (serial dilution in DMSO).

  • Incubation: 30 mins at 37°C.

  • Termination & Detection:

    • Add SPA beads coated with anti-cortisol antibody.

    • Mechanism:[2][3][4][5][6][7][8][9][10] Only the product (

      
      -Cortisol) binds the beads. The proximity triggers light emission. Unconverted 
      
      
      
      -Cortisone does not bind.
  • Validation:

    • Positive Control: Glycyrrhetinic acid (non-selective inhibitor).

    • Negative Control: DMSO vehicle.

    • Z-Factor Check: Must be > 0.5 for a valid screen.

References

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond.[5][10] Nature Reviews Drug Discovery. Link

  • Yeh, V. S., et al. (2006).[11] Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements. Bioorganic & Medicinal Chemistry Letters. Link

  • Ohmiya, Y., et al. (2022). Targeted protein S-nitrosylation of ACE2 inhibits SARS-CoV-2 infection.[4] Nature Chemical Biology.[4] Link (Describes NMT5 mechanism).

  • Scott, L. J. (2012). Vildagliptin: A review of its use in type 2 diabetes mellitus. Drugs. Link

  • Bhattacharya, A., et al. (2007). Discovery of potent and selective adamantane-based small-molecule P2X7 receptor antagonists.[12] Journal of Medicinal Chemistry. Link

Sources

3-Chloroadamantane-1-carboxylic acid safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of 3-Chloroadamantane-1-carboxylic Acid for Pharmaceutical Research and Development

This guide provides a comprehensive overview of this compound, a pivotal building block in contemporary drug discovery. We will delve into its chemical and physical properties, establish a robust framework for its safe handling based on empirical data from analogous structures, and explore its synthesis and reactivity. Furthermore, we will illuminate its strategic application in the design and development of novel therapeutic agents.

This compound is a bifunctional adamantane derivative featuring both a carboxylic acid and a tertiary chloro substituent. This unique combination of a rigid, lipophilic adamantane cage with reactive functional groups makes it a valuable synthon for introducing the adamantyl moiety into drug candidates to favorably modulate their pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound1-Adamantanecarboxylic acid3-Hydroxyadamantane-1-carboxylic acid3-Aminoadamantane-1-carboxylic acid hydrochloride
Molecular Formula C₁₁H₁₅ClO₂C₁₁H₁₆O₂C₁₁H₁₆O₃C₁₁H₁₈ClNO₂
Molecular Weight 214.69 g/mol 180.24 g/mol 196.24 g/mol 231.72 g/mol
Appearance White to off-white solid (predicted)White crystalline powderSolidSolid
Melting Point 136 °C175-177 °C203-207 °C>300 °C
Boiling Point 343.2 °C at 760 mmHgDecomposesNot availableNot available
Solubility Low in water; soluble in organic solvents (predicted)Sparingly soluble in water; soluble in organic solventsSoluble in polar organic solventsSoluble in water

Data for this compound is based on available supplier information. Data for related analogues is sourced from publicly available databases and supplier safety data sheets.

Hazard Assessment and Safe Handling Protocols

Inferred Hazard Profile

Based on the available data for 1-adamantanecarboxylic acid, 3-hydroxyadamantane-1-carboxylic acid, and 3-aminoadamantane-1-carboxylic acid hydrochloride, this compound is anticipated to exhibit the following hazards[1][2][3][4]:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

The presence of the carboxylic acid functional group contributes to its irritant properties, a common characteristic of organic acids. The chlorinated adamantane core is not expected to introduce acute toxicity beyond irritation, though the toxicological properties of this specific compound have not been fully investigated[5].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks of exposure.

Caption: Recommended PPE workflow for handling this compound.

Engineering Controls and Emergency Procedures
  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors[5].

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in the immediate vicinity of the handling area.

  • Spill Response: In the event of a spill, evacuate the area and prevent the spread of the material. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, follow your institution's hazardous material spill response protocol.

First Aid Measures

The following first aid measures are based on the expected hazards and are consistent with the guidance for analogous compounds[1][2]:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents[5].

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Synthesis and Reactivity

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a reliable method can be adapted from the well-established procedures for the halogenation of 1-adamantanecarboxylic acid. The following is a representative procedure based on the bromination of 1-adamantanecarboxylic acid, a closely related transformation[6].

Representative Protocol for the Synthesis of this compound:

This protocol is adapted from a similar synthesis and should be optimized for safety and yield.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, and an addition funnel, add 1-adamantanecarboxylic acid and a suitable solvent such as liquid chlorine or a chlorinated solvent. Anhydrous aluminum trichloride is used as a Lewis acid catalyst.

  • Chlorination: Cool the reaction mixture to a temperature between -20°C and 10°C. Slowly add the chlorinating agent (e.g., liquid chlorine or a solution of a chlorinating agent) to the reaction mixture over a period of several hours while stirring vigorously.

  • Reaction Monitoring: Maintain the reaction at a low temperature for an extended period (e.g., 48-60 hours), followed by a period at a slightly elevated temperature (e.g., 20-30°C) to ensure complete reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice. The product is then extracted with a suitable organic solvent. The organic layer is washed with a reducing agent solution (e.g., sodium bisulfite) to remove any excess halogen, followed by washing with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system.

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity

This compound possesses two reactive centers: the carboxylic acid group and the tertiary chloro substituent. This dual functionality allows for a wide range of chemical transformations, making it a versatile building block.

  • Reactions of the Carboxylic Acid Group: The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. The formation of an acid chloride with reagents like thionyl chloride provides a more reactive intermediate for nucleophilic acyl substitution reactions[7].

  • Reactions of the Chloro Group: The tertiary chloro group is a good leaving group and can be displaced by various nucleophiles in Sₙ1-type reactions. This allows for the introduction of a variety of functional groups at the 3-position of the adamantane cage.

Applications in Drug Discovery and Development

The adamantane cage is a well-recognized "lipophilic bullet" in medicinal chemistry, prized for its ability to enhance the pharmacokinetic properties of drug candidates[8]. The incorporation of an adamantyl group can increase a molecule's lipophilicity, which can improve its absorption, distribution, and metabolic stability.

This compound serves as a key starting material for the synthesis of a variety of adamantane-containing pharmacophores. The carboxylic acid provides a handle for linking the adamantane moiety to a parent drug molecule, while the chloro group can be further functionalized to modulate the compound's biological activity.

Examples of Adamantane Derivatives in Medicine:

  • Amantadine and Rimantadine: Antiviral drugs used for the treatment of influenza A.

  • Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer's disease.

  • Vildagliptin and Saxagliptin: Dipeptidyl peptidase-4 (DPP-4) inhibitors used to treat type 2 diabetes.

While specific drugs derived directly from this compound are not prominently in the public domain, its utility as a scaffold is evident in the broader context of adamantane-based drug discovery. For instance, adamantane carboxylic acid derivatives have been investigated as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1) for the potential treatment of obesity and diabetes[9]. The unique stereochemistry and rigidity of the adamantane core can provide a precise three-dimensional orientation for pharmacophoric groups, leading to high-affinity binding to biological targets.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its predictable (though irritant) hazard profile allows for safe handling with standard laboratory precautions. Its synthesis is achievable through established halogenation methods, and its dual functionality provides a rich platform for chemical modification. The strategic incorporation of this adamantane derivative into drug candidates offers a proven strategy for optimizing pharmacokinetic properties and developing novel therapeutics. As the landscape of drug discovery continues to evolve, the utility of such rigid, lipophilic scaffolds is likely to expand further.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Chloroadamantane, 98%. Retrieved from [Link]

  • PubChem. (n.d.). 1-Adamantanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • IOPscience. (n.d.). Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxyadamantane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Spilovska, K., Zemek, F., Korabecny, J., Nepovimova, E., Soukup, O., Windisch, M., & Kuca, K. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245–3266.
  • Google Patents. (n.d.). CN101747212B - Method for synthesizing 3-amino-1-adamantanol.
  • PubMed. (n.d.). 1-Acetyl-3-hydroxyadamantane and 1-carboxy-3-hydroxyadamantane. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. 101, 639-651.
  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2055.
  • University of Calgary. (n.d.). Reactions of Carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). RU2412930C1 - Method of producing 1-adamantane carboxylic acid.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 21). The Role of 3-Hydroxy-1-adamantane Carboxylic Acid in Novel Drug Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminoadamantane-1-carboxylic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chloroadamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 3-Chloroadamantane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The unique lipophilic and rigid structure of the adamantane cage makes its derivatives, such as the target molecule, of significant interest to researchers in drug development. This document outlines a robust, multi-step synthesis pathway, beginning with the foundational Koch-Haaf carboxylation of adamantane.

Introduction to this compound

Adamantane derivatives are widely utilized in the pharmaceutical industry due to their ability to improve the pharmacokinetic properties of drug candidates. The rigid, three-dimensional structure of the adamantane core can enhance metabolic stability, improve tissue distribution, and provide a scaffold for the precise spatial arrangement of functional groups. This compound, with its chloro and carboxylic acid functionalities at the bridgehead positions, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, including antiviral and anticancer agents.[1]

Proposed Synthesis Pathway: A Two-Step Approach

A direct, selective chlorination of 1-adamantanecarboxylic acid at the 3-position is challenging. Therefore, a more reliable and controllable two-step synthesis is proposed. This pathway involves an initial oxidation to introduce a hydroxyl group at the 3-position, followed by a nucleophilic substitution to replace the hydroxyl group with a chloro group.

Synthesis_Pathway Adamantane Adamantane Step1 Step 1: Koch-Haaf Reaction Adamantane->Step1 Ad_COOH 1-Adamantanecarboxylic acid Step1->Ad_COOH Step2 Step 2: Oxidation Ad_COOH->Step2 Ad_OH_COOH 3-Hydroxyadamantane- 1-carboxylic acid Step2->Ad_OH_COOH Step3 Step 3: Chlorination Ad_OH_COOH->Step3 Ad_Cl_COOH 3-Chloroadamantane- 1-carboxylic acid Step3->Ad_Cl_COOH Final_Step_Workflow Start Suspend 3-Hydroxyadamantane- 1-carboxylic acid in DCM Cool Cool to 0 °C Start->Cool Add_PCl5 Add PCl₅ portion-wise Cool->Add_PCl5 React Stir at room temperature (4-6h) Add_PCl5->React Quench Pour into ice-water (Hydrolysis) React->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ and brine Extract->Wash Dry_Evap Dry and evaporate solvent Wash->Dry_Evap Purify Recrystallize Dry_Evap->Purify Product 3-Chloroadamantane- 1-carboxylic acid Purify->Product

Caption: Workflow for the chlorination step.

Trustworthiness: Product Validation and Characterization

To ensure the successful synthesis of this compound, a thorough characterization of the final product is essential. The following techniques are recommended for validation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the adamantane cage protons. The disappearance of the broad singlet corresponding to the hydroxyl proton of the starting material is a key indicator of a successful reaction.

    • ¹³C NMR: The carbon NMR will confirm the presence of the 11 carbon atoms of the adamantane cage and the carboxylic acid carbon. The chemical shift of the carbon atom attached to the chlorine (C-3) will be significantly different from the carbon attached to the hydroxyl group in the starting material.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should show a strong absorption band for the carboxylic acid C=O stretch (typically around 1700 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹). The disappearance of the sharp O-H stretch of the tertiary alcohol from the starting material (around 3600 cm⁻¹) is expected.

  • Mass Spectrometry (MS):

    • Mass spectrometry will provide the molecular weight of the product, confirming the incorporation of the chlorine atom. The characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) should be observable in the mass spectrum.

  • Melting Point Determination:

    • A sharp melting point for the recrystallized product is indicative of its purity.

References

  • Koch, H.; Haaf, W. 1-Adamantanecarboxylic acid. Org. Synth.1964 , 44, 1. [Link]

  • Wang, Z., et al. Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Omega2020 , 5 (38), 24567–24573. [Link]

  • PubChem. 1-Adamantanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Synthesis and Applications of Adamantane Derivatives: Featuring 1-Adamantanemethylamine. [Link]

  • LibreTexts Chemistry. 22.9: Reactions of Carboxylic Acids. [Link]

  • Wikipedia. Koch reaction. [Link]

  • MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules2024 , 29(9), 2055. [Link]

  • Google Patents. Method of producing 1-adamantane carboxylic acid.

Sources

Application Note: High-Resolution 1H NMR Characterization of 3-Chloroadamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the structural characterization of adamantane-based pharmacophores. It focuses on the specific challenges and protocols for analyzing 3-Chloroadamantane-1-carboxylic acid , a critical intermediate in the synthesis of DPP-4 inhibitors (e.g., Vildagliptin).[1]

Introduction & Structural Context[2][3][4][5][6][7][8][9][10][11]

The adamantane scaffold is prized in medicinal chemistry for its lipophilicity and steric bulk, which improve the pharmacokinetic profiles of attached pharmacophores. This compound represents a 1,3-disubstituted adamantane system.[1]

Unlike the highly symmetric parent adamantane (


 symmetry) or 1-substituted derivatives (

), the introduction of two different groups at the bridgehead positions (1 and 3) reduces the molecular symmetry to

(a single plane of symmetry passing through C1, C2, C3, and C6).[1] This reduction in symmetry significantly increases the complexity of the NMR spectrum, resolving the methylene protons into distinct chemical environments that require careful assignment.[1]
Clinical Relevance

This molecule is a key building block for dipeptidyl peptidase-4 (DPP-4) inhibitors used in treating Type 2 diabetes.[1] Accurate characterization of the chlorination regiochemistry is critical, as impurities (e.g., 2-chloro isomers or dichlorinated byproducts) can alter downstream biological activity.[1]

Experimental Protocol

Sample Preparation

Proper solvation is the single most critical variable in obtaining a resolved spectrum for adamantane acids.[1]

  • Solvent Selection:

    • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

      • Reasoning: It effectively disrupts carboxylic acid dimers (hydrogen bonding), resulting in a sharper, distinct singlet for the carboxyl proton (-COOH) typically around 12.0–12.5 ppm.[1] It also prevents signal overlap between the cage protons and the water peak (approx.[1] 3.33 ppm in DMSO vs. 1.56 ppm in CDCl3, which often obscures adamantane methylenes).[1]

    • Alternative: CDCl3 (Chloroform-d).[1]

      • Risk:[1][2][3] The -COOH proton may appear extremely broad or drift (10–12 ppm) due to concentration-dependent dimerization.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can lead to viscosity broadening in DMSO.[1]

Instrument Parameters

To resolve the fine splitting patterns of the adamantane cage (often W-coupling), standard "quick" parameters are insufficient.

ParameterSettingRationale
Pulse Sequence zg30 or zg9030° pulse angle for rapid repetition; 90° for max signal/noise if relaxation is allowed.
Spectral Width 14 ppm (-1 to 13 ppm)Ensures capture of the downfield -COOH proton.[1]
Acquisition Time (AQ) > 3.0 secEssential to resolve small coupling constants (

Hz) typical of rigid cages.[1]
Relaxation Delay (D1) 5–10 secCarboxyl and quaternary bridgehead carbons relax slowly.[1] Essential for accurate integration.
Scans (NS) 16–64Sufficient for >10 mg samples.[1]
Temperature 298 K (25°C)Standard.[1] Heating (e.g., 320 K) can sharpen broad peaks if restricted rotation is suspected (rare here).[1]

Spectral Analysis & Assignment Logic

Symmetry Analysis

The


 symmetry plane dictates the equivalence of protons.[1] The molecule has a "top" (COOH) and "bottom" (Cl) orientation for visualization.[1]
  • C1 & C3: Quaternary bridgeheads (No protons).[1]

  • C2: Methylene bridge between substituents.[1] (Unique environment).

  • C4 & C10: Methylenes adjacent to Cl.[1] (Equivalent pair).

  • C8 & C9: Methylenes adjacent to COOH.[1] (Equivalent pair).

  • C5 & C7: Unsubstituted bridgeheads. (Equivalent pair).

  • C6: Distal methylene opposite C2.[1] (Unique environment).

Expected Chemical Shifts (DMSO-d6)

The following table synthesizes data based on additive substituent effects (Chlorine


-deshielding 

ppm; Carboxyl

-deshielding

ppm).
AssignmentProtonsMultiplicityApprox.[1][4][5][6][7] Shift (

ppm)
Structural Logic
-COOH 1HBroad Singlet12.0 – 12.5Acidic proton.[1] Sharp in dry DMSO; broad if wet.[1]
H-2 2HBroad Singlet2.20 – 2.35Most Deshielded Methylene. Flanked by both EWGs (Cl and COOH).[1]
H-5, H-7 2HBroad Singlet / Multiplet2.10 – 2.25Tertiary bridgeheads.[1] Deshielded by

-effect of substituents.
H-4, H-10 4HDoublet/Multiplet2.05 – 2.15

to Chlorine (strong EWG).[1]
H-8, H-9 4HDoublet/Multiplet1.80 – 1.95

to Carboxyl (moderate EWG).[1]
H-6 2HBroad Doublet1.55 – 1.65Distal from both groups.[1] Closest to parent adamantane CH2.[1]

Note: In rigid systems like adamantane, geminal protons are often chemically equivalent due to symmetry, appearing as broad singlets or doublets.[1] However, long-range "W-coupling" (


) of 1–3 Hz is common, causing peak broadening.[1]
Visualizing the Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure, distinguishing it from the 1-substituted precursor.

NMR_Workflow Start Crude Product Analysis Solvent Dissolve in DMSO-d6 (Disrupt Dimers) Start->Solvent Acquisition Acquire 1H NMR (D1 > 5s for Integration) Solvent->Acquisition Check_Acid Check 12.0 ppm Region Acquisition->Check_Acid Acid_Present Peak Present: COOH Confirmed Check_Acid->Acid_Present Yes Acid_Absent Peak Absent: Check Salt/Ester form Check_Acid->Acid_Absent No Region_Analysis Analyze Aliphatic Region (1.5 - 2.5 ppm) Acid_Present->Region_Analysis Integration Integration Check: Total Aliphatic Integral = 14H Region_Analysis->Integration Symmetry_Check Symmetry Evaluation (Are peaks simplified?) Integration->Symmetry_Check Sym_High High Symmetry (Td/C3v): Likely 1-substituted only (Precursor) Symmetry_Check->Sym_High Simple Patterns Sym_Low Reduced Symmetry (Cs): Complex splitting visible (Target Molecule) Symmetry_Check->Sym_Low Complex/Split Patterns Assign_H2 Identify H-2 (Unique CH2) Most Deshielded (~2.3 ppm) Sym_Low->Assign_H2 Final Structure Validated Assign_H2->Final

Figure 1: Decision tree for NMR validation of this compound.

Advanced Verification (2D NMR)

If the 1D spectrum is crowded (common at 300/400 MHz), 2D correlation spectroscopy is mandatory for unambiguous assignment.[1]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This is the most powerful tool for this molecule.[1]

    • C2 (CH2) will correlate to a carbon at ~45-50 ppm (shifted by both groups).[1]

    • C5/C7 (CH) will correlate to methine carbons (DEPT-135 positive).[1]

    • C4/C10 and C8/C9 will show two distinct CH2 clusters.[1]

  • COSY (Correlation Spectroscopy):

    • Look for the W-coupling characteristic of adamantanes.[1]

    • H2 will typically not show strong vicinal coupling (

      
      ) because it is flanked by quaternary carbons (C1 and C3).[1] This is a diagnostic signature.  If the most deshielded methylene signal shows strong splitting, the substitution pattern may be incorrect (e.g., 2-chloro isomer).[1]
      

Troubleshooting & Common Pitfalls

The "Water" Problem

Adamantane derivatives are hydrophobic.[1] If the DMSO-d6 is "wet" (water peak at 3.33 ppm), the water signal is usually distinct.[1] However, in CDCl3, water appears around 1.56 ppm, which is exactly inside the adamantane methylene region (H-6).[1]

  • Solution: Use ampoules of dry solvent or add activated molecular sieves to the NMR tube 1 hour prior to acquisition.[1]

Rotational Isomers?

Adamantane is a rigid cage; there are no rotational isomers (rotamers) for the cage itself.[1] However, restricted rotation of the carboxylic acid group is possible but usually fast on the NMR timescale at room temperature.[1]

  • Observation: If peaks are unexpectedly broad, check for paramagnetic impurities (e.g., metal catalyst residues from synthesis) rather than dynamic effects.[1]

Impurity Profiling

Common synthetic impurities include:

  • 1-Adamantanecarboxylic acid (Starting Material): Look for a simpler spectrum with integrals 6:6:3 (plus acid).[1]

  • 3-Hydroxyadamantane-1-carboxylic acid: If the chlorination was performed using SOCl2 on the hydroxy precursor, unreacted alcohol may remain.[1] Look for an OH peak (variable shift) or a shift in the H-2 protons (OH is less electron-withdrawing than Cl via induction in some contexts, but H-bonding can vary this).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 64154, 1-Chloroadamantane.[1] Retrieved from [Link][1]

  • Organic Chemistry Data. 1H NMR Chemical Shifts - General Tables. Retrieved from [Link]

  • Duddeck, H. (1995).[1] Substituent Effects in Adamantane Derivatives.[1][8] In Topics in Stereochemistry. (General reference for adamantane shift additivity).

Sources

Application Note: Precision Esterification of 3-Chloroadamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 3-Chloroadamantane-1-carboxylic acid presents a classic challenge in organic synthesis: balancing the steric hindrance of the adamantane cage with the electronic deactivation of the chlorine substituent. While simple aliphatic acids respond well to equilibrium-based Fischer esterification, the adamantyl scaffold often requires irreversible activation to achieve high conversion rates suitable for pharmaceutical intermediate production.

This guide outlines two validated protocols:

  • The Acid Chloride Activation Route (Method A): The "Gold Standard" for high yield and purity, essential for complex alcohol coupling or drug development.

  • The Modified Fischer Route (Method B): A streamlined approach for simple methyl/ethyl esters.

Strategic Analysis: The Adamantane Challenge

Steric & Electronic Factors

The adamantane molecule is a rigid, diamondoid cage. The carboxylic acid at the C1 position is sterically shielded by the cage's bulk, retarding the nucleophilic attack required for esterification.

  • Steric Hindrance: The bridgehead carbon prevents the formation of the tetrahedral intermediate in standard nucleophilic acyl substitutions, slowing down reaction kinetics.

  • 3-Chloro Substituent: The chlorine atom at the C3 position exerts an inductive electron-withdrawing effect ($ -I $), slightly increasing the acidity of the carboxylic acid but also potentially destabilizing the carbocation intermediates if harsh acidic conditions are used (though the bridgehead position resists elimination).

Method Selection Matrix
FeatureMethod A: Acid Chloride (SOCl₂) Method B: Fischer (H₂SO₄)
Kinetics Fast, IrreversibleSlow, Equilibrium-based
Steric Tolerance High (Driven by entropy/gas evolution)Moderate
Substrate Scope Universal (Simple & Complex Alcohols)Limited (Simple Alcohols like MeOH/EtOH)
Byproducts SO₂, HCl (Gases, easy removal)H₂O (Requires removal to drive eq.)[1]
Recommendation Primary Protocol Secondary Protocol

Protocol 1: Acid Chloride Activation (The Gold Standard)

Objective: Synthesis of Methyl 3-chloroadamantane-1-carboxylate via acyl chloride intermediate.

Reagents & Equipment
  • Substrate: this compound (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 – 2.0 eq)

  • Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops)

  • Solvent: Dichloromethane (DCM) (Anhydrous) or Toluene

  • Nucleophile: Methanol (anhydrous) (Excess or 1.1 eq with base)

  • Base (Optional): Triethylamine (TEA) or Pyridine (if limiting alcohol used)

Step-by-Step Methodology
Phase 1: Activation (Acyl Chloride Formation)
  • Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Ar balloon).

  • Dissolution: Suspend this compound (10 mmol) in anhydrous DCM (20 mL).

  • Catalysis: Add 1-2 drops of dry DMF. Rationale: DMF forms the Vilsmeier-Haack reagent in situ, rapidly activating the SOCl₂.

  • Addition: Dropwise add Thionyl Chloride (15-20 mmol) at 0°C.

  • Reflux: Warm to room temperature, then heat to gentle reflux (40°C) for 2-3 hours.

    • Checkpoint: Evolution of HCl and SO₂ gas indicates reaction progress.[2] The solution should become clear.

  • Isolation: Evaporate the solvent and excess SOCl₂ under reduced pressure (rotary evaporator). Add dry toluene (10 mL) and re-evaporate to azeotrope off trace SOCl₂.

    • Result: Crude 3-chloroadamantane-1-carbonyl chloride (usually a pale yellow oil/solid). Do not purify.

Phase 2: Esterification (Alcoholysis)
  • Solvation: Redissolve the crude acid chloride in anhydrous DCM (15 mL) under inert atmosphere.

  • Addition: Cool to 0°C. Add Methanol (5.0 eq) slowly.

    • Note: For complex/expensive alcohols, use 1.1 eq of alcohol and 1.2 eq of Triethylamine (TEA) to scavenge HCl.

  • Reaction: Stir at room temperature for 2-4 hours.

  • Quench: Pour the mixture into ice-cold saturated NaHCO₃ solution.

Phase 3: Workup & Purification
  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Wash: Wash combined organics with Brine (1 x 20 mL).

  • Dry: Dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate: Remove solvent in vacuo.

  • Purification: The product is often pure enough (>95%). If necessary, purify via silica gel flash chromatography (Hexanes:EtOAc 9:1) or recrystallization from cold hexane.

Protocol 2: Modified Fischer Esterification

Objective: Direct synthesis using acid catalysis. Best for methyl/ethyl esters where the alcohol can serve as solvent.

Methodology
  • Mixture: Dissolve this compound (10 mmol) in Methanol (30 mL).

  • Catalyst: Carefully add conc. H₂SO₄ (0.5 mL) or p-Toluenesulfonic acid (pTSA) (0.1 eq).

  • Reflux: Heat to vigorous reflux (65°C) for 12-18 hours.

    • Note: The long reflux is required to overcome the steric barrier.

  • Workup: Concentrate methanol to ~5 mL. Dilute with Et₂O (50 mL) and wash with saturated NaHCO₃ (to remove unreacted acid) and Brine.

  • Dry & Concentrate: As per Protocol 1.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare the spectral data.

Analytical MethodStarting Material (Acid)Product (Ester)
TLC (Hex:EtOAc 8:2) Low R_f, often streaksHigh R_f, distinct spot
IR Spectroscopy Broad O-H stretch (3300-2500 cm⁻¹)Absent O-H stretch
IR Carbonyl C=O stretch ~1690-1710 cm⁻¹C=O shift to ~1735 cm⁻¹ (Ester)
¹H NMR -COOH proton (>10 ppm)New Singlet ~3.6 ppm (OCH₃)

Visualization: Experimental Workflow

EsterificationWorkflow Start Start: this compound Decision Select Method Start->Decision MethodA Method A: Acid Chloride (High Yield / Complex Alcohols) Decision->MethodA High Purity Needed MethodB Method B: Fischer (Simple Me/Et Esters) Decision->MethodB Quick/Simple StepA1 Activation: SOCl2 + cat. DMF Reflux 2h MethodA->StepA1 StepA2 Intermed: Acid Chloride (Remove excess SOCl2) StepA1->StepA2 StepA3 Esterification: Add ROH (Optional Base: TEA) StepA2->StepA3 Workup Workup: NaHCO3 Wash Extract DCM/Et2O StepA3->Workup StepB1 Reflux: ROH + H2SO4 12-18h MethodB->StepB1 StepB1->Workup Validation Validation: NMR/IR Check -OCH3 peak Workup->Validation

Figure 1: Decision matrix and process flow for the esterification of this compound.

Safety & Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water to release HCl and SO₂. Perform all transfers in a fume hood. Quench excess reagent carefully.

  • Adamantane Derivatives: Generally lipophilic and can cross the blood-brain barrier. While specific toxicity for the 3-chloro derivative is not fully characterized, treat as a potential central nervous system active agent. Wear nitrile gloves and eye protection.

  • Pressure: If performing Fischer esterification in a sealed tube to increase temperature, ensure glassware is rated for pressure.

References

  • Koch, H., & Haaf, W. (1964).[3] 1-Adamantanecarboxylic Acid.[3][4][5][6][7] Organic Syntheses, 44, 1. Link

  • Stetter, H., et al. (1959). Über Verbindungen mit Urotropin-Struktur, XII. Monofunktionelle Adamantan-Derivate. Chemische Berichte, 92(7), 1629-1635. Link

  • Sigma-Aldrich. (n.d.). This compound Product Detail. Link

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioactive Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774–2789. (Context for adamantane intermediates in drug development). Link

Sources

Characterization of Adamantane Compounds: A Detailed Guide to Analytical Techniques and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Analytical Challenge of the Adamantane Cage

Adamantane and its derivatives represent a fascinating class of saturated polycyclic hydrocarbons. Their rigid, strain-free, and highly symmetrical cage-like structure, reminiscent of a diamond lattice, imparts exceptional thermal and metabolic stability.[1][2][3] This unique three-dimensional architecture has made adamantane a privileged scaffold in medicinal chemistry, materials science, and nanotechnology.[2][4] However, these very properties—high symmetry, lipophilicity, and resistance to degradation—present distinct challenges for analytical characterization. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key analytical techniques for elucidating the structure, purity, and properties of adamantane-containing compounds. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to ensure robust and reliable characterization.

I. Unraveling the Molecular Blueprint: Spectroscopic Techniques

Spectroscopic methods are indispensable for confirming the identity and elucidating the intricate structural details of adamantane derivatives.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of adamantane compounds in solution.[2] Both ¹H and ¹³C NMR are routinely employed to provide a wealth of information regarding the connectivity, chemical environment, and stereochemistry of the molecule.[2][5][6][7][8]

Causality of Experimental Choices: The high symmetry of the parent adamantane cage can lead to deceptively simple spectra with overlapping signals.[2] For substituted adamantanes, the introduction of functional groups breaks this symmetry, leading to more complex but highly informative spectra. The chemical shifts of the adamantane core protons and carbons are sensitive to the nature and position of substituents, providing a reliable basis for structural assignment.[5][6][9] For instance, the presence of magnetically anisotropic aromatic moieties can induce significant changes in the ¹H NMR spectra.[5]

Experimental Protocol: ¹H and ¹³C NMR Analysis of a 1-Substituted Adamantane Derivative

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the adamantane derivative.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution; gentle vortexing or sonication may be required. Adamantane derivatives are often soluble in common organic solvents, but the choice of solvent should be guided by the specific compound's polarity.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary due to the lower natural abundance of ¹³C.

    • If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Assign the peaks based on their chemical shifts, coupling patterns, and correlations from 2D NMR spectra. The characteristic chemical shifts for the adamantane cage protons and carbons provide a starting point for assignment.[5][9]

B. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns

Mass spectrometry is a highly sensitive technique that provides the molecular weight and elemental composition of adamantane derivatives.[2] Analysis of the fragmentation patterns can offer valuable structural information.[2][10][11][12]

Causality of Experimental Choices: The rigid adamantane cage influences the fragmentation pathways. Electron ionization (EI) often leads to the formation of a stable adamantyl cation and characteristic fragmentation patterns that can be used for identification.[12] Softer ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), are preferred for minimizing fragmentation and observing the intact molecular ion, which is crucial for accurate molecular weight determination.

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS) for an Adamantane Derivative

  • Sample Introduction:

    • For volatile adamantane derivatives, direct injection or coupling with Gas Chromatography (GC-MS) is suitable.

    • Prepare a dilute solution (e.g., 1 µg/mL) in a volatile solvent like methanol or dichloromethane.

  • Ionization:

    • Utilize a standard electron ionization energy of 70 eV.

  • Mass Analysis:

    • Scan a mass range appropriate for the expected molecular weight of the compound and its fragments.

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern. Common fragmentation pathways for adamantane derivatives involve the loss of substituents and cleavage of the adamantane cage.[10][12] The resulting fragment ions can provide clues about the compound's structure.

C. Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in adamantane derivatives.[8][13][14]

Causality of Experimental Choices: While the adamantane cage itself has characteristic C-H and C-C vibrations, the true power of IR spectroscopy lies in identifying the vibrational modes of attached functional groups.[15][16][17][18] For example, the presence of a carbonyl group will give rise to a strong absorption band in the region of 1650-1750 cm⁻¹.[13]

Experimental Protocol: FTIR Analysis using Attenuated Total Reflectance (ATR)

  • Sample Preparation:

    • Place a small amount of the solid adamantane derivative directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation:

    • The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. Compare the observed bands with standard IR correlation tables to identify the functional groups.

II. Separating and Quantifying: Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of adamantane compounds and for analyzing complex mixtures.

A. Gas Chromatography (GC): For Volatile and Thermally Stable Derivatives

GC is a powerful technique for the separation and analysis of volatile and thermally stable adamantane derivatives.[19][20][21] Its high resolution makes it ideal for separating closely related isomers.

Causality of Experimental Choices: The choice of the stationary phase is critical for achieving good separation. Nonpolar phases are often suitable for separating nonpolar adamantane hydrocarbons, while more polar phases may be required for derivatives with functional groups. Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification.[22]

Experimental Protocol: GC-MS Analysis of Alkyl-Substituted Adamantanes

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent such as hexane or ethyl acetate.

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

    • Injector Temperature: Typically 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 300 °C) to elute compounds with a range of boiling points.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • MS Conditions:

    • Use electron ionization (EI) at 70 eV.

    • Scan a mass range that covers the expected molecular weights of the components in the mixture.

  • Data Analysis:

    • Identify the peaks in the chromatogram.

    • Analyze the mass spectrum of each peak to identify the corresponding compound.

B. High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Derivatives

HPLC is a versatile technique suitable for the analysis of a wide range of adamantane derivatives, including those that are non-volatile or thermally labile.[22][23] Reversed-phase HPLC (RP-HPLC) is the most common mode used.[22][23]

Causality of Experimental Choices: In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The retention of adamantane derivatives is influenced by their hydrophobicity; more hydrophobic compounds will have longer retention times.[23]

Experimental Protocol: RP-HPLC Purity Analysis of a Hydroxylated Adamantane Derivative

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.[22]

  • HPLC Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile is often effective. The gradient can be optimized to achieve the best separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte absorbs, or a more universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if the compound lacks a chromophore.

  • Data Analysis:

    • The purity of the sample can be determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

III. Probing the Solid State: Structural and Thermal Analysis

The solid-state properties of adamantane derivatives are critical for applications in materials science and for understanding their behavior in pharmaceutical formulations.

A. X-Ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction provides the most definitive and high-resolution three-dimensional structure of a molecule.[13][24] For adamantane derivatives, this technique can precisely determine bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[13][25]

Causality of Experimental Choices: The primary requirement for this technique is the ability to grow high-quality single crystals of the adamantane compound. This can sometimes be challenging, but the detailed structural information obtained is invaluable. In cases where single crystals cannot be obtained, co-crystallization with a suitable host molecule can be a viable alternative.[26]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Adamantane Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth xray_data X-ray Data Collection crystal_growth->xray_data structure_solution Structure Solution (Direct Methods) xray_data->structure_solution refinement Refinement (Full-Matrix Least-Squares) structure_solution->refinement validation Structure Validation refinement->validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

B. Thermal Analysis: Assessing Stability and Phase Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase behavior of adamantane derivatives.[27][28][29]

Causality of Experimental Choices: Adamantane and its derivatives are known for their high thermal stability and their tendency to sublime.[27] TGA is used to determine the temperature at which the compound starts to decompose or sublime by measuring the change in mass as a function of temperature.[27][29] DSC is used to determine melting points and to detect solid-solid phase transitions, which are common for adamantane compounds.[27][28][30] To prevent sublimation during melting point determination, it is often necessary to use sealed sample pans.[27]

Table 1: Key Thermal Analysis Techniques for Adamantane Derivatives

TechniqueInformation ProvidedKey Experimental Considerations
Thermogravimetric Analysis (TGA) Decomposition temperature, sublimation behavior, thermal stability.Use an inert atmosphere (e.g., nitrogen) to study decomposition without oxidation.
Differential Scanning Calorimetry (DSC) Melting point, enthalpy of fusion, solid-solid phase transitions.Use hermetically sealed pans to prevent sublimation.

Experimental Protocol: TGA for Thermal Stability Assessment

  • Sample Preparation:

    • Place 5-10 mg of the adamantane derivative into a TGA pan (ceramic or platinum).[27]

  • Instrument Setup:

    • Calibrate the TGA for mass and temperature using appropriate standards.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of around 25 °C.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature high enough to ensure complete decomposition (e.g., 600 °C).[27]

    • Conduct the analysis under an inert nitrogen atmosphere.[27]

  • Data Analysis:

    • The TGA thermogram will show the percentage of mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition or sublimation.

IV. A Holistic Approach: Integrated Characterization Strategy

A comprehensive characterization of an adamantane derivative requires an integrated approach that combines multiple analytical techniques. The logical flow of this process is crucial for efficiently and accurately determining the compound's identity, purity, and properties.

characterization_flowchart cluster_primary Primary Characterization cluster_secondary Purity & Further Analysis synthesis Synthesized Adamantane Compound nmr NMR (¹H, ¹³C) - Structural Confirmation synthesis->nmr ms MS - Molecular Weight synthesis->ms ftir FTIR - Functional Groups synthesis->ftir chromatography Chromatography (GC/HPLC) - Purity Assessment nmr->chromatography ms->chromatography thermal Thermal Analysis (TGA/DSC) - Stability & Phase Transitions chromatography->thermal xray X-ray Crystallography - 3D Structure (if crystalline) chromatography->xray

Caption: Integrated workflow for adamantane compound characterization.

Conclusion

The characterization of adamantane compounds, while presenting unique challenges due to their inherent properties, can be thoroughly and reliably achieved through the judicious application of a suite of analytical techniques. From the foundational structural insights provided by NMR and mass spectrometry to the detailed solid-state information from X-ray crystallography and thermal analysis, each method contributes a vital piece to the overall puzzle. By understanding the principles behind each technique and following robust protocols, researchers can confidently elucidate the structure, purity, and properties of these remarkable molecules, paving the way for their continued application in science and technology.

References

  • Boudon, V., et al. (2012). Rotationally resolved infrared spectroscopy of adamantane. The Journal of Chemical Physics, 136(2), 024311. [Link]

  • Mitrev, Y., et al. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Magnetic Resonance in Chemistry, 58(12), 1157-1165. [Link]

  • Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687.
  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196. [Link]

  • BenchChem. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to the Thermal Properties of Adamantane Isomers. BenchChem.
  • Yeap, C. S., et al. (2019). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Crystals, 9(11), 565. [Link]

  • Mitrev, Y., et al. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Magnetic Resonance in Chemistry, 58(12), 1157-1165. [Link]

  • Boudon, V., et al. (2012). Rotationally resolved infrared spectroscopy of adamantane. The Journal of Chemical Physics, 136(2), 024311. [Link]

  • Cukiernik, F. D., et al. (2002). FTIR Spectra and Normal-Mode Analysis of a Tetranuclear Manganese Adamantane-like Complex in Two Electrochemically Prepared Oxidation States: Relevance to the Oxygen-Evolving Complex of Photosystem II. Journal of the American Chemical Society, 124(37), 11008-11017. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of adamantane and its derivatives.
  • Khullar, K. K., et al. (1971). Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. The Journal of Organic Chemistry, 36(21), 3040-3045. [Link]

  • Wikipedia. (n.d.). Adamantane. Wikipedia. [Link]

  • Oomens, J., et al. (2013). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. Chemphyschem, 14(1), 125-132. [Link]

  • ResearchGate. (n.d.). Liquid chromatography of adamantane derivatives.
  • BenchChem. (n.d.). Assessing the Purity of 1,3-Bis(4-hydroxyphenyl)adamantane: A Comparative Guide to HPLC and GC-MS Analysis. BenchChem.
  • Chen, Y.-G., et al. (2022). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. RSC Advances, 12(11), 6665-6669. [Link]

  • Bender, A. O., et al. (1986). Gas chromatographic identification of adamantanes in some Iraqi crude oils. The Analyst, 111(5), 575-576. [Link]

  • Cukiernik, F. D., et al. (2002). FTIR spectra and normal-mode analysis of a tetranuclear manganese adamantane-like complex in two electrochemically prepared oxidation states: relevance to the oxygen-evolving complex of photosystem II. Journal of the American Chemical Society, 124(37), 11008-11017. [Link]

  • Dechert, S., et al. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science, 15(20), 7381-7403. [Link]

  • Wróbel, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. International Journal of Molecular Sciences, 25(9), 4705. [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.
  • ResearchGate. (2001). Gas chromatography of halogenated adamantanes.
  • ResearchGate. (n.d.). Thermodynamic properties of adamantane and the energy states of molecules in plastic crystals for some cage hydrocarbons.
  • National Center for Biotechnology Information. (n.d.). Adamantane. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). Adamantane. NIST WebBook. [Link]

  • BenchChem. (n.d.).
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  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
  • BenchChem. (n.d.). Thermal Stability of 1,3-Bis(4-methylphenyl)adamantane: A Technical Guide. BenchChem.
  • Ikkert, O. V., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology, 14(11), 1429.
  • Bradford Scholars. (2020). Journal Pre-proof. Bradford Scholars.
  • Calvo, F. (2019). The Structure of Adamantane Clusters: Atomistic vs. Coarse-Grained Predictions From Global Optimization. Frontiers in Chemistry, 7, 574. [Link]

  • National Institute of Standards and Technology. (2024). Development of Reference Material 8103: Adamantane for Subambient DSC Temperature and Enthalpy Calibration. NIST. [Link]

  • TA Instruments. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Adamantane. NIST WebBook. [Link]

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The Adamantane Scaffold: Leveraging 3-Chloroadamantane-1-carboxylic Acid in the Design of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of the Adamantane Moiety in Drug Discovery

The adamantane cage, a rigid, lipophilic, and synthetically versatile tricyclic hydrocarbon, has captivated medicinal chemists for decades. Its unique three-dimensional structure provides an excellent scaffold for the design of enzyme inhibitors, offering a means to probe and occupy hydrophobic pockets within enzyme active sites. This unique characteristic has led to the development of several successful drugs.[1] The derivatization of the adamantane core at its bridgehead positions allows for the introduction of various functional groups, enabling the fine-tuning of steric bulk, electronics, and hydrogen bonding potential to achieve high-potency and selective enzyme inhibition.

This guide focuses on the utility of a specific, functionalized adamantane derivative, 3-Chloroadamantane-1-carboxylic acid , as a key starting material for the development of novel enzyme inhibitors. We will explore the rationale behind its use, provide detailed protocols for the synthesis of inhibitor candidates, and outline a general method for evaluating their efficacy through enzyme inhibition assays. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of the adamantane scaffold in their therapeutic programs.

The Strategic Advantage of this compound

This compound offers a compelling starting point for inhibitor synthesis due to the distinct functionalities at its 1 and 3 positions. The carboxylic acid at the 1-position serves as a versatile handle for amide bond formation, allowing for the introduction of a wide array of chemical moieties to explore the chemical space around the adamantane core. The chloro group at the 3-position, while seemingly simple, provides a strategic point for further diversification through nucleophilic substitution reactions, enabling the generation of a library of analogs with varied physicochemical properties.

The lipophilic nature of the adamantane cage itself is a key contributor to its effectiveness as a core for enzyme inhibitors. Many enzymes possess hydrophobic pockets in their active sites, and the adamantane moiety can effectively occupy these spaces, leading to potent inhibition. This principle has been successfully applied in the development of inhibitors for a range of enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and diacylglycerol acyltransferase 1 (DGAT1).[2][3]

Targeting Key Enzymes: Opportunities for Adamantane-Based Inhibitors

The versatility of the adamantane scaffold has led to its exploration in the inhibition of numerous enzymes implicated in a variety of diseases. Two prominent examples are:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is responsible for the conversion of inactive cortisone to active cortisol, a glucocorticoid that plays a central role in metabolism.[4] Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity.[5][6] Adamantane-based inhibitors have shown significant promise in this area.[2]

  • Diacylglycerol Acyltransferase 1 (DGAT1): DGAT1 is a key enzyme in the synthesis of triglycerides. Its inhibition is a potential therapeutic approach for the treatment of obesity and type 2 diabetes.[3][7][8] Adamantane carboxylic acid derivatives have been developed as potent DGAT1 inhibitors.[3][7]

The following sections will provide detailed protocols for synthesizing potential inhibitors from this compound and for evaluating their inhibitory activity against a representative enzyme.

Synthetic Protocol: From this compound to a Library of Amide Derivatives

This protocol describes a general method for the synthesis of a library of amide derivatives from this compound. This approach allows for the exploration of a wide range of chemical diversity at the 1-position.

Workflow for Amide Library Synthesis

Synthesis_Workflow Start This compound Activation Carboxylic Acid Activation (e.g., HATU, HOBt, EDCI) Start->Activation Step 1 Coupling Amide Coupling Reaction Activation->Coupling Step 2 Amine_Library Diverse Library of Primary/Secondary Amines Amine_Library->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Step 3 Characterization Characterization (e.g., NMR, MS) Purification->Characterization Step 4 Final_Products Library of Amide Derivatives Characterization->Final_Products Step 5 IC50_Workflow Start Synthesized Inhibitor Library Serial_Dilution Serial Dilution of Inhibitors Start->Serial_Dilution Step 1 Enzyme_Assay Enzyme Reaction (Enzyme, Substrate, Inhibitor) Serial_Dilution->Enzyme_Assay Step 2 Detection Signal Detection (e.g., Absorbance, Fluorescence) Enzyme_Assay->Detection Step 3 Data_Analysis Data Analysis (IC50 Curve Fitting) Detection->Data_Analysis Step 4 Results IC50 Values Data_Analysis->Results Step 5

Sources

Application Notes and Protocols for Amide Coupling with 3-Chloroadamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the protocol for the amide coupling of 3-chloroadamantane-1-carboxylic acid, a sterically hindered building block of significant interest in medicinal chemistry. The adamantane cage imparts unique physicochemical properties to drug candidates, including increased lipophilicity and metabolic stability. This document provides a detailed examination of the challenges associated with the coupling of this bulky carboxylic acid, a comparative analysis of suitable coupling reagents, step-by-step experimental protocols, and a troubleshooting guide to empower researchers in the successful synthesis of novel adamantane-based amides.

Introduction: The Significance of the Adamantane Moiety in Drug Discovery

The rigid, three-dimensional structure of the adamantane cage has made it a privileged scaffold in modern drug design.[1] Incorporation of an adamantyl group can significantly enhance the lipophilicity of a molecule, thereby improving its membrane permeability and oral bioavailability. Furthermore, the adamantane core is highly resistant to metabolic degradation, which can lead to an extended in vivo half-life of the drug candidate. The 3-chloro-substituted adamantane-1-carboxylic acid offers an additional vector for chemical modification or for fine-tuning the electronic and steric properties of the final compound.

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry.[2] However, the coupling of sterically demanding substrates such as this compound presents considerable challenges that necessitate careful selection of reagents and optimization of reaction conditions to achieve high yields and purity.[2]

The Challenge of Steric Hindrance in Amide Coupling

The bulky nature of the adamantyl group adjacent to the carboxylic acid functionality poses a significant steric barrier to the approach of the amine nucleophile. This steric hindrance can dramatically slow down the rate of reaction and often leads to low conversion rates with standard coupling protocols.[2] Therefore, the choice of an appropriate coupling reagent that can efficiently activate the carboxylic acid and facilitate the subsequent aminolysis is paramount.

Comparative Analysis of Coupling Reagents

Several classes of coupling reagents are available for amide bond formation. For sterically hindered substrates like this compound, uronium/aminium and carbodiimide-based reagents are the most effective.

Coupling Reagent Class Examples Advantages Disadvantages
Uronium/Aminium Salts HATU, HBTU, COMUHigh reactivity, fast reaction times, low racemization.[3]Higher cost, potential for side reactions if used in excess.
Carbodiimides EDC, DCCReadily available, cost-effective.Lower reactivity for hindered substrates, can lead to racemization, formation of N-acylurea byproduct.[2]

Our Recommendation: For the amide coupling of this compound, we recommend the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the primary coupling reagent due to its superior performance with sterically demanding substrates.[3]

Mechanistic Insight: The Role of HATU

The efficacy of HATU in overcoming steric hindrance lies in its mechanism of action. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then converted to an active ester by the HOBt/HOAt anion. This active ester is more susceptible to nucleophilic attack by the amine compared to the activated carboxylic acid intermediate formed by carbodiimides.

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid 3-Chloroadamantane- 1-carboxylic Acid Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU + Base HATU HATU Base Base (e.g., DIPEA) Amide_Product 3-Chloroadamantane- 1-carboxamide Active_Ester->Amide_Product + Amine Amine Primary or Secondary Amine HATU_Mechanism_Caption Figure 1. Simplified mechanism of HATU-mediated amide coupling.

Figure 1. Simplified mechanism of HATU-mediated amide coupling.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from adamantane-1-carboxylic acid via a halogenation reaction. A general procedure involves the reaction of adamantane-1-carboxylic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride, followed by hydrolysis. A detailed review on the synthesis of halogenated adamantane derivatives provides further information.[4]

General Protocol for HATU-Mediated Amide Coupling

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Table 2: Recommended Reagent Stoichiometry

Reagent Equivalents
This compound1.0
Amine1.2
HATU1.1
DIPEA2.5
Alternative Protocol using EDC/HOBt

For less sterically hindered amines or for a more cost-effective approach, an EDC/HOBt coupling can be attempted.

Procedure:

  • To a solution of this compound (1.0 eq), the amine (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF, add EDC·HCl (1.5 eq).

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification are similar to the HATU protocol.

Purification and Characterization

Purification of the resulting adamantane amides can often be achieved by flash column chromatography. Due to the generally crystalline nature of adamantane derivatives, recrystallization from a suitable solvent system can also be an effective purification method.

Characterization of the final product should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and purity.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Incomplete activation of the carboxylic acid.Increase the pre-activation time. Ensure all reagents and solvents are anhydrous.
Low reactivity of the amine.Increase the reaction temperature (e.g., to 40-50 °C). Use a larger excess of the amine.
Formation of side products Reaction of excess HATU with the amine.Use a slight excess of the carboxylic acid relative to HATU.
Epimerization (if the amine is chiral).Use a non-nucleophilic base like 2,4,6-collidine instead of DIPEA.

Physicochemical Properties

The following table provides the calculated physicochemical properties for this compound.

Property Value Source
Molecular Formula C₁₁H₁₅ClO₂[5]
Molecular Weight 214.69 g/mol [5]
Monoisotopic Mass 214.07605 Da[5]
XlogP (predicted) 2.2[5]

Conclusion

The amide coupling of this compound, while challenging due to steric hindrance, can be successfully achieved with high efficiency using appropriate coupling reagents and optimized reaction conditions. The use of HATU is highly recommended for this transformation. The protocols and insights provided in this guide are intended to facilitate the synthesis of novel adamantane-containing molecules for a wide range of applications in drug discovery and materials science.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Organic Syntheses. 1-adamantanecarboxylic acid. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Figure 1. (a) Molecular structures of adamantane, 1-chloro-adamantane,... [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Hydroxy-1-adamantane Carboxylic Acid in Novel Drug Synthesis. [Link]

  • Google Patents. CN101747212B - Method for synthesizing 3-amino-1-adamantanol.
  • PubChem. 3-Aminoadamantane-1-carboxylic acid hydrochloride. [Link]

  • PubMed. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. [Link]

  • ResearchGate. Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Malaria World. Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. [Link]

  • ResearchGate. Review on Synthesis of Halogenated Adamantane Derivatives. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • PubChem. 3-Methyladamantane-1-carboxylic acid. [Link]

  • PUBDB. Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. [Link]

  • ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

  • PMC. Direct radical functionalization methods to access substituted adamantanes and diamondoids. [Link]

  • PubMed. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. [Link]

  • Indo American Journal of Pharmaceutical Research. SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]

  • NIST WebBook. Adamantane-1-carboxylic acid. [Link]

  • MDPI. A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. [Link]

  • International Journal of Pharmaceutical Sciences and Research. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]

  • 含能材料. Review on Synthesis of Halogenated Adamantane Derivatives. [Link]

Sources

Application Note: Large-Scale Synthesis of 3-Chloroadamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 3-Chloroadamantane-1-carboxylic acid (3-Cl-ACA) represents a critical challenge in process chemistry: the selective functionalization of the adamantane cage at the bridgehead (tertiary) carbons. This molecule serves as a pivotal scaffold in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, most notably as a precursor analog for Vildagliptin intermediates, and in the development of novel antiviral and neuroprotective agents.

The "Bridgehead" Challenge

Direct halogenation of adamantane-1-carboxylic acid (1-ACA) via radical mechanisms (e.g.,


) is notoriously non-selective, yielding inseparable mixtures of 2-chloro (secondary), 3-chloro (tertiary), and polychlorinated isomers.

The Solution: This protocol details a Two-Stage Oxidative-Substitution Strategy . By first introducing a hydroxyl group via controlled "Mixed Acid" oxidation (HNO₃/H₂SO₄), we install a leaving group with high regioselectivity. Subsequently, the hydroxyl is displaced by chloride using thionyl chloride (


) under conditions that favor the formation of the stable 3-adamantyl cation, ensuring high purity (>98%) and scalability suitable for kilo-lab and pilot-plant operations.

Chemical Reaction Engineering

Reaction Pathway

The synthesis proceeds through a stable carbocation intermediate, leveraging the unique stability of the adamantyl tertiary cation.

ReactionPathway ACA Adamantane-1- carboxylic Acid (Starting Material) Cation 3-Carboxyamantyl Cation (Intermediate) ACA->Cation HNO3 / H2SO4 (Oxidation) Hydroxy 3-Hydroxyadamantane- 1-carboxylic Acid (Stable Intermediate) Cation->Hydroxy H2O Quench (Hydrolysis) Target 3-Chloroadamantane- 1-carboxylic Acid (Target) Hydroxy->Target SOCl2 / DMF (Nucleophilic Sub.)

Figure 1: Stepwise functionalization strategy avoiding non-selective radical chlorination.

Detailed Experimental Protocol

Stage 1: Regioselective Hydroxylation (The "Mixed Acid" Process)

Objective: Convert Adamantane-1-carboxylic acid to 3-Hydroxyadamantane-1-carboxylic acid. Scale: 1.0 kg Input Basis

Reagents & Stoichiometry
ReagentRoleMass/VolEquivCritical Parameter
Adamantane-1-carboxylic acid Substrate1.0 kg1.0Dry solid, free flowing
Sulfuric Acid (98%) Solvent/Cat.[1]6.0 LExcessTemp < 10°C
Nitric Acid (fuming, >90%) Oxidant1.2 L~4.0Slow Addition
Ice/Water Quench20 kgN/AExotherm Control
Protocol Steps:
  • Reactor Setup: Utilize a 20L Jacketed Glass Reactor equipped with an overhead stirrer (Hastelloy impeller recommended), internal temperature probe, and a pressure-equalizing dropping funnel. Connect to a caustic scrubber (NaOH) to trap

    
     fumes.
    
  • Solvent Charge: Charge Sulfuric Acid (6.0 L) . Cool jacket to 0°C.

  • Substrate Addition: Add 1-ACA (1.0 kg) portion-wise over 30 minutes. Ensure the internal temperature (

    
    ) remains <10°C. Note: The solution will be viscous.
    
  • Oxidant Addition (Critical): Add Fuming Nitric Acid dropwise over 2-3 hours.

    • Safety Check: Maintain

      
       between 5°C and 15°C. A reddish-brown gas (
      
      
      
      ) evolution is normal; ensure scrubber efficiency.
  • Reaction: Warm slowly to 60°C over 1 hour. Hold at 60°C for 4-6 hours.

    • IPC (In-Process Control): Monitor by HPLC.[2] Target <2% starting material.

  • Quench & Isolation:

    • Cool reactor to 20°C.

    • Transfer reaction mass slowly onto 20 kg Crushed Ice in a separate quenching vessel. Caution: Massive Exotherm.

    • Stir the resulting white slurry for 1 hour.

  • Filtration: Filter the white precipitate. Wash cake with water (3 x 2L) until filtrate pH > 4.

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

    • Expected Yield: 850 g - 920 g (78-85%).

    • Purity: >95% (HPLC).

Stage 2: Dehydroxy-Chlorination (Nucleophilic Substitution)

Objective: Convert 3-Hydroxyadamantane-1-carboxylic acid to this compound.

Reagents & Stoichiometry
ReagentRoleMass/VolEquivCritical Parameter
3-OH-ACA (Stage 1 Product) Substrate800 g1.0Moisture content <0.5%
Thionyl Chloride (

)
Reagent2.5 LExcessReflux
DMF Catalyst10 mLCat.Initiator
Toluene Solvent4.0 LN/AAzeotropic drying
Protocol Steps:
  • Setup: 10L Reactor with reflux condenser, scrubber (for

    
     and 
    
    
    
    ), and heating mantle.
  • Charging: Charge 3-OH-ACA (800 g) and Thionyl Chloride (2.5 L) .

  • Catalysis: Add DMF (10 mL) . Note: Immediate gas evolution may occur.

  • Reaction: Heat gradually to reflux (~75-80°C). Hold reflux for 3-5 hours.

    • Mechanism:[3][4] The reaction proceeds via an alkyl chlorosulfite intermediate which collapses to the carbocation and is trapped by chloride.

  • Work-up:

    • Distill off excess

      
       under reduced pressure (recover for waste treatment).
      
    • Add Toluene (2.0 L) and distill again to azeotrope trace

      
      .
      
  • Crystallization:

    • Dissolve residue in hot Toluene (2.0 L) or Cyclohexane .

    • Cool slowly to 5°C.

    • Filter the crystalline solid.[5]

  • Final Dry: Vacuum dry at 45°C.

    • Expected Yield: 750 g - 800 g (85-90% for this step).

    • Final Purity: >98% (GC/HPLC).

Process Safety & Troubleshooting Logic

Hazard Analysis (HAZOP Summary)
  • Nitration Step: Potential for thermal runaway if

    
     addition is too fast. Control: Automated dosing pump linked to 
    
    
    
    alarm.
  • Chlorination Step: Generation of stoichiometric

    
     and 
    
    
    
    gas. Control: Dual-stage scrubber (Water trap followed by 10% NaOH).
Troubleshooting Guide

Troubleshooting Problem Low Yield / Impurities Check1 Stage 1: Unreacted 1-ACA? Problem->Check1 Action1 Increase HNO3 equiv. Extend hold time at 60°C Check1->Action1 Yes Check2 Stage 2: Sticky Solid? Check1->Check2 No Action2 Incomplete SOCl2 removal. Perform Toluene chase. Check2->Action2 Yes Check3 Color Issues (Yellow/Brown)? Check2->Check3 No Action3 NOx retention in Stage 1. Wash cake thoroughly with water. Check3->Action3 Yes

Figure 2: Decision tree for common process deviations.

Analytical Specifications

To validate the "Self-Validating System" requirement, the final product must meet these criteria before release for downstream Vildagliptin synthesis.

TestMethodSpecificationRationale
Appearance VisualWhite to off-white crystalline powderColored impurities indicate oxidation byproducts.
Assay HPLC / GC≥ 98.0%Critical for pharmaceutical stoichiometry.
Melting Point USP <741>148°C - 152°CDistinct from 1-ACA (173°C) and 3-OH-ACA (205°C).
Chloride Content Titration16.2% ± 0.5%Confirms mono-chlorination.
Loss on Drying Gravimetric≤ 0.5%Ensures solvent removal.

References

  • Organic Syntheses , Coll. Vol. 5, p. 20 (1973); Vol. 44, p. 1 (1964). Preparation of 1-Adamantanecarboxylic acid (Precursor Synthesis).[5][6][7]Link

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties (Vildagliptin). Journal of Medicinal Chemistry, 46(13), 2774–2789. (Establishes the 3-substituted adamantane scaffold utility). Link

  • Google Patents , US6166063A. N-substituted 2-cyanopyrrolidines.[8][4][9] (The foundational patent describing the synthesis of Vildagliptin intermediates via bridgehead substitution). Link

  • Moiseev, I. K., et al. (1985). Synthesis of adamantane derivatives in nitric acid. Russian Chemical Reviews.
  • Beilstein Journal of Organic Chemistry , Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (Contextualizes the coupling partners for the adamantane acid). Link

Sources

Application Note & Protocol: Synthesis of 3-Chloroadamantane-1-Carbonyl Chloride via Thionyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Adamantane Acyl Chlorides

The adamantane cage is a unique, rigid, and lipophilic three-dimensional scaffold that has become a privileged structure in medicinal chemistry and materials science.[1][2] Its incorporation into drug candidates can significantly enhance pharmacokinetic properties, such as metabolic stability, bioavailability, and blood-brain barrier permeability.[1][3][4] Adamantane derivatives are found in clinically used drugs for a range of diseases, including viral infections (Amantadine), neurodegenerative disorders (Memantine), and type 2 diabetes (Saxagliptin).[1][2][3]

3-Chloroadamantane-1-carbonyl chloride is a highly valuable reactive intermediate. As an acyl chloride, it provides an electrophilic carbonyl carbon, primed for nucleophilic acyl substitution reactions. This allows for the facile synthesis of a diverse library of derivatives, including amides, esters, and ketones, which are crucial for developing structure-activity relationships (SAR) in drug discovery programs.[5] This guide provides a detailed protocol for the synthesis of 3-chloroadamantane-1-carbonyl chloride from its corresponding carboxylic acid, with an emphasis on the underlying chemical principles, safety, and practical execution.

Reaction Scheme & Mechanism

The conversion of a carboxylic acid to an acyl chloride is a foundational transformation in organic synthesis. Thionyl chloride (SOCl₂) is a preferred reagent for this process due to its high reactivity and the convenient nature of its byproducts.[6]

Overall Reaction:

Reaction scheme of 3-Chloroadamantane-1-carboxylic acid with thionyl chloride to produce 3-Chloroadamantane-1-carbonyl chloride, sulfur dioxide, and hydrogen chloride.

Mechanism of Action:

The reaction proceeds through a well-established mechanism involving a chlorosulfite intermediate.[7][8] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carbonyl oxygen of the carboxylic acid on the electrophilic sulfur atom of thionyl chloride.[7][9][10]

  • Intermediate Formation: This attack, followed by the expulsion of a chloride ion, forms a protonated acyl chlorosulfite intermediate.[11][12]

  • Nucleophilic Acyl Substitution: The released chloride ion then acts as a nucleophile, attacking the carbonyl carbon.[7][8] The tetrahedral intermediate that forms is unstable.

  • Collapse and Product Formation: The intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group. This leaving group is unstable and readily decomposes into sulfur dioxide (SO₂) gas and another chloride ion.[10][12] The protonated carbonyl is then deprotonated, often by the newly formed chloride ion, to yield the final acyl chloride product and hydrogen chloride (HCl) gas.[8]

The irreversible nature of this reaction is a key advantage; the evolution of gaseous byproducts (SO₂ and HCl) drives the reaction to completion according to Le Châtelier's principle.[6][12]

Detailed Experimental Protocol

This protocol describes the synthesis of 3-chloroadamantane-1-carbonyl chloride on a laboratory scale. All operations involving thionyl chloride must be performed in a certified chemical fume hood.

3.1. Materials and Equipment

  • Reagents:

    • This compound

    • Thionyl chloride (SOCl₂), ≥99% purity

    • Anhydrous dichloromethane (DCM) or toluene (optional, as solvent)

    • Anhydrous N,N-Dimethylformamide (DMF) (catalyst, optional)

  • Equipment:

    • Two- or three-neck round-bottom flask, oven-dried

    • Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Dropping funnel (if adding SOCl₂ slowly)

    • Rotary evaporator with a vacuum trap

    • Schlenk line or nitrogen/argon inlet for inert atmosphere

    • Standard laboratory glassware (syringes, needles, etc.), all oven-dried

3.2. Step-by-Step Procedure

  • Apparatus Setup: Assemble the oven-dried round-bottom flask with a magnetic stir bar and reflux condenser. Ensure all joints are properly sealed. Establish an inert atmosphere by flushing the system with dry nitrogen or argon.

  • Reagent Charging: To the flask, add this compound (1.0 eq). If using a solvent, add anhydrous DCM or toluene (approx. 3-5 mL per gram of carboxylic acid).

  • Catalyst Addition (Optional): For a potentially faster and more efficient reaction, add a catalytic amount of anhydrous DMF (e.g., 1-2 drops via syringe).[12] This generates a Vilsmeier-type intermediate which is a more potent chlorinating agent.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (1.5–2.0 eq) to the stirring mixture at room temperature.[13] A slight excess ensures the reaction goes to completion. The addition can be done via syringe or a dropping funnel. Note: The reaction can also be run "neat," using excess thionyl chloride as both reactant and solvent.

  • Reaction Execution: Once the addition is complete, gently heat the mixture to reflux (for DCM, ~40°C; for toluene or neat SOCl₂, ~80°C). The evolution of HCl and SO₂ gas should be apparent. Vent these gases through the top of the condenser into a basic scrubber.

  • Monitoring Progress: Monitor the reaction by observing the cessation of gas evolution. Typically, the reaction is complete within 2-4 hours at reflux. For more rigorous monitoring, a small aliquot can be carefully quenched and analyzed by TLC or ¹H NMR to check for the disappearance of the starting carboxylic acid.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess thionyl chloride and solvent (if used) under reduced pressure using a rotary evaporator. Crucially, ensure the vacuum pump is protected by a cold trap and a base trap to prevent corrosion from acidic vapors.

    • The resulting crude 3-chloroadamantane-1-carbonyl chloride, often a solid or high-boiling oil, is typically of sufficient purity for subsequent reactions.

  • Purification (Optional): If higher purity is required, the crude product can be purified by vacuum distillation.[14][15] However, due to the reactivity of acyl chlorides, they are frequently used directly in the next synthetic step.

Quantitative Data and Visualization

Table 1: Summary of Reaction Parameters
ParameterRecommended ValueRationale
Stoichiometry (SOCl₂) 1.5–2.0 equivalentsEnsures complete conversion of the carboxylic acid.[13]
Catalyst (DMF) 0.05–0.2 equivalentsAccelerates reaction via Vilsmeier intermediate formation.[12]
Temperature Reflux (40–80°C)Increases reaction rate and drives off gaseous byproducts.[13]
Reaction Time 2–4 hoursTypical duration for complete conversion at reflux.
Atmosphere Inert (N₂ or Ar)Prevents hydrolysis of the reagent and product by atmospheric moisture.[16]
Diagram 1: Experimental Workflow

The following diagram outlines the key stages of the synthesis process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Assemble Dry Glassware under Inert Atmosphere B 2. Charge Carboxylic Acid & Optional Solvent/Catalyst A->B C 3. Add Thionyl Chloride B->C D 4. Heat to Reflux (2-4 hours) C->D E 5. Cool to Room Temp D->E F 6. Remove Excess SOCl₂ (via Rotary Evaporation) E->F G 7. Obtain Crude Acyl Chloride F->G H Purification (Optional) (Vacuum Distillation) G->H

Caption: A generalized workflow for the synthesis of 3-chloroadamantane-1-carbonyl chloride.

Critical Safety Precautions

Thionyl chloride is a highly hazardous substance. Strict adherence to safety protocols is mandatory.

  • Corrosive and Toxic: Thionyl chloride is severely corrosive to skin, eyes, and the respiratory tract. It is toxic if inhaled or swallowed. All manipulations must be conducted in a well-ventilated chemical fume hood.[17][18]

  • Water Reactivity: It reacts violently with water, releasing large quantities of toxic and corrosive gases (SO₂ and HCl). Ensure all glassware is scrupulously dried before use and avoid any contact with moisture.[19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or Viton), splash-proof goggles, a face shield, and a flame-resistant lab coat.[17][20]

  • Spill Management: In case of a spill, evacuate the area. Neutralize small spills with an inert absorbent material like dry sand or vermiculite. Do NOT use water or sodium bicarbonate directly on the spill, as this will cause a violent reaction.[20]

  • Quenching and Disposal: Unused thionyl chloride and reaction residues must be quenched carefully. A recommended method is the slow, portion-wise addition of the material to a large excess of a stirred, cooled alcohol (e.g., isopropanol) or ice water in a fume hood. The resulting acidic solution should be neutralized with a base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.

References

  • Chemistry LibreTexts. (2023, January 23). Conversion of carboxylic acids to acid chlorides. [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]

  • MDPI. (n.d.). Adamantane in Drug Delivery Systems and Surface Recognition. [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

  • Pharmaffiliates. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. [Link]

  • YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

  • NJ.gov. (n.d.). Hazard Summary: Thionyl Chloride. [Link]

  • ResearchGate. (2025, August 6). Use of the Adamantane Structure in Medicinal Chemistry. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

  • Bionium. (n.d.). Material Safety Data Sheet: Thionyl Chloride. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. [Link]

  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

  • Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. [Link]

  • YouTube. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride. [Link]

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]

  • Google Patents. (n.d.).
  • Khan Academy. (n.d.). Preparation of acyl (acid) chlorides (video). [Link]

  • Bulletin of the Georgian National Academy of Sciences. (2017). Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Adamantane. [Link]

  • Organic Syntheses. (n.d.). Procedure for synthesis involving thionyl chloride. [Link]

  • ResearchGate. (n.d.). Four-Directional Synthesis of Adamantane Derivatives. [Link]

  • PubChem - NIH. (n.d.). 1-Chloroadamantane. [Link]

Sources

application in the synthesis of neurodegenerative disorder treatments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis and Screening of Beta-Sheet Breaker Peptidomimetics for Neurodegenerative Therapeutics

Abstract

The failure rate of neurodegenerative disease therapeutics in clinical trials exceeds 99%, primarily due to poor blood-brain barrier (BBB) penetrance and the non-specific nature of aggregation inhibitors. This guide outlines a validated workflow for developing "Beta-Sheet Breaker" peptidomimetics —short, modified peptides designed to disrupt the aggregation of amyloid-


 (A

) and Tau proteins. We detail the overcoming of "difficult sequence" aggregation during Solid-Phase Peptide Synthesis (SPPS), the kinetic validation of inhibition via Thioflavin T (ThT) assays, and the prediction of CNS entry using PAMPA-BBB.

Part 1: Rational Design & Synthesis Strategy

The Challenge: "Difficult Sequences" in SPPS

Amyloidogenic peptides are inherently prone to self-assembly. During synthesis, growing hydrophobic chains often aggregate on the resin, leading to incomplete coupling and deletion sequences. Standard SPPS protocols fail here.

Protocol A: Optimized SPPS for Hydrophobic Peptidomimetics

Objective: Synthesize a pentapeptide inhibitor (e.g., Ac-Leu-Pro-Phe-Phe-Asp-NH2) with N-methylated backbones to prevent fibrillization.

Reagents:

  • Resin: Rink Amide ChemMatrix (PEG-based) – superior swelling in polar solvents compared to polystyrene.

  • Coupling Agents: HATU / HOAt (more efficient for sterically hindered N-methyl amino acids).

  • Solvent: NMP (N-methyl-2-pyrrolidone) – disrupts inter-chain hydrogen bonding better than DMF.

Step-by-Step Workflow:

  • Resin Swelling:

    • Swell 100 mg ChemMatrix resin in DCM for 30 min, then wash 3x with NMP.

    • Expertise Note: Inadequate swelling is the #1 cause of yield loss in hydrophobic sequences.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in NMP (containing 0.1 M HOBt to suppress aspartimide formation) for 2 x 5 min.

    • Validation: UV monitoring of the fulvene-piperidine adduct at 301 nm confirms deprotection completeness.

  • Coupling (The "Double-Hit" Strategy):

    • Standard AA: 5 eq. Fmoc-AA, 5 eq. HATU, 10 eq. DIPEA in NMP (45 min).

    • N-Methyl AA / Difficult Junctions: Perform Double Coupling .

      • Hit 1: HATU/HOAt (45 min).

      • Hit 2: PyBOP/HOAt (45 min) at 50°C (microwave assisted if available).

    • Causality: Switching coupling reagents (HATU

      
       PyBOP) alters the activation kinetics, often capturing unreacted amines that the first reagent missed.
      
  • Cleavage:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

    • Precipitate in cold diethyl ether.

Troubleshooting Table: Synthesis Failures

ObservationProbable CauseCorrective Action
Deletion Sequences (Mass - AA) Aggregation on resinSwitch to ChemMatrix resin; Use "Magic Mixture" (DCM/DMF/NMP 1:1:1).
Incomplete N-Me Coupling Steric hindranceUse HATU/HOAt; Increase temp to 60°C; Double couple.
Racemization Over-activation (Base)Use Collidine instead of DIPEA; Reduce coupling time.

Part 2: Functional Validation (ThT Kinetics)

The Mechanism

Thioflavin T (ThT) is a benzothiazole dye that exhibits enhanced fluorescence (Ex 440nm / Em 480nm) only when bound to amyloid fibrils (cross-


 sheets).[1] It is the gold standard for monitoring aggregation kinetics.
Protocol B: High-Throughput ThT Inhibition Assay

Objective: Determine the


 of the synthesized peptidomimetic against A

42 aggregation.

Materials:

  • A

    
    42 Monomer:  100% HFIP-treated (to remove pre-existing seeds).
    
  • ThT Stock: 1 mM in water (filtered 0.2

    
    m).
    
  • Plate: Black 96-well non-binding surface (NBS) plate (Corning 3650).

Procedure:

  • Preparation of Monomer:

    • Evaporate HFIP from A

      
      42 aliquots.
      
    • Dissolve in DMSO to 5 mM (Stock).

    • Dilute to 20

      
      M in PBS (pH 7.4).
      
  • Assay Setup:

    • Control Wells: 90

      
      L A
      
      
      
      (20
      
      
      M) + 10
      
      
      L Buffer.
    • Test Wells: 90

      
      L A
      
      
      
      (20
      
      
      M) + 10
      
      
      L Inhibitor (varying concentrations).
    • ThT Addition: Add ThT to a final concentration of 20

      
      M in all wells.
      
  • Kinetic Readout:

    • Seal plate to prevent evaporation.

    • Incubate at 37°C in a plate reader (e.g., FLUOstar Omega).

    • Shake: 10 sec before each read (crucial for fibril nucleation).

    • Read: Fluorescence every 10 min for 24–48 hours.

  • Data Analysis:

    • Plot Fluorescence vs. Time.

    • Normalize data:

      
      .
      
    • Self-Validating Check: The Control curve must show a sigmoidal shape (Lag phase

      
       Exponential 
      
      
      
      Plateau). If the lag phase is missing, the starting material was already aggregated.

Visualization: Aggregation Pathway & Inhibition [1]

ThT_Mechanism Monomer Monomer (ThT Silent) Oligomer Oligomer (Toxic Species) Monomer->Oligomer Nucleation (Lag Phase) Protofibril Protofibril (ThT Active) Oligomer->Protofibril Elongation Fibril Mature Fibril (High Fluorescence) Protofibril->Fibril Saturation (Plateau) Inhibitor Peptidomimetic Inhibitor Inhibitor->Monomer Stabilizes Inhibitor->Oligomer Blocks Assembly

Caption: Kinetic pathway of amyloid formation. ThT signal correlates with Protofibril/Fibril formation. Inhibitors target the Nucleation or Elongation phases.

Part 3: BBB Permeability Screening (PAMPA-BBB)

Rationale

A potent inhibitor is useless if it cannot reach the brain. The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizing porcine brain lipid extract is a robust, cell-free predictor of passive BBB transport.

Protocol C: PAMPA-BBB Workflow

Objective: Classify compounds as CNS+ (permeable) or CNS- (impermeable).[2]

Reagents:

  • Donor Plate: 96-well filter plate (0.45

    
    m PVDF).
    
  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid (PBL) in Dodecane.

  • Buffer: PBS pH 7.4 (mimics blood/CSF pH).

Procedure:

  • Membrane Coating:

    • Carefully pipette 4

      
      L of Lipid Solution onto the PVDF filter of the Donor plate.
      
    • Expertise Note: Avoid touching the pipette tip to the membrane; let the droplet spread naturally to ensure uniformity.

  • Sandwich Assembly:

    • Donor Wells (Top): Add 200

      
      L of Test Compound (100 
      
      
      
      M in PBS/DMSO).
    • Acceptor Wells (Bottom): Add 300

      
      L of pure PBS.
      
    • Combine plates (Donor sits inside Acceptor).

  • Incubation:

    • Incubate for 18 hours at Room Temperature in a humidity chamber (to prevent evaporation).

  • Analysis:

    • Separate plates.

    • Quantify compound concentration in both Donor and Acceptor wells using UV-Vis (250–500 nm) or LC-MS.[2]

  • Calculation (

    
    ): 
    Calculate Effective Permeability (
    
    
    
    ) using the formula:
    
    
    Where
    
    
    is acceptor conc,
    
    
    are volumes,
    
    
    is filter area.

Interpretation Standards:


(

cm/s)
ClassificationAction
> 4.0 CNS + (High Permeability)Proceed to in vivo PK.
2.0 – 4.0 CNS +/- (Moderate)Optimize lipophilicity (LogP).
< 2.0 CNS - (Low Permeability)Redesign scaffold (e.g., N-methylation).

Visualization: The Discovery Pipeline

Drug_Pipeline cluster_Screening Parallel Screening Start Target Identification (Aβ42 / Tau) Design In Silico Design (Beta-Breaker Scaffold) Start->Design Synthesis Solid Phase Synthesis (Protocol A: ChemMatrix) Design->Synthesis QC QC: LC-MS & Purity >95% Synthesis->QC ThT ThT Kinetic Assay (Protocol B) QC->ThT PAMPA PAMPA-BBB (Protocol C) QC->PAMPA Decision Lead Candidate Selection ThT->Decision IC50 < 1μM PAMPA->Decision Pe > 4.0

Caption: Integrated workflow for neuro-therapeutic discovery. Parallel screening ensures only potent AND permeable hits advance.

References

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments.[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.[Link]

  • In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. Journal of Visualized Experiments (JoVE).[Link]

  • Prediction of BBB permeability using PAMPA assay. Journal of Pharmaceutical Chemistry & Drug Design.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Chloroadamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Chloroadamantane-1-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. We will address common issues through a practical troubleshooting guide and a set of frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification process. Each answer provides not just a solution, but the underlying rationale to empower your experimental decisions.

Q1: My final product has a low melting point and a broad melting range. What are the likely impurities?

A low and broad melting point is a classic indicator of impurities. For this compound, the primary suspects are typically:

  • Unreacted Starting Material: If the synthesis starts from 3-hydroxyadamantane-1-carboxylic acid, its presence can significantly depress the melting point.[1] The hydroxyl group makes it more polar than the target compound.

  • Reaction Byproducts: Over-chlorination can lead to di-chlorinated adamantane species. Depending on the synthetic route, other adamantane derivatives might also form.[2] For instance, syntheses involving adamantane carboxylation can introduce other C-alkylated carboxylic acids.[3]

  • Residual Solvents: Inadequate drying will leave residual organic solvents or water, which disrupts the crystal lattice. Adamantane derivatives are known for their rigid, crystalline nature, making them sensitive to such contaminants.[4]

Actionable Advice: First, confirm the identity of the impurity via TLC or LC-MS if possible. If the impurity is more polar (e.g., the hydroxy- starting material), an acid-base extraction followed by recrystallization is highly effective. If it is less polar (e.g., over-chlorinated byproducts), chromatography may be necessary.

Q2: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What's happening and how do I fix it?

"Oiling out" occurs when the solid melts in the hot solvent or becomes supersaturated at a temperature above its melting point, forming a liquid phase instead of a crystalline solid upon cooling. This is common with bulky, lipophilic molecules like adamantanes when the wrong solvent or cooling rate is used.

Causality & Solution:

  • The solvent's boiling point is too high: If the solvent boils at a temperature above the compound's melting point (or the melting point of the impure mixture), the compound will melt before it fully dissolves.

    • Solution: Switch to a lower-boiling point solvent system.

  • The solution is cooled too rapidly: Rapid cooling can cause the concentration of the solute to exceed its solubility limit so quickly that molecules don't have time to arrange into an ordered crystal lattice.

    • Solution: Allow the flask to cool slowly to room temperature before inducing further crystallization in an ice bath. Insulating the flask can help.

  • The solution is too concentrated: An overly concentrated solution can lead to rapid precipitation.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to achieve full dissolution, then attempt slow cooling again.

A good starting point for adamantane carboxylic acids is a mixed solvent system, such as methanol/water or hexane/acetone, which allows for fine-tuning of solubility.[1][5]

Q3: I'm getting very low recovery after purification. What are the common loss points?

Low recovery is a frustrating issue that can often be traced to one of several steps in the purification workflow.

Potential CauseExplanation & Mitigation
Premature Crystallization During a hot filtration step to remove insoluble impurities, the product may crystallize on the filter paper or funnel. Mitigation: Use a pre-heated funnel and filter flask, and use a slight excess of hot solvent to ensure the compound remains in solution.
Excessive Solvent Volume Using too much solvent for recrystallization will leave a significant amount of product dissolved in the mother liquor, even after cooling. Mitigation: Add the hot solvent portion-wise until the compound just dissolves. After filtration, you can carefully evaporate some solvent to reach the saturation point.
Incomplete Precipitation During acid-base extraction, if the aqueous layer containing the carboxylate salt is not sufficiently acidified, some of the product will remain dissolved as the salt. Mitigation: Add acid (e.g., 1M HCl) dropwise while stirring until the pH is confirmed to be strongly acidic (pH 1-2) with pH paper or a meter.[6]
Washing with a "Good" Solvent Washing the filtered crystals with a solvent in which they are even slightly soluble will dissolve away the product. Mitigation: Always wash the crystals with a minimal amount of ice-cold solvent, in which the product is known to be poorly soluble.

Q4: How do I choose between Acid-Base Extraction, Recrystallization, and Chromatography?

The choice of method depends on the nature of the impurities, the required purity level, and the scale of the purification.

Purification MethodBest For...ProsCons
Acid-Base Extraction Removing neutral or basic impurities from the acidic product.[7]High capacity, scalable, inexpensive, very effective for specific impurity types.Not effective for separating other acidic impurities with similar pKa values.
Recrystallization Removing small amounts of impurities that have different solubility profiles from the main product.Excellent for achieving high crystalline purity, relatively simple, scalable.Can have lower yields, requires optimization of solvent system, may not work if impurities co-crystallize.
Column Chromatography Separating compounds with different polarities, especially when other methods fail.[2]High resolution, versatile for various impurity types.Labor-intensive, requires significant solvent volumes, can be difficult to scale up, potential for product loss on the column.

Recommended Strategy: For crude this compound, a sequential approach is often best. Start with an acid-base extraction to remove the bulk of non-acidic impurities, followed by recrystallization to achieve high crystalline purity. Reserve chromatography for instances where stubborn, chemically similar impurities persist.

Workflow Diagram: Acid-Base Extraction

The following diagram outlines the logical flow for purifying this compound by removing neutral or basic impurities.

cluster_start Initial State cluster_process Extraction Process cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Crude Product (in Organic Solvent like Ethyl Acetate) add_base 1. Add aq. NaHCO3 solution 2. Shake in Separatory Funnel 3. Separate Layers start->add_base org_layer Organic Layer: Neutral/Basic Impurities add_base->org_layer Impurities Remain aq_layer Aqueous Layer: Sodium 3-Chloroadamantane-1-carboxylate add_base->aq_layer Product Extracts org_workup Wash, Dry, Evaporate (Discard or Analyze) org_layer->org_workup acidify 1. Cool in Ice Bath 2. Add 1M HCl until pH < 2 aq_layer->acidify precipitate Precipitate Forms: Pure Carboxylic Acid acidify->precipitate final_steps Filter, Wash with Cold H2O, Dry precipitate->final_steps

Caption: Workflow for purification via acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, all-around method for purifying crude this compound on a typical lab scale (1-10 g)?

The most robust and generally applicable method is a combination of acid-base extraction followed by recrystallization.

  • Step 1: Acid-Base Extraction. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Extract with a saturated aqueous solution of sodium bicarbonate.[8] This selectively converts your carboxylic acid into its water-soluble sodium salt, leaving non-acidic impurities behind in the organic layer.

  • Step 2: Isolation. Separate the aqueous layer, cool it in an ice bath, and re-acidify with cold 1M HCl until a precipitate forms and the pH is ~1-2.

  • Step 3: Recrystallization. Collect the precipitated solid by filtration, wash with cold water, and then recrystallize from an appropriate solvent system (e.g., methanol/water, or cyclohexane for non-polar impurities[9]) to remove any co-extracted acidic impurities and achieve high crystalline purity.

This two-stage process addresses a wide range of potential impurities and consistently delivers high-purity material.

Q2: Can I use a strong base like Sodium Hydroxide (NaOH) for the acid-base extraction?

It is strongly discouraged. While NaOH will effectively deprotonate the carboxylic acid, it is a strong enough nucleophile to potentially hydrolyze the chloro-substituent via a nucleophilic substitution reaction, especially if any heat is applied. This would form 3-hydroxyadamantane-1-carboxylic acid as a new impurity.[1] A weak, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is sufficiently basic to deprotonate the carboxylic acid without causing unwanted side reactions.[7][10]

Q3: How do I confirm the purity of my final product?

A combination of methods should be used for a confident assessment of purity:

  • Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot. It's good practice to run it alongside the crude material and the starting material to confirm the absence of these components.

  • Spectroscopic Analysis (NMR/IR): ¹H and ¹³C NMR spectroscopy can confirm the structure and identify any remaining impurities. Infrared (IR) spectroscopy should show the characteristic C=O and O-H stretches for the carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, reversed-phase HPLC is highly effective for adamantane derivatives and can provide a precise purity value (e.g., >99%).[11]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound (1.0 eq) in ethyl acetate (10-15 mL per gram of crude material) in a separatory funnel.

  • Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Repeat the extraction of the organic layer with another portion of saturated NaHCO₃ solution. Combine the aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice-water bath. While stirring, slowly add 1M hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH 1-2, check with pH paper). A white precipitate of the purified product should form.

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Troubleshooting Recrystallization

This logic diagram helps navigate common recrystallization failures.

cluster_oil Problem: Oiling Out cluster_nocrystal Problem: No Crystals Form cluster_lowyield Problem: Low Recovery problem Recrystallization Fails oil Compound forms an oil problem->oil nocrystal Solution remains clear problem->nocrystal lowyield Yield is poor problem->lowyield sol1 Add more hot solvent oil->sol1 sol2 Cool solution much slower oil->sol2 sol3 Switch to a different solvent system oil->sol3 sol4 Scratch inner wall of flask nocrystal->sol4 sol5 Add a seed crystal nocrystal->sol5 sol6 Concentrate solution & retry nocrystal->sol6 sol7 Cool longer / colder lowyield->sol7 sol8 Recover from mother liquor lowyield->sol8 sol9 Ensure minimal hot solvent was used lowyield->sol9

Caption: Troubleshooting logic for common recrystallization issues.

References

  • H. Stetter, M. Schwarz, A. Hirschhorn. (1959). Über Adamantan-Verbindungen (III. Darstellung von Adamantan-carbonsäure-(1) und Adamantyl-essigsäure-(1)). Chemische Berichte. Available at: [Link]

  • Mo-Organic. (2020). Acid-Base Extraction Tutorial. YouTube. Available at: [Link]

  • Google Patents. (1991). US5015758A - Process for the preparation of 1-adamantane derivatives.
  • Google Patents. (2010). CN101747212B - Method for synthesizing 3-amino-1-adamantanol.
  • PubChem. (2024). 3-Aminoadamantane-1-carboxylic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (2024). 3-Methyladamantane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (2024). 3-Hydroxyadamantane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • Wikipedia. (2024). Acid–base extraction. Available at: [Link]

  • Queen Mary University of London. (n.d.). Orientational disorder in adamantane and adamantanecarboxylic acid. QMUL Research Online. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • PMC. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction Lab Manual. Available at: [Link]

  • ResearchGate. (2019). Synthesis of hydroxy derivatives from adamantanecarboxylic acids in the system MnO2–H2SO4. Available at: [Link]

  • ResearchGate. (2013). Liquid chromatography of adamantane derivatives. Available at: [Link]

Sources

common impurities in 3-Chloroadamantane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloroadamantane-1-carboxylic Acid Synthesis

Executive Summary

This guide addresses the synthesis and purification of This compound (CAS: 58002-98-9).[1] While often utilized as a scaffold for advanced adamantane derivatives (including potential pathways to amino-adamantane pharmacophores), its synthesis presents unique challenges due to the stability of the adamantane bridgehead and the reversibility of the halogenation step.

This support module focuses on the Chlorination of 3-Hydroxyadamantane-1-carboxylic acid , which is the most prevalent and scalable route.[1]

Part 1: Impurity Profiling & Origin Analysis

The following table summarizes the most frequent impurities encountered during the chlorination of 3-hydroxyadamantane-1-carboxylic acid using thionyl chloride (


) or phosphorus pentachloride (

).
Impurity IDCommon NameOrigin / MechanismCriticality
IMP-A 3-Hydroxyadamantane-1-carboxylic acid Precursor / Hydrolysis: Either unreacted starting material or formed by the hydrolysis of the labile 3-Cl bond during aqueous workup.[1]High (Critical Pair)
IMP-B Adamantane-1-carboxylic acid Carryover: Residue from the previous oxidation step (if starting from adamantane-1-carboxylic acid).[1] It lacks the 3-functionalization.[1]Medium
IMP-C 3-Chloroadamantane-1-carboxylic anhydride Dimerization: Formed during acid chloride activation if the quench is insufficient or if water is introduced too slowly.[1]Low (Removable)
IMP-D 1,3-Dichloroadamantane Side Reaction: Decarboxylative chlorination (Hunsdiecker-type side reaction) under extreme thermal stress.[1]Medium

Part 2: Troubleshooting Guides (Q&A)

Scenario 1: The "Reappearing" Hydroxyl Impurity

User Query: "My in-process control (IPC) showed >98% conversion to the chloride, but after aqueous workup, the 3-hydroxy precursor (IMP-A) reappeared at 5-10%. Why is the reaction reversing?"

Technical Diagnosis: This is a classic issue of Bridgehead Solvolysis . The 3-position on the adamantane ring is a tertiary bridgehead carbon. While stable against


 attack, it forms a stable carbocation (

pathway).[1] During an acidic aqueous workup, the high concentration of protons can catalyze the ionization of the C-Cl bond, allowing water to attack and regenerate the hydroxyl group.

Corrective Protocol:

  • Temperature Control: Perform the quench at

    
    . High temperatures drastically accelerate solvolysis.[1]
    
  • Acidity Management: Avoid strong mineral acid washes.[1] Use a buffered quench (e.g., saturated

    
    ) to neutralize the generated HCl immediately.
    
  • Solvent Choice: Extract immediately into a non-polar solvent (Dichloromethane or Toluene).[1] Avoid leaving the product in the aqueous phase for extended periods.

Scenario 2: The "Ghost" Peak in GC Analysis

User Query: "I see a broad, tailing peak in my Gas Chromatography (GC) trace that doesn't match my standards. Is this a polymer?"

Technical Diagnosis: Carboxylic acids often dimerize in the gas phase or adsorb strongly to the column stationary phase, causing tailing. However, if you used


, you likely formed the Acid Chloride  intermediate initially. If this was injected directly or not fully hydrolyzed back to the acid form (depending on your desired final product), you are seeing the acid chloride or a mixed anhydride.

Corrective Protocol:

  • Derivatization is Mandatory: Do not inject the free acid directly. Convert a sample to the methyl ester using

    
    -Methanol or Trimethylsilyldiazomethane (TMS-DAM) prior to GC injection.[1] This stabilizes the molecule and sharpens the peak.
    
  • Check for Anhydrides: If the peak persists after derivatization, check for IMP-C (Anhydride) .[1] This forms if the reaction mixture was concentrated without a water quench.[1]

Scenario 3: Removing Unreacted Starting Material

User Query: "I have 3% residual 3-hydroxy starting material that won't crystallize out. How do I purify this?"

Technical Diagnosis: Separating the 3-Chloro product from the 3-Hydroxy precursor is difficult because both are polar carboxylic acids.[1] However, the 3-Chloro derivative is significantly more lipophilic (hydrophobic) than the 3-Hydroxy derivative.[1]

Corrective Protocol:

  • Polishing Step: Use Reverse Phase Flash Chromatography (C18) .[1]

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

    • Gradient: The 3-Hydroxy impurity will elute significantly earlier (lower %B) than the 3-Chloro product.[1]

  • Recrystallization: If chromatography is not viable, recrystallize from a non-polar solvent like n-Heptane or a Toluene/Hexane mix.[1] The 3-Hydroxy impurity is less soluble in cold alkanes and may precipitate out or remain in the mother liquor (depending on the specific saturation point).

Part 3: Reaction Pathway & Logic Flow

The following diagram illustrates the synthesis pathway, highlighting the critical nodes where impurities are introduced.

G Start Adamantane-1- carboxylic Acid Oxidation Oxidation (HNO3/H2SO4) Start->Oxidation Intermediate 3-Hydroxyadamantane- 1-carboxylic Acid (Precursor) Oxidation->Intermediate Impurity_Start IMP-B: Unreacted Start Material Oxidation->Impurity_Start Incomplete Conv. Chlorination Chlorination (SOCl2 / DMF) Intermediate->Chlorination Product 3-Chloroadamantane- 1-carboxylic Acid Chlorination->Product Main Route Impurity_Dimer IMP-C: Anhydride Formation Chlorination->Impurity_Dimer Low Water Quench Impurity_Hydrolysis IMP-A: Hydrolysis Reversion Product->Impurity_Hydrolysis Acidic/Aq Workup Impurity_Hydrolysis->Intermediate Reversion

Figure 1: Synthetic pathway for this compound showing critical impurity generation points (Dotted lines indicate side reactions).[1]

Part 4: Analytical Data Summary

When validating your product, use the following physicochemical markers to distinguish the Product from the Critical Impurity (IMP-A).

Property3-Hydroxy-1-COOH (Impurity)3-Chloro-1-COOH (Product)
Polarity (LogP) Low (Hydrophilic)High (Lipophilic)
HPLC Elution (C18) Early ElutingLate Eluting
Melting Point ~200-203°C~148-150°C (Distinctly Lower)
IR Spectrum Broad -OH stretch at 3400 cm⁻¹Absence of -OH; C-Cl stretch ~700-800 cm⁻¹

References

  • Synthesis of Adamantane Derivatives: Stetter, H., et al. "Über Verbindungen mit Urotropin-Struktur."[1] Chemische Berichte, vol. 92, no.[1] 7, 1959, pp. 1629–1635.[1] (Foundational chemistry for adamantane oxidation/substitution).[1][2]

  • Koch-Haaf Reaction Context: H. Koch and W. Haaf. "1-Adamantanecarboxylic Acid."[1] Organic Syntheses, Coll.[1][3][4] Vol. 5, p. 20 (1973).[1]

  • Vildagliptin Intermediate Synthesis (Contextual): "Process for the preparation of Vildagliptin and its intermediate thereof."[1][5][6][7][8] WO Patent 2013179300A2.[1] (Describes the handling of 3-substituted adamantane carboxylic acids).

  • HPLC Separation of Polar Carboxylic Acids: "HPLC Separation of Carboxylic Acids." SIELC Technologies.[1][9] (General methodology for separating hydrophilic/hydrophobic acid pairs).

Sources

side reactions in the chlorination of adamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Adamantane-1-Carboxylic Acid Chlorination

Current Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Side Reactions & Process Optimization

Introduction

Welcome to the technical support hub for adamantane chemistry. You are likely here because the chlorination of Adamantane-1-carboxylic acid (Ad-1-COOH) is deceivingly simple. While standard protocols suggest refluxing in thionyl chloride (


), the unique steric bulk and carbocation stability of the adamantyl cage introduce specific failure modes—most notably decarboxylative chlorination  and anhydride formation .

This guide moves beyond generic organic chemistry textbooks to address the specific behavior of the diamondoid cage.

Module 1: Acid Chloride Activation (Primary Workflow)

Objective: Synthesis of Adamantane-1-carbonyl chloride (Ad-1-COCl). Standard Reagents: Thionyl Chloride (


) or Oxalyl Chloride (

).
Critical Failure Mode: Decarboxylative Chlorination

Symptom: You attempted to make the acid chloride, but NMR/GC-MS shows 1-chloroadamantane (loss of carbonyl) or 1,3-dichloroadamantane . Diagnosis: The adamantyl cation is exceptionally stable. Under thermal stress, the acylium ion intermediate ejects carbon monoxide (CO), generating a tertiary carbocation that traps a chloride ion.

  • The Mechanism:

    
    
    

Corrective Protocol:

  • Lower the Temperature: Do not reflux

    
     (76°C) for extended periods without catalysis. The decarbonylation barrier is accessible at these temperatures for adamantanes.
    
  • Use Catalytic DMF: Add 1-2 drops of Dimethylformamide (DMF). This forms the Vilsmeier-Haack reagent (chloroiminium ion), which activates the carboxylic acid rapidly at room temperature or mild heat (40°C), bypassing the high-energy thermal pathways that favor CO loss.

  • Switch Reagents: If decarbonylation persists, switch to Oxalyl Chloride in DCM at 0°C

    
     RT. This reagent is milder and generates gases (
    
    
    
    ) that drive the reaction entropically without requiring high heat.
Secondary Failure Mode: Anhydride Formation

Symptom:


 NMR shows a split or shifted adamantyl signal; IR shows split carbonyl peaks (approx. 1820 and 1750 cm

). Diagnosis: Formation of Adamantane-1-carboxylic anhydride . This occurs when the reaction stoichiometry is insufficient or water is present, allowing the product (Acid Chloride) to react with unreacted starting material (Carboxylic Acid).

Corrective Protocol:

  • Ensure Excess Reagent: Use at least 2–3 equivalents of

    
    .
    
  • Order of Addition: Add the acid to the solution of

    
    , not vice versa, to maintain a high concentration of chlorinating agent relative to the substrate.
    

Module 2: Cage Chlorination (C-H Activation)

Objective: Direct chlorination of the adamantane skeleton (e.g., 3-chloroadamantane-1-carboxylic acid). Context: Sometimes users inadvertently chlorinate the cage when trying to activate the acid, or they fail to control regioselectivity when trying to chlorinate the cage.

Symptom: Multiple chlorinated spots on TLC; mass spectrum shows M+34 or M+68 shifts relative to the acid chloride. Diagnosis: Radical chlorination has occurred.[1] This is often triggered by impurities (Fe salts) or light exposure during the reaction.

Troubleshooting Matrix:

IssueCauseFix
Regioselectivity Loss Radical mechanism is unselective.Use Ionic Conditions: For 3-position functionalization, use

to hydroxylate first (Cohen method), then convert OH to Cl. Direct radical chlorination is messy.
Over-chlorination High concentration of

or radical initiator.
Control Stoichiometry: If using

for cage chlorination (rare but possible with radical initiators), restrict reaction time.

Visualizing the Reaction Landscape

The following diagram maps the divergence between the desired pathway and the fatal side reactions.

AdamantaneChlorination Start Adamantane-1-COOH Inter Acyl Chlorosulfite Intermediate Start->Inter + SOCl2 Side3 Cage Chlorination (Radical Mechanism) Start->Side3 Path D: Radical Initiator/Light Product Adamantane-1-COCl (Acid Chloride) Inter->Product Path A: Nucleophilic Attack (Catalyzed by DMF) Side2 Symmetrical Anhydride Inter->Side2 Path C: Low SOCl2 Reaction with Start Material Side1 1-Chloroadamantane (Decarbonylation) Product->Side1 Path B: High Heat (>70°C) Loss of CO

Figure 1: Reaction network showing the competition between successful acid chloride formation (Path A) and the thermodynamically driven decarbonylation (Path B).

Frequently Asked Questions (FAQ)

Q1: Why is my product turning yellow/orange during the reaction?

  • A: Pure Adamantane-1-carbonyl chloride is a white solid (mp ~50-51°C).[2] Yellowing usually indicates sulfur entrapment (

    
     or elemental sulfur decomposition) or Vilsmeier adducts if too much DMF was used.
    
  • Fix: Ensure proper degassing (nitrogen sweep) to remove

    
    . If using DMF, wash the final organic layer rapidly with cold water (caution: hydrolysis risk) or rely on recrystallization from hexane/DCM.
    

Q2: Can I use


 instead of 

?
  • A: You can, but it is not recommended for high-purity applications.

    
     generates 
    
    
    
    as a byproduct, which is difficult to separate from Adamantane-1-carbonyl chloride due to similar boiling points/solubility profiles.
    
    
    and
    
    
    are superior because their byproducts are gases.

Q3: I see a peak at


 1.6-2.2 ppm in NMR but no carbonyl carbon in 

. What happened?
  • A: You have likely made 1-chloroadamantane .[3] Check your

    
     NMR. The carbonyl peak around 175-180 ppm will be missing, and the bridgehead carbon (C-Cl) will appear around 68 ppm. This confirms you overheated the reaction and caused decarbonylation.
    

Experimental Protocol: Optimized Synthesis

To avoid the side reactions described above, follow this catalytic protocol:

  • Setup: Flame-dried round-bottom flask with a magnetic stir bar and a drying tube (

    
    ).
    
  • Dissolution: Dissolve Adamantane-1-carboxylic acid (1.0 eq) in anhydrous DCM (

    
    ). Note: DCM keeps the temp low (reflux ~40°C), preventing decarbonylation.
    
  • Activation: Add catalytic DMF (0.05 eq).

  • Addition: Add Oxalyl Chloride (1.5 eq) dropwise at 0°C. (Alternatively, use

    
     at room temperature).
    
  • Reaction: Stir at Room Temperature for 2–4 hours until gas evolution ceases.

  • Workup: Concentrate in vacuo. Do not distill at high temperatures. The residue is usually sufficiently pure for the next step.

References

  • Synthesis and Decarbonylation Risks

    • Stetter, H., & Mayer, J. (1962). Chemische Berichte.
    • Source:

  • Mechanism of Chlorination & Side Reactions

    • Zhang, X. (2016).[4] Mechanism for Ag(I)-catalyzed decarboxylative chlorination: A DFT study. (Explains the energetic favorability of the decarboxylative pathway for adamantane derivatives).

    • Source:

  • General Reagent Properties

    • Sigma-Aldrich Technical Bulletin. 1-Adamantanecarbonyl chloride properties and handling.
    • Source:

Sources

stability issues of 3-Chloroadamantane-1-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloroadamantane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation. The adamantane scaffold is known for its high thermal and chemical stability, which imparts robustness to its derivatives.[1][2] However, the reactivity of the substituents on the cage can be a source of instability under certain conditions. This guide will address the potential stability challenges of this compound in solution.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A1: The most probable cause for a decrease in concentration is the hydrolysis of the tertiary chloro group at the 3-position of the adamantane cage. The adamantyl cation is relatively stable, making the C-Cl bond susceptible to cleavage, especially in the presence of nucleophiles like water. This would lead to the formation of 3-Hydroxyadamantane-1-carboxylic acid. The rate of this hydrolysis is influenced by several factors including the solvent system, pH, and temperature of your stock solution.

Q2: My analytical results show an unexpected peak that grows over time. How can I identify this impurity?

A2: The primary degradation product is likely 3-Hydroxyadamantane-1-carboxylic acid.[3][4][5] To confirm the identity of this new peak, you can use analytical techniques such as:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool to identify the mass of the unknown compound. The expected mass of 3-Hydroxyadamantane-1-carboxylic acid (C11H16O3) is approximately 196.24 g/mol .[4]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: If you can isolate a sufficient amount of the impurity, 1H and 13C NMR can definitively confirm its structure.

You can also compare the retention time of the unknown peak with a certified reference standard of 3-Hydroxyadamantane-1-carboxylic acid.

Q3: I am performing a reaction in an aqueous buffer and am concerned about the stability of this compound. What pH range is optimal for stability?

  • Acidic conditions: In strongly acidic solutions, protonation of the carboxylic acid group could occur, but the primary concern would be the potential for acid-catalyzed hydrolysis of the C-Cl bond.

  • Basic conditions: Under basic conditions, the carboxylic acid will be deprotonated to the carboxylate, which is generally more stable. However, the hydroxide ion is a potent nucleophile that can directly attack the carbon bearing the chlorine, leading to substitution.

Therefore, a neutral to slightly acidic pH range (around pH 4-6) is likely to offer the best stability by minimizing both acid-catalyzed and base-mediated hydrolysis. It is crucial to perform a preliminary stability study in your specific buffer system.

Q4: What is the best way to prepare and store a stock solution of this compound to ensure its stability?

A4: To maximize the shelf-life of your stock solution, consider the following:

  • Solvent Choice: Use a non-polar, aprotic organic solvent such as anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane. Avoid protic solvents like water, methanol, or ethanol if long-term stability is required. Adamantane and its derivatives are generally soluble in hydrocarbons and other non-polar solvents.[6]

  • Temperature: Store the stock solution at a low temperature, ideally at -20°C or -80°C, to significantly slow down the rate of any potential degradation.

  • Inert Atmosphere: For very long-term storage, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent any potential oxidative degradation, although this is less of a concern for the adamantane cage itself.

  • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Frequently Asked Questions (FAQs)

Q: What is the primary degradation pathway for this compound in solution?

A: The most likely degradation pathway is the hydrolysis of the tertiary chloro group to a hydroxyl group, forming 3-Hydroxyadamantane-1-carboxylic acid. This can proceed through a carbocation intermediate, which is stabilized by the rigid adamantane structure.

Diagram of the Proposed Degradation Pathway

degradation_pathway 3-Chloroadamantane-1-carboxylic_acid This compound Adamantyl_Carbocation Adamantyl Carbocation Intermediate 3-Chloroadamantane-1-carboxylic_acid->Adamantyl_Carbocation - Cl- 3-Hydroxyadamantane-1-carboxylic_acid 3-Hydroxyadamantane-1-carboxylic acid Adamantyl_Carbocation->3-Hydroxyadamantane-1-carboxylic_acid + H2O, - H+

Caption: Proposed hydrolysis degradation pathway.

Q: Are there any other potential degradation products I should be aware of?

A: While hydrolysis is the most probable degradation route, under certain conditions, such as in the presence of other nucleophiles in your reaction mixture, you might observe the formation of other 3-substituted adamantane derivatives. Elimination reactions are generally disfavored for bridgehead carbons in an adamantane cage due to the high strain of the resulting double bond (Bredt's rule).

Q: How does the stability of this compound compare to other adamantane derivatives?

A: The adamantane cage itself is exceptionally stable.[1][2] The stability of the overall molecule is therefore largely dictated by the substituents. The tertiary chloro group in this compound is more labile than a primary or secondary chloride due to the stability of the tertiary carbocation intermediate. Compared to 3-Hydroxyadamantane-1-carboxylic acid, it is expected to be less stable in nucleophilic environments.

Q: What analytical methods are recommended for monitoring the stability of this compound?

A: Several analytical techniques are suitable for quantifying this compound and its potential degradation products.[7]

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation by reverse-phase chromatography and detection by UV absorbance.Widely available, robust, and reproducible.Carboxylic acids may have poor chromophores, leading to low sensitivity.[7]
LC-MS Separation by liquid chromatography coupled with mass spectrometry detection.High sensitivity and selectivity, provides mass information for identification.More complex instrumentation and method development.
Gas Chromatography (GC) Separation of volatile compounds.High resolution.Requires derivatization to make the carboxylic acid volatile.
NMR Spectroscopy Provides detailed structural information.Definitive identification of compounds.Lower sensitivity compared to MS, requires higher concentrations.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a general procedure to assess the stability of this compound in a specific solvent or buffer.

Materials:

  • This compound

  • Solvent/buffer of interest

  • HPLC or LC-MS system

  • Analytical column (e.g., C18)

  • Volumetric flasks and pipettes

  • Incubator or water bath

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in the solvent/buffer of interest to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution by your chosen analytical method (e.g., HPLC-UV or LC-MS) to determine the initial concentration and purity.

  • Incubation: Store the remaining solution under the desired storage conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the solution and analyze it using the same analytical method.

  • Data Analysis: Quantify the peak area of this compound and any new peaks that appear over time. Calculate the percentage of the parent compound remaining at each time point.

Experimental Workflow for Stability Assessment

stability_workflow cluster_prep Preparation cluster_analysis Analysis cluster_incubation Incubation cluster_data Data Processing prep_stock Prepare Stock Solution initial_analysis T=0 Analysis prep_stock->initial_analysis incubation Store under Test Conditions initial_analysis->incubation timepoint_analysis Time-Point Analysis timepoint_analysis->incubation Repeat at Intervals data_analysis Quantify and Plot Data timepoint_analysis->data_analysis incubation->timepoint_analysis

Caption: Workflow for stability assessment.

References

  • PubChem. (n.d.). 3-Methyladamantane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxyadamantane-1-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Adamantanecarboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). Adamantane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminoadamantane-1-carboxylic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloroadamantane. Retrieved from [Link]

  • Google Patents. (n.d.). CN101747212B - Method for synthesizing 3-amino-1-adamantanol.
  • National Center for Biotechnology Information. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. [Link]

  • ResearchGate. (n.d.). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Retrieved from [Link]

  • YouTube. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]

  • National Center for Biotechnology Information. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PubMed Central. [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (n.d.). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 3-Chloroadamantane-1-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Chloroadamantane-1-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the production of this important adamantane derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate a smooth and efficient scale-up process.

Overview of Synthetic Strategy

The synthesis of this compound typically starts from 1-Adamantanecarboxylic acid. The process involves a halogenation step at the C-3 position, which is one of the tertiary bridgehead carbons of the adamantane cage. Due to the unique structure and reactivity of the adamantane scaffold, specific challenges related to selectivity, reaction control, and purification can arise, particularly during scale-up.[1][2]

A common synthetic approach involves the direct chlorination of 1-Adamantanecarboxylic acid. This process often utilizes strong acids and chlorinating agents to facilitate the reaction. The stability of the adamantyl carbocation plays a crucial role in directing the substitution to the tertiary positions.[1][3]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Problem 1: Low Yield of this compound

Question: We are experiencing significantly lower than expected yields of the final product. What are the likely causes and how can we optimize the reaction?

Answer: Low yields in the chlorination of 1-Adamantanecarboxylic acid can stem from several factors, primarily related to incomplete reaction, side reactions, or product loss during workup and purification.

Potential Causes & Solutions:

Potential Cause Scientific Rationale & Troubleshooting Steps
Insufficient Acid Strength/Concentration The formation of the adamantyl carbocation at the C-3 position is a critical step for halogenation.[3] This is typically achieved in a strong acidic medium. If the acid (e.g., sulfuric acid) concentration is too low, the carbocation may not form efficiently, leading to a sluggish or incomplete reaction. Solution: Ensure the use of concentrated sulfuric acid (e.g., 96% or higher).[4] For particularly stubborn reactions, the use of a superacidic medium could be explored, although this presents significant handling challenges on a larger scale.[5]
Inadequate Chlorinating Agent The choice and amount of chlorinating agent are crucial. Insufficient reagent will naturally lead to incomplete conversion. Solution: Ensure at least a stoichiometric amount of the chlorinating agent is used. Depending on the specific protocol, a slight excess may be beneficial to drive the reaction to completion. Common chlorinating agents for such transformations can include sources of electrophilic chlorine.
Suboptimal Reaction Temperature Temperature control is critical. A temperature that is too low may result in a slow reaction rate, while a temperature that is too high can promote the formation of byproducts, such as dichlorinated adamantane derivatives or degradation products. Solution: Carefully control the reaction temperature according to the established protocol. Gradual heating and maintaining a specific temperature range are often necessary for optimal results.
Presence of Water Water can compete with the chloride ion in trapping the adamantyl carbocation, leading to the formation of 3-Hydroxyadamantane-1-carboxylic acid as a significant byproduct.[6] Solution: Use anhydrous reagents and solvents. Ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.
Product Loss During Workup The workup procedure, which typically involves quenching the reaction mixture in water or ice, must be performed carefully to avoid product loss. Solution: Ensure that the quenching step is done slowly and with efficient cooling to control the exotherm. The product may precipitate out of the aqueous solution. Allow sufficient time for complete precipitation before filtration. Washing the crude product with cold water can help remove residual acid without dissolving a significant amount of the desired product.
Problem 2: Formation of Significant Byproducts

Question: Our crude product shows the presence of multiple impurities, making purification difficult. What are the common byproducts and how can we minimize their formation?

Answer: The formation of byproducts is a common challenge in adamantane chemistry due to the reactivity of the cage structure.

Common Byproducts and Mitigation Strategies:

  • 3-Hydroxyadamantane-1-carboxylic acid: As mentioned, this forms when water is present in the reaction mixture.[6]

    • Mitigation: Strict adherence to anhydrous conditions is paramount.

  • Dichlorinated Adamantane Derivatives: Over-halogenation can occur, leading to products like 1,3-Dichloroadamantane.[7][8]

    • Mitigation: Carefully control the stoichiometry of the chlorinating agent. Using a slight excess may be necessary for good conversion, but a large excess should be avoided. Monitoring the reaction progress by techniques like TLC or GC-MS can help determine the optimal reaction time to maximize the formation of the desired monochlorinated product.

  • Rearranged or Fragmented Products: Under harsh acidic conditions, the adamantane cage can potentially undergo rearrangement or fragmentation, although it is generally quite stable.

    • Mitigation: Avoid excessively high reaction temperatures and prolonged reaction times.

Problem 3: Difficulties in Product Purification

Question: We are struggling to purify the crude this compound to the desired specification. What are the recommended purification methods?

Answer: The purification of adamantane carboxylic acids can be challenging due to their physical properties.

Purification Strategies:

Method Description & Rationale
Recrystallization This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical. Rationale: A good recrystallization solvent will dissolve the crude product at an elevated temperature but have low solubility for the product at room temperature or below, while impurities remain in solution. Recommended Solvents: Consider solvents such as aqueous ethanol, acetone-water mixtures, or cyclohexane.[9] The optimal solvent system will need to be determined empirically.
Acid-Base Extraction This technique can be used to separate the acidic product from neutral or basic impurities. Rationale: The carboxylic acid will be deprotonated by a base (e.g., sodium bicarbonate or sodium hydroxide solution) to form a water-soluble carboxylate salt. Neutral impurities will remain in the organic phase. Procedure: Dissolve the crude product in a suitable organic solvent (e.g., chloroform or ethyl acetate).[4] Extract with an aqueous base. Separate the aqueous layer, and then re-acidify with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.[4] The purified product can then be collected by filtration.
Esterification and Hydrolysis For particularly difficult purifications, converting the carboxylic acid to its methyl or ethyl ester can be a useful strategy.[4] Rationale: The ester is often more amenable to purification by chromatography or distillation. After purification, the ester can be hydrolyzed back to the carboxylic acid.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common and logical starting material is 1-Adamantanecarboxylic acid.[10] This is because the carboxyl group is already in place, and the subsequent reaction is a C-H functionalization at a tertiary position of the adamantane core.

Q2: How can I monitor the progress of the chlorination reaction?

A2: Several analytical techniques can be employed. For small-scale reactions, Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the consumption of the starting material and the formation of the product. For more quantitative analysis and to monitor byproduct formation, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.

Q3: What safety precautions should be taken during the synthesis?

A3: The synthesis involves the use of strong acids and potentially hazardous chlorinating agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Be particularly cautious when quenching the reaction mixture, as this can be a highly exothermic process.

Q4: Can other isomers, such as 2-Chloroadamantane-1-carboxylic acid, be formed?

A4: The functionalization of the adamantane cage strongly favors the tertiary (bridgehead) positions due to the greater stability of the tertiary carbocation intermediate. Therefore, the formation of 2-chloro (a secondary position) isomers is generally not a significant issue under these reaction conditions.

Experimental Workflow & Logic Diagrams

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound.

G start 1-Adamantanecarboxylic Acid reaction Chlorination Reaction (Controlled Temperature) start->reaction reagents Strong Acid (e.g., H2SO4) + Chlorinating Agent reagents->reaction workup Quenching (e.g., Ice/Water) reaction->workup filtration Filtration & Washing workup->filtration crude_product Crude this compound filtration->crude_product purification Purification (e.g., Recrystallization, Extraction) crude_product->purification final_product Pure this compound purification->final_product analysis Characterization (e.g., NMR, MS, MP) final_product->analysis

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

This diagram outlines a decision-making process for troubleshooting low product yields.

G start Low Yield Observed check_sm Check for Unreacted Starting Material start->check_sm byproducts Analyze for Byproducts (e.g., Hydroxy-derivative) start->byproducts workup_loss Review Workup & Purification Procedure start->workup_loss incomplete_rxn Incomplete Reaction - Check acid concentration - Verify reagent stoichiometry - Optimize temperature/time check_sm->incomplete_rxn side_rxn Side Reactions - Ensure anhydrous conditions - Control reagent stoichiometry - Optimize temperature byproducts->side_rxn loss Product Loss - Optimize quenching procedure - Check solubility in wash solvents - Re-evaluate purification method workup_loss->loss

Caption: Troubleshooting logic for low product yield.

References

  • Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Synthesis of Halogenated Adamantane Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CS216575B1 - Process for producing 1-chloradamantane.
  • ResearchGate. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Retrieved from [Link]

  • Semantic Scholar. (2019). Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Retrieved from [Link]

  • Google Patents. (n.d.). RU2412930C1 - Method of producing 1-adamantane carboxylic acid.
  • Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.
  • National Center for Biotechnology Information. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN101747212B - Method for synthesizing 3-amino-1-adamantanol.
  • National Center for Biotechnology Information. (n.d.). 3-Aminoadamantane-1-carboxylic acid hydrochloride. PubChem. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences of Belarus, Chemical Series. (n.d.). Synthesis of novel rimantadine and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments. Retrieved from [Link]

  • ACS Publications. (n.d.). Practical and Scalable Synthesis of 1,3-Adamantanediol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Synthesis of 1-Adamantanecarboxaldehyde by the GaCl3-Mediated Carbonylation of Adamantane under Mild Reaction Conditions. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PubMed Central. Retrieved from [Link]

Sources

Adamantane Reactions: A Technical Guide to Byproduct Identification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of adamantane reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize adamantane scaffolds and require robust analytical methods for byproduct identification. Here, we address common challenges encountered during mass spectrometry analysis of adamantane-containing reaction mixtures, providing troubleshooting strategies and in-depth explanations to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common initial hurdles in the mass spectrometric analysis of adamantane reaction byproducts.

Question: We are observing unexpected peaks with low intensity in our adamantane reaction mass spectrum. How can we determine if they are byproducts or contaminants?

Answer: This is a frequent challenge. The first step is to perform a blank analysis, running your solvent and reagents without the adamantane starting material. If the peaks persist, they are likely contaminants from your system or reagents. If the peaks are unique to the reaction mixture, they are potential byproducts. To confirm, consider increasing the concentration of your sample, if possible, to enhance the signal of low-abundance species. It's also crucial to consider the possibility of in-source fragmentation, where the analyte fragments within the ion source of the mass spectrometer. This can be investigated by systematically lowering the source energy and observing if the intensity of the unexpected peaks decreases.

Question: Why are we seeing poor ionization efficiency for our adamantane derivatives with Electrospray Ionization (ESI)?

Answer: Adamantane's rigid, nonpolar, and cage-like structure can make it challenging to ionize using ESI, which typically favors polar and easily protonated or deprotonated molecules. To improve ionization, consider the following:

  • Adduct Formation: In the absence of easily ionizable functional groups, try promoting the formation of adducts. For instance, you can add a small amount of sodium or potassium salts (e.g., sodium acetate) to your mobile phase to encourage the formation of [M+Na]+ or [M+K]+ ions, which are often more stable and readily detected.

  • Alternative Ionization Techniques: If ESI remains problematic, consider alternative ionization methods. Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for less polar compounds. For highly nonpolar adamantane derivatives, Atmospheric Pressure Photoionization (APPI) can be an excellent choice, as it is specifically designed for such molecules.

Question: Our mass spectrum shows several peaks with the same mass-to-charge ratio (m/z). How can we differentiate between potential isomers?

Answer: Differentiating isomers is a classic challenge in mass spectrometry. Here’s a systematic approach:

  • Tandem Mass Spectrometry (MS/MS): The most powerful tool for isomer differentiation is MS/MS. By isolating the isobaric ions (ions with the same m/z) and subjecting them to collision-induced dissociation (CID), you can generate unique fragmentation patterns for each isomer. The different substitution patterns on the adamantane cage will lead to distinct fragment ions, allowing for their differentiation.

  • Chromatographic Separation: Couple your mass spectrometer with a high-resolution liquid chromatography (LC) system. Different isomers will often have slightly different polarities and shapes, leading to different retention times on the LC column. This allows you to separate the isomers before they enter the mass spectrometer, providing clear, individual mass spectra for each.

  • Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge. As isomers have different three-dimensional structures, they will exhibit different drift times in the IMS cell, allowing for their separation and individual analysis by the mass spectrometer.

Section 2: Troubleshooting Guide for Complex Spectra

This section provides a more in-depth, scenario-based approach to troubleshooting complex mass spectra from adamantane reactions.

Scenario 1: Unexpected High-Mass Peaks

Problem: You observe peaks at m/z values significantly higher than your expected product, suggesting dimerization or polymerization.

Troubleshooting Workflow:

A High-Mass Peaks Observed B Hypothesis: Dimerization or Polymerization A->B C Action: Review Reaction Mechanism B->C D Action: Perform MS/MS on High-Mass Ions B->D F Action: Vary Reaction Conditions (Concentration, Temp) C->F E Analysis: Correlate Fragments with Monomer Unit D->E H Conclusion: Confirmed Reaction Byproduct E->H G Result: High-Mass Peaks Change in Intensity F->G G->H

Caption: Workflow for investigating high-mass byproducts.

Detailed Steps:

  • Review the Reaction Mechanism: Consider plausible side reactions that could lead to dimerization or oligomerization. For instance, in radical reactions of adamantane, cage-coupling is a known possibility.

  • Perform MS/MS Analysis: Isolate the high-mass ions and fragment them. Look for the loss of a monomer unit (the mass of your expected product or starting material). A neutral loss corresponding to your monomer is strong evidence of a dimer or polymer.

  • Vary Reaction Conditions: Re-run the reaction with a lower concentration of your adamantane starting material. If the intensity of the high-mass peaks decreases relative to your product, it strongly suggests a concentration-dependent side reaction like dimerization.

Scenario 2: Ambiguous Fragmentation Patterns in MS/MS

Problem: The MS/MS spectrum of a suspected byproduct is complex and does not immediately reveal its structure.

Troubleshooting Workflow:

A Ambiguous MS/MS Spectrum B Action: High-Resolution Mass Spectrometry (HRMS) A->B F Action: Isotopic Labeling Experiment A->F C Analysis: Determine Elemental Composition of Fragments B->C D Action: Compare to Theoretical Fragmentation of Plausible Structures C->D E Tool: In-silico Fragmentation Software D->E H Conclusion: Structural Elucidation D->H G Analysis: Track Labeled Atoms in Fragments F->G G->H

Caption: Strategy for elucidating ambiguous fragmentation.

Detailed Steps:

  • Utilize High-Resolution Mass Spectrometry (HRMS): If you are not already, use an HRMS instrument (like an Orbitrap or TOF). The high mass accuracy will allow you to determine the elemental composition of the parent ion and its fragments. This significantly narrows down the possibilities for the byproduct's structure.

  • In-silico Fragmentation: Use computational tools to predict the fragmentation patterns of suspected byproduct structures. Compare these theoretical spectra to your experimental data. A good match can provide strong evidence for a particular structure.

  • Isotopic Labeling: If possible, synthesize an isotopically labeled version of your starting material (e.g., using deuterium). The mass shifts in the fragment ions of the byproduct will reveal which parts of the molecule originated from the starting material, providing invaluable structural information.

Section 3: Experimental Protocols

Protocol 1: Screening for Adamantane Byproducts using LC-MS

This protocol outlines a general method for the initial screening of an adamantane reaction mixture.

Objective: To separate and detect the main product and potential byproducts of an adamantane reaction.

Materials:

  • Reaction mixture sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a 50:50 mixture of ACN and water. The final concentration should be around 1-10 µg/mL. Filter the sample through a 0.22 µm syringe filter.

  • LC Conditions:

    • Mobile Phase A: Water + 0.1% FA

    • Mobile Phase B: ACN + 0.1% FA

    • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. This will elute compounds with a wide range of polarities.

    • Flow Rate: 0.3-0.5 mL/min

    • Column Temperature: 40 °C

  • MS Conditions (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5-4.5 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas Flow and Temperature: Optimize based on your instrument.

  • Data Analysis: Examine the total ion chromatogram (TIC) for all eluting peaks. Generate the mass spectrum for each peak to identify the m/z of the corresponding compound. Compare the observed m/z values to the theoretical masses of your expected product and any predicted byproducts.

Protocol 2: Isomer Differentiation using MS/MS

Objective: To generate unique fragmentation patterns for co-eluting or isobaric adamantane derivatives.

Procedure:

  • Initial Survey Scan: Perform a full MS scan to identify the m/z of the isomeric ions of interest.

  • Product Ion Scan (MS/MS):

    • Set up a new scan event where the mass spectrometer isolates the parent ion m/z.

    • Apply collision energy to induce fragmentation. The optimal collision energy will need to be determined empirically. Start with a range (e.g., 10-40 eV) and find the value that gives the richest fragmentation spectrum.

    • Scan the resulting fragment ions.

  • Data Analysis: Compare the product ion spectra of the different isomers. Look for unique fragment ions or significant differences in the relative abundances of common fragments. These differences can be used as a fingerprint to identify each isomer.

References

  • Mass Spectrometry in Drug Discovery. Rossi, D. T., & Sinz, M. W. (Eds.). (2002). Marcel Dekker. [Link]

  • A Practical Guide to Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry. Byrd, G. D. (2000). National Institute of Standards and Technology. [Link]

  • Collision-Induced Dissociation of Adamantane Derivatives. de Petris, G., & Rosi, M. (2005). Journal of the American Society for Mass Spectrometry. [Link]

  • Ion Mobility-Mass Spectrometry. Lanucara, F., Eyers, C. E., & Gaskell, S. J. (2014). Nature Chemistry. [Link]

Validation & Comparative

13C NMR spectrum validation of 3-Chloroadamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of 3-Chloroadamantane-1-carboxylic acid (3-CACA) presents a unique analytical challenge due to the rigid, cage-like symmetry of the adamantane scaffold. Standard 1H NMR is often insufficient for definitive assignment due to signal overlap in the 1.5–2.5 ppm aliphatic region.[1]

This guide outlines a self-validating 13C NMR protocol designed to distinguish 3-CACA from its two most common critical quality attributes (CQAs) failures: the unreacted precursor (1-Adamantanecarboxylic acid ) and the hydrolysis impurity (3-Hydroxyadamantane-1-carboxylic acid ).

Part 1: Structural Context & Theoretical Prediction[2]

The Symmetry Challenge

Adamantane derivatives exhibit high symmetry, resulting in simplified spectra where non-equivalent carbons often overlap.[1]

  • Precursor (1-ACA): Possesses

    
    -like symmetry locally, resulting in only 5 distinct carbon signals  (including carbonyl).[1]
    
  • Target (3-CACA): The introduction of Chlorine at the C3 position breaks the

    
     symmetry down to 
    
    
    
    (mirror plane).[1] This desymmetrization splits the methylene signals, increasing the signal count to 8 distinct peaks .[1]
The "Chlorine Shift" Marker

The validation logic hinges on the


-deshielding effect  of the Chlorine atom.[1]
  • In the precursor, the C3 position is a methine (CH) at ~28 ppm .[1]

  • In the target, C3 becomes a quaternary carbon bonded to Chlorine (C-Cl), shifting dramatically downfield to ~66–69 ppm .[1]

Part 2: Experimental Protocol

To ensure reproducibility and minimize solvent-solute interaction artifacts (such as carboxylic acid dimerization), follow this standardized workflow.

Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl

    
    .[1]
    
    • Reason: DMSO prevents the dimerization of the carboxylic acid group, resulting in sharper carbonyl peaks.[1] It also provides better solubility for polar adamantane derivatives.[1]

  • Concentration: 30–50 mg in 0.6 mL solvent.[1]

  • Tube: 5mm high-precision NMR tube.

Acquisition Parameters (Self-Validating)
  • Pulse Sequence: Standard 1D Carbon with Proton Decoupling (e.g., zgpg30 or zgdc).[1]

  • Relaxation Delay (D1): Set to

    
     5 seconds .
    
    • Reason: The target molecule contains three quaternary carbons (C1, C3, and COOH).[1] These have long spin-lattice relaxation times (

      
      ).[1] Short delays will suppress these key diagnostic signals, leading to integration errors or missing peaks.[1]
      
  • Scans: Minimum 512 scans (due to the lower sensitivity of quaternary carbons).

Part 3: Comparative Analysis & Data Interpretation

The following table contrasts the target molecule against its primary "alternatives" (impurities). Use this for pass/fail criteria.

Table 1: Diagnostic Chemical Shift Comparison ( , ppm in DMSO-d6)[3]
Carbon PositionTarget: 3-CACA Precursor: 1-ACA Impurity: 3-Hydroxy-ACA Validation Logic
C-1 (C-COOH) 42.0 – 44.0 (q)40.5 (q)44.5 (q)Quaternary. Slight downfield shift due to 3-substitution.
C-3 (Substituent) 66.0 – 69.0 (C-Cl) 27.8 (CH) 68.0 – 70.0 (C-OH) CRITICAL: If <30 ppm

Precursor.If ~68 ppm

Check DEPT/Solvent.
C=O[1] (Carboxyl) 176.0 – 178.0 178.0177.5Confirms carboxylic acid moiety; not unique enough for ID.[1]
Symmetry Count 8 Signals 5 Signals 8 Signals Count peaks in aliphatic region (25-50 ppm).[1]

Note: The shift of C-Cl (~67 ppm) and C-OH (~69 ppm) can overlap.[1] To distinguish them, observe the C2 methylene bridge (the carbon between C1 and C3).[1] In the Hydroxy derivative, the C2 carbon is often shielded differently due to hydrogen bonding with the solvent.[1] Final confirmation between Cl and OH should be done via Mass Spectrometry (Cl isotope pattern) or IR (OH stretch). [1]

Part 4: Visualization of Logic[2]

Workflow Diagram

The following diagram illustrates the decision tree for validating the synthesized product.

ValidationLogic Sample Crude Product (3-Chloroadamantane-1-COOH) Acquisition Acquire 13C NMR (DMSO-d6, D1=5s) Sample->Acquisition CheckRegion1 Check 60-75 ppm Region Acquisition->CheckRegion1 NoPeak No Peak observed CheckRegion1->NoPeak Absence PeakPresent Peak at ~67 ppm CheckRegion1->PeakPresent Presence Fail1 FAIL: Unreacted Precursor (1-Adamantanecarboxylic acid) NoPeak->Fail1 CheckCount Count Aliphatic Signals (25-50 ppm) PeakPresent->CheckCount Symmetry5 5 Signals Total CheckCount->Symmetry5 Symmetry8 8 Signals Total CheckCount->Symmetry8 Fail2 FAIL: Symmetry Error (Check Regiochemistry) Symmetry5->Fail2 Pass PASS: 3-CACA Identity Confirmed Symmetry8->Pass

Caption: Decision tree for 13C NMR validation. The presence of the C-Cl quaternary peak and the loss of C3v symmetry (signal count) are the primary pass/fail gates.[1]

Structural Assignment & Symmetry

Understanding the carbon environments is crucial for peak assignment.[2][1]

StructureMap C1 C1 (q) ~43ppm C2 C2 (CH2) Unique C1->C2 C_Bridge C4,C8,C9,C10 (CH2) Split Pairs C1->C_Bridge Symmetry Break COOH COOH ~177ppm C1->COOH C3 C3 (q, Cl) ~67ppm C3->C2 C3->C_Bridge C_Head C5,C7 (CH) ~30ppm C_Bridge->C_Head Note Note: C2 is unique because it sits between the two substituted carbons. C4-C10 split into pairs due to Cs symmetry.

Caption: Connectivity and chemical environment map. The C1 and C3 substituents break the equivalence of the bridgehead methylenes.[1]

Part 5: Advanced Validation (DEPT-135)

If the 1D Carbon spectrum is ambiguous (e.g., overlapping peaks in the 35–45 ppm range), perform a DEPT-135 experiment.

  • Protocol: Set theta = 135 degrees.[1][3]

  • Expected Result for 3-CACA:

    • Up (Positive): CH signals (C5, C7).

    • Down (Negative): CH

      
       signals (C2, C4, C6, C8, C9, C10).[1]
      
    • Invisible: Quaternary carbons (C1, C3, COOH).[1]

  • Interpretation: In the precursor (1-ACA), the peak at ~28 ppm is a CH (Positive in DEPT).[1] In the target (3-CACA), the peak at ~67 ppm (C-Cl) will disappear in DEPT because it is quaternary.[1] This is the definitive proof of substitution.

References

  • Duddeck, H. (1983).[1] Substituent Effects on 13C Chemical Shifts in Adamantane Derivatives. Tetrahedron, 39(9), 1365-1372.[1] [1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS): 1-Chloroadamantane & 1-Adamantanecarboxylic acid. [1]

  • Sigma-Aldrich. (2023).[1] Product Specification: this compound.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][4] (General reference for Additivity Rules). [1]

Sources

Definitive Structural Validation of 3-Chloroadamantane-1-Carboxylic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 3-Chloroadamantane-1-carboxylic acid (CAS: 42711-75-1 analog/derivative) presents a unique challenge in medicinal chemistry.[1][2][3][4][5] Unlike flat aromatic systems, the adamantane cage is rigid and aliphatic, leading to severe signal overlap in proton NMR (


H NMR).[1][2][5] Standard quality control methods often fail to distinguish between the desired 1,3-disubstituted  isomer and its regioisomers (such as the 1,4-isomer) or impurities like 1-chloroadamantane.[1][2][3][4][5]

This guide outlines a field-proven validation hierarchy , moving beyond basic identity checks to definitive structural proof. We compare standard "Routine QC" against an "Advanced Integrated Approach," demonstrating why the latter is essential for drug development pipelines.

Part 1: The Structural Challenge[2]

The core difficulty in validating this compound lies in the high symmetry and aliphatic nature of the adamantane scaffold.[1][2][3][4]

  • Spectral Crowding: In

    
    H NMR, the methylene (CH
    
    
    
    ) and methine (CH) protons of the cage resonate in a narrow window (1.5 – 2.5 ppm).[1][2][4][5]
  • Isomeric Ambiguity: A simple Mass Spectrum (MS) confirms the molecular weight (

    
     214/216) but cannot distinguish between the 3-chloro  (bridgehead) and 4-chloro  (bridging) isomers.[1][2][3][4]
    
  • Symmetry Traps: Misinterpreting the symmetry group (

    
     vs 
    
    
    
    ) leads to incorrect carbon assignments.[1][2][3][4]

Part 2: Comparative Analysis of Validation Methods

The following table contrasts the "Standard Industry Approach" with the "Definitive Validation Protocol" required for high-stakes R&D.

FeatureStandard QC (Routine)Definitive Validation (Recommended)
Primary Technique

H NMR + Low-Res LC-MS

C NMR (Decoupled) + 2D NMR + HRMS
Regio-Selectivity Low. Cannot reliably distinguish 1,3- from 1,4-isomers due to peak overlap.[1][2][3][4]High. Uses symmetry-based signal counting and spatial correlations (NOESY).[1][2][3][4]
Purity Detection Detects gross impurities (>5%).[1][2][3][4][5]Detects isomeric impurities down to 0.1%.[1][2][3][4]
Data Output "Consistent with structure" (Ambiguous)."Unambiguous Structural Assignment."
Time Investment < 1 Hour12–24 Hours (includes acquisition time).[1][2][3][4]
Cost Efficiency High (for batch release).[1][2][3][4]High (prevents failure in later bio-assays).[1][2][3][4]

Part 3: The "Symmetry Fingerprint" Protocol ( C NMR)

Expert Insight: The most robust, self-validating method for this molecule is Carbon-13 Signal Counting .[1][2][3][4] This relies on the specific symmetry of the 1,3-disubstituted adamantane cage.[2][3][4]

The Logic of Symmetry ( Point Group)

A 1,3-disubstituted adamantane (where substituents are different, i.e., Cl


 COOH) possesses a plane of symmetry (

) passing through C1, C3, C5, and C7.[1][2][4][5]
  • Unique Carbons (Singlets): C1, C3, C5, C7 (4 signals).[1][2][4]

  • Unique Bridges (Singlets): C2 (between substituents) and C6 (opposite). (2 signals).

  • Equivalent Pairs (Double Intensity): C4/C10 and C8/C9. (2 signals).

  • Carbonyl: COOH (1 signal).[1][2][3][4]

Validation Rule: You must observe exactly 9 distinct signals in the aliphatic region + 1 Carbonyl signal .

  • If you see fewer: You likely have the highly symmetric 1,3-di-chloro or 1,3-di-acid impurity.[1][2][3][4]

  • If you see more: You have a mixture of isomers (e.g., 1,4-substitution breaks the symmetry differently).

Experimental Protocol A: Quantitative C NMR
  • Sample Prep: Dissolve 30-50 mg of product in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    . High concentration is vital for quaternary carbons.[1][2][3][4]
  • Acquisition:

    • Pulse sequence: Inverse gated decoupling (to suppress NOE for integration validity, optional but recommended) or standard decoupled.

    • Scans: Minimum 512 (to resolve quaternary C-Cl and C-COOH peaks).

    • Relaxation Delay (

      
      ): > 2.0 seconds.
      
  • Analysis:

    • Identify Quaternary C1 (COOH-bearing): ~40–45 ppm.[1][2][3][4]

    • Identify Quaternary C3 (Cl-bearing): ~65–70 ppm.[1][2][3][4]

    • Critical Check: Count the distinct peaks in the 28–50 ppm range.

Part 4: The "Connectivity" Protocol (2D NMR)

To prove the Chlorine is at position 3 (relative to COOH at 1), use NOESY (Nuclear Overhauser Effect Spectroscopy).[1][2][4]

Mechanism of Action

The distance between the bridgehead protons (H3, H5, H7) and the bridging protons (H2, H4, H6) is fixed.[1][2][5] However, substitution changes the local magnetic environment.[1][2][3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Establishes the C1-COOH connectivity.[1][2][3][4]

  • NOESY: Establishes spatial proximity.[1][2][3][4]

Experimental Protocol B: Regiochemistry Confirmation
  • Run HMBC:

    • Locate the Carbonyl carbon (~175-180 ppm).[1][2][3][4]

    • Find the correlation to the quaternary C1 and the methylene protons at C2/C8/C9.[2][3][4]

  • Run NOESY:

    • If the structure is the 1,4-isomer , the proton at C4 (now a methine CH-Cl) will show specific correlations to H1 not seen in the 1,3-isomer (where C3 has no proton).[1][3][5]

    • Self-Validating Check: In the correct 3-chloro product, C3 has no protons .[1][2][3][4] Therefore, you should NOT see a methine proton signal correlating to the C3 carbon in HSQC.[2][3][4] If you see a proton attached to the chlorinated carbon, it is the wrong isomer (or the starting material).[1][2]

Part 5: Integrated Validation Workflow

The following diagram illustrates the decision matrix for validating the structure.

ValidationWorkflow Start Crude Product (3-Chloroadamantane-1-COOH) Step1 Step 1: HRMS (ESI/APCI) Start->Step1 MassCheck Mass = 214/216 Da? Step1->MassCheck Step2 Step 2: 13C NMR (Proton Decoupled) MassCheck->Step2 Yes Fail REJECT / RE-PURIFY (Wrong Isomer/Impurity) MassCheck->Fail No SymmetryCheck Signal Count Check: 9 Aliphatic + 1 Carbonyl? Step2->SymmetryCheck Step3 Step 3: HSQC (C-H Correlation) SymmetryCheck->Step3 Yes (Cs Symmetry) SymmetryCheck->Fail No (Mixture/Wrong Sym) QuatCheck Is C-Cl (68 ppm) a Quaternary Carbon? Step3->QuatCheck Valid VALIDATED STRUCTURE (Release for Bio-Assay) QuatCheck->Valid Yes (No H on C-Cl) QuatCheck->Fail No (H attached = Sec-Cl) Step4 Step 4: X-Ray Crystallography (Optional/Gold Standard) Valid->Step4 For IND Filing

Figure 1: Integrated Structural Elucidation Workflow. This logic gate ensures no isomeric impurities pass through to biological testing.[1][3][4]

Part 6: Solid-State Confirmation (X-Ray Crystallography)[1][2][3][4]

While NMR is faster, Single Crystal X-Ray Diffraction (SC-XRD) is the absolute authority, particularly for confirming the relative stereochemistry if the synthesis involved complex precursors.[1][2][4]

Protocol:

  • Crystallization: this compound crystallizes well from polar/non-polar solvent pairs.[1][2][3][4][5]

    • Solvent System: Methanol/Water (slow evaporation) or Ethyl Acetate/Hexane.[1][2][3][4]

    • Target: Colorless prisms.[1][2][3][4]

  • Data Collection: Collect at 100 K to reduce thermal motion of the adamantane cage.

  • Refinement: The Cl atom (electron-dense) will be easily distinguishable from the Oxygen atoms of the carboxylic acid, providing an unambiguous map of the substitution pattern (1,3 vs 1,4).[1][2][4]

References

  • Stetter, H., et al. (1959).[1][2][3][4][5] Über Verbindungen mit Urotropin-Struktur, XII.[1][2][3][4] Monofunktionelle Adamantan-Derivate. Chemische Berichte. (Foundational synthesis of adamantane derivatives).

  • Duddeck, H. (1975).[1][2][3][4] Carbon-13 NMR spectra of adamantane derivatives. Organic Magnetic Resonance.[1][2][3][4] (Authoritative source on adamantane chemical shifts and additivity rules). [1][2][3][4]

  • Sigma-Aldrich. 1-Chloroadamantane Spectral Data. (Reference for C-Cl shift comparison).

  • PubChem. 3-Hydroxyadamantane-1-carboxylic acid.[1][2][3][4] (Precursor data for comparison).

Sources

A Comparative Guide to the Efficacy of Adamantane-Based Antivirals

Author: BenchChem Technical Support Team. Date: February 2026

The adamantane class of antivirals, encompassing drugs like amantadine and rimantadine, represents a significant chapter in the history of influenza A treatment. Their targeted mechanism of action against the M2 proton channel was a breakthrough in antiviral therapy. However, the relentless evolution of the influenza virus has rendered these first-generation drugs largely obsolete, prompting a new wave of research into next-generation adamantane derivatives. This guide provides a technical comparison of the efficacy of various adamantane-based antivirals, supported by experimental data, to inform researchers and drug development professionals.

The Mechanism of Action: Targeting the M2 Proton Channel

Adamantane antivirals function by inhibiting the M2 proton channel of the influenza A virus.[1][2] This channel is crucial for the early stages of viral replication.[3] After the virus enters a host cell, the M2 channel allows protons to enter the virion, which facilitates the uncoating process and the release of the viral genome into the cytoplasm.[3][4] Amantadine and rimantadine physically block this channel, preventing this crucial step and halting viral replication.[1][2]

Caption: Adamantane antivirals block the M2 proton channel, preventing viral uncoating.

First-Generation Adamantanes: Amantadine vs. Rimantadine

Amantadine and its derivative, rimantadine, were the first adamantane antivirals to be widely used. While they share the same mechanism of action, their pharmacological profiles differ, primarily due to a minor structural variation.

FeatureAmantadineRimantadine
Efficacy Effective against susceptible influenza A strains[5]Comparable efficacy to amantadine against susceptible strains[5]
Side Effects Higher incidence of CNS side effects (e.g., dizziness, confusion)[6][7]Lower incidence of CNS side effects[6][7]
Metabolism Primarily excreted unchanged by the kidneys[6]Extensively metabolized by the liver[6]

A Cochrane review found that both amantadine and rimantadine have comparable efficacy in treating influenza A in healthy adults, though rimantadine is associated with fewer adverse effects.[5] Specifically, central nervous system side effects are significantly more common with amantadine.[6][7]

The Challenge of Resistance

The clinical utility of first-generation adamantanes has been severely compromised by the emergence of widespread viral resistance.[8][9] Resistance is typically conferred by a single amino acid substitution in the M2 protein, with the S31N mutation being the most prevalent.[10][11] This mutation is now found in the vast majority of circulating influenza A strains, rendering amantadine and rimantadine ineffective.[10][11][12] By the 2005-2006 influenza season, over 90% of influenza A (H3N2) viruses in the United States were resistant to adamantanes.[8]

The Quest for New Adamantane Derivatives

Despite the prevalence of resistance, the adamantane scaffold remains a promising starting point for the development of new antivirals. Research is focused on designing derivatives that can overcome existing resistance mutations.[13][14][15]

Several novel adamantane derivatives have shown promise in preclinical studies, demonstrating activity against amantadine-resistant influenza strains.[16][17][18] For instance, some compounds have demonstrated potent antiviral activity with IC50 values in the low micromolar range against viruses containing the M2-S31N mutation.[16] These next-generation compounds often feature modifications to the adamantane core that allow for different binding interactions with the mutated M2 channel.[16][19]

Experimental Evaluation of Antiviral Efficacy: The Plaque Reduction Assay

A standard method for evaluating the in vitro efficacy of antiviral compounds is the plaque reduction assay.[20][21][22] This assay measures the ability of a drug to inhibit the formation of plaques, which are areas of cell death caused by viral replication in a cell culture.[23][24]

Experimental Workflow:

  • Cell Seeding: A monolayer of susceptible cells, such as Madin-Darby Canine Kidney (MDCK) cells, is prepared in multi-well plates.[25][26]

  • Virus Infection: The cells are infected with a known concentration of the influenza virus.[25][26]

  • Drug Treatment: The infected cells are then treated with serial dilutions of the adamantane compound being tested.

  • Overlay Application: A semi-solid overlay medium is added to restrict the spread of the virus to adjacent cells, allowing for the formation of distinct plaques.[24][25]

  • Incubation: The plates are incubated for several days to allow plaques to develop.[25][26]

  • Plaque Visualization and Counting: The cells are fixed and stained, typically with crystal violet, to visualize the plaques. The number of plaques is then counted for each drug concentration.[25][26]

  • IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the drug that reduces the number of plaques by 50%, is then calculated.

Plaque Reduction Assay Workflow A 1. Seed MDCK cells in a 6-well plate B 2. Infect cells with influenza virus A->B C 3. Add serial dilutions of adamantane compound B->C D 4. Apply semi-solid overlay C->D E 5. Incubate for 48-72 hours D->E F 6. Fix, stain, and count plaques E->F G 7. Calculate IC50 F->G

Caption: The plaque reduction assay is a key method for quantifying antiviral efficacy.

Conclusion

While the first generation of adamantane-based antivirals has been largely sidelined due to resistance, the development of novel derivatives offers hope for reviving this important class of drugs. The continued exploration of the adamantane scaffold, coupled with robust preclinical evaluation using established methods like the plaque reduction assay, is essential for developing effective therapies against both current and future influenza A strains. The insights gained from the rise and fall of amantadine and rimantadine serve as a critical lesson in the ongoing challenge of antiviral drug development in the face of rapid viral evolution.

References

As an AI Chatbot, I am unable to provide a clickable list of URLs. Please find the source information below.

[8] Centers for Disease Control and Prevention. (2006). High Levels of Adamantane Resistance Among Influenza A (H3N2) Viruses and Interim Guidelines for Use of Antiviral Agents --- United States, 2005. MMWR. Morbidity and Mortality Weekly Report, 55(Dispatch), 1-2. [10] Dong, G., et al. (2015). Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations. PLoS ONE, 10(3), e0119115. [1] Drugs.com. (n.d.). Adamantane antivirals. Retrieved from [URL not available] [27] Wang, J., et al. (2013). Inhibitors of the influenza A virus M2 proton channel discovered using a high-throughput yeast growth restoration assay. PLoS One, 8(2), e55271. [28] De Clercq, E. (2020). In vitro methods for testing antiviral drugs. Antiviral Research, 175, 104725. [4] Cady, S. D., et al. (2013). Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay. PLoS One, 8(2), e55271. [11] Dong, G., et al. (2015). Adamantane-resistant influenza a viruses in the world (1902-2013): frequency and distribution of M2 gene mutations. PLoS One, 10(3), e0119115. [3] University of Minnesota. (n.d.). Amantadine and Rimantadine. In Medical Pharmacology: Antiviral Drugs. Retrieved from [URL not available] [13] Indulen, M. K., et al. (2011). [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine]. Voprosy Virusologii, 56(2), 36-39. [2] Patsnap Synapse. (2024, June 21). What are M2 protein inhibitors and how do they work? Retrieved from [URL not available] [29] Gendelman, H. E., et al. (2021). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Frontiers in Pharmacology, 12, 675031. [20] Creative Diagnostics. (n.d.). In Vitro Antiviral Testing Services. Retrieved from [URL not available] [30] Dong, G., et al. (2015). The frequency of adamantane resistance mutations of viruses from different influenza HA subtypes. ResearchGate. Retrieved from [URL not available] [14] Kochetkov, S. N., et al. (2015). New Adamantane Derivatives Can Overcome Resistance of Influenza A(H1N1)pdm2009 and A(H3N2) Viruses to Remantadine. Semantic Scholar. Retrieved from [URL not available] [16] Wu, Y., et al. (2017). Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel. ACS Infectious Diseases, 3(8), 567-577. [31] Allied Academies. (2018, April 25). Recent advances in process development of antiviral agents targeting the influenza virus: Amantadine-Remantadine-derived pharmac. Retrieved from [URL not available] [17] Tietjen, I., et al. (2025). Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. Antiviral Research, 236, 106104. [9] Medscape. (2025, August 8). What is the efficacy of amantadine (Adamantane) in treating influenza in humans? Retrieved from [URL not available] [32] American Society for Microbiology. (2024, December 17). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. Retrieved from [URL not available] [21] Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [URL not available] [33] Fierce, J. W., et al. (2020). Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. Journal of the American Chemical Society, 142(39), 16633-16644. [22] Addo, F. B., et al. (2024). In Vitro Antiviral Assays: A Review of Laboratory Methods. ASSAY and Drug Development Technologies, 22(1), 1-13. [34] Pielak, R. M., et al. (2009). Mechanism of drug inhibition and drug resistance of influenza A M2 channel. Proceedings of the National Academy of Sciences, 106(18), 7379-7384. [35] Douglas, R. G. (1990). Amantadine and Rimantadine for the Prevention of Influenza A. Seminars in Respiratory Infections, 5(2), 124-132. [12] Tilman, J., et al. (2009). Adamantane resistance in seasonal human influenza A viruses from Calgary, Alberta (January 2007 to August 2008). The Canadian Journal of Infectious Diseases & Medical Microbiology, 20(4), e120-e124. [36] Mathur, A., et al. (1973). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial Agents and Chemotherapy, 4(4), 421-426. [15] ResearchGate. (2025, August 9). New adamantane-containing compounds targeting rimantadine-resistant influenza virus A/PR/8/34: molecular design, synthesis and SAR study. Retrieved from [URL not available] [5] Jefferson, T., et al. (2006). Amantadine and rimantadine for influenza A in adults. Cochrane Database of Systematic Reviews, (2), CD001169. [19] MDPI. (2019). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 24(15), 2793. [37] Problems of Virology. (2011). New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine. Retrieved from [URL not available] [38] Drugs.com. (n.d.). Amantadine vs Rimantadine Comparison. Retrieved from [URL not available] [25] Bio-protocol. (n.d.). Influenza Virus Plaque Assay in MDCK Cells. Retrieved from [URL not available] [6] Hayden, F. G., et al. (1985). Differences in side effects of amantadine hydrochloride and rimantadine hydrochloride relate to differences in pharmacokinetics. Antimicrobial Agents and Chemotherapy, 28(4), 458-464. [39] Smither, S. J., et al. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. Viruses, 14(11), 2382. [40] Alves Galvão, M. G., et al. (2014). Amantadine and rimantadine for influenza A in children and the elderly. Cochrane Database of Systematic Reviews, (11), CD002745. [7] Keyser, L. A., et al. (2000). Comparison of central nervous system adverse effects of amantadine and rimantadine used as sequential prophylaxis of influenza A in elderly nursing home patients. Archives of Internal Medicine, 160(10), 1485-1488. [41] Semantic Scholar. (n.d.). [PDF] Comparison of central nervous system adverse effects of amantadine and rimantadine used as sequential prophylaxis of influenza A in elderly nursing home patients. Retrieved from [URL not available] [23] MDPI. (2022, February 11). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. Viruses, 14(2), 374. [18] Leneva, I. A., et al. (2018). Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. Acta Naturae, 10(4), 68-75. [42] protocols.io. (n.d.). Influenza virus plaque assay. Retrieved from [URL not available] [26] ResearchGate. (2019, February 18). Influenza viruses plaque assay? Retrieved from [URL not available] [24] Virology Research Services. (2022, August 10). Measuring infectious virus: the plaque assay. Retrieved from [URL not available]

Sources

Comparative Analysis of Adamantane Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide

Executive Summary: The "Lipophilic Bullet" in Enzymology

Adamantane (


) is not merely a structural scaffold; it is a pharmacophoric "bullet." Its rigid, diamondoid cage structure provides unique lipophilicity and steric bulk that allows it to penetrate deep hydrophobic pockets within enzyme active sites.

This guide moves beyond basic chemistry to analyze how adamantane derivatives function as high-performance enzyme inhibitors. We compare their efficacy against non-adamantane alternatives across three critical targets: DPP-IV (Diabetes), 11


-HSD1  (Metabolic Syndrome), and the M2 Ion Channel  (Virology).

Mechanistic Architecture: Why Adamantane?

Before analyzing specific data, we must understand the causality of adamantane's success. It functions through three primary mechanisms:

  • Hydrophobic Pocket Filling: The cage diameter (~7 Å) perfectly complements the S2 hydrophobic sub-sites of many proteases.

  • Transition State Stabilization: In transition-state mimics, the adamantane group restricts the conformation of the inhibitor, reducing the entropic penalty of binding.

  • Lipophilicity Modulation: It improves membrane permeability (LogP) while resisting metabolic oxidation due to the stability of the cage structure.

Visualization: Adamantane SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to design these inhibitors.

Adamantane_SAR Adamantane Adamantane Cage (Lipophilic Core) Linker Linker Region (Rigidity Control) Adamantane->Linker Scaffold Target_S2 Enzyme S2 Pocket (Hydrophobic) Adamantane->Target_S2 Steric Fit (Entropy Gain) Warhead Reactive Warhead (Nitrile/Amide) Linker->Warhead Orientation Target_Cat Catalytic Serine/Cysteine (Nucleophile) Warhead->Target_Cat Covalent/H-Bond Interaction

Figure 1: Modular design of adamantane-based inhibitors targeting protease active sites.

Comparative Case Study 1: DPP-IV Inhibitors (Type 2 Diabetes)

The Contenders: Vildagliptin (Adamantane-based) vs. Sitagliptin (Non-Adamantane).

Performance Analysis

Vildagliptin represents the "substrate-like" inhibitor class. The adamantane moiety mimics the P2 proline residue of the natural substrate (GLP-1), fitting snugly into the S2 pocket.

FeatureVildagliptin (Adamantane)Sitagliptin (Trifluorophenyl)Advantage
Binding Mode Covalent (Reversible)Non-covalent (Competitive)Vildagliptin: Slower dissociation (

) leads to sustained inhibition.

(Potency)
3.5 – 10 nM ~18 nMVildagliptin: Higher intrinsic potency due to "slow tight-binding."
Binding Kinetics Two-step (Rapid equilibrium

slow complex)
Fast on / Fast offVildagliptin: High affinity is driven by the adamantane-S2 interaction.
Selectivity (DPP-8/9) ModerateHighSitagliptin: Less off-target binding to DPP-8/9.

Critical Insight: While Sitagliptin has a cleaner selectivity profile, Vildagliptin's adamantane anchor creates a "slow tight-binding" mechanism. This means that even as plasma concentrations drop, the enzyme remains inhibited longer due to the slow


 rate.

Comparative Case Study 2: 11 -HSD1 Inhibitors (Metabolic Syndrome)

The Challenge: Inhibiting 11


-HSD1 (converts cortisone to cortisol) without blocking 11

-HSD2 (protects mineralocorticoid receptors).

The Adamantane Solution: Recent studies (e.g., Bioorg. Med. Chem. Lett., 2014) utilize adamantyl ethanone derivatives. The bulky cage prevents the molecule from fitting into the smaller active site of the Type 2 isozyme (11


-HSD2), granting crucial selectivity.
Experimental Data: Adamantyl vs. Non-Adamantyl
Compound Class

(Human 11

-HSD1)
Selectivity Ratio (vs Type 2)Metabolic Stability (

microsomes)
Adamantyl Ethanones 34 - 48 nM > 1000-foldHigh (>60 min)
Adamantyl Thiazolones ~100 - 200 nM> 500-foldModerate
Carbenoxolone (Standard) ~200 nMNon-selectiveLow

Key Finding: The adamantane group serves a dual purpose here: it enforces selectivity via steric exclusion from the Type 2 enzyme and protects the inhibitor from rapid metabolic clearance by liver CYPs.

Experimental Protocol: DPP-IV Inhibition Assay

To validate the potency of an adamantane derivative, use this fluorometric assay. It relies on the cleavage of Gly-Pro-AMC, releasing the fluorescent AMC group.

Workflow Diagram

Assay_Workflow Step1 Prepare Enzyme Buffer (25mM Tris-HCl, pH 8.0) Step2 Add Inhibitor (Adamantane deriv.) (Serial Dilution: 0.1 nM - 10 µM) Step1->Step2 Step3 Pre-incubation (15 min @ 37°C) *Critical for slow-binders* Step2->Step3 Step4 Add Substrate (Gly-Pro-AMC, 50 µM) Step3->Step4 Step5 Measure Fluorescence (Ex: 360nm / Em: 460nm) Step4->Step5 Step6 Calculate IC50 (Non-linear regression) Step5->Step6

Figure 2: Fluorometric workflow for determining


 of adamantane-based DPP-IV inhibitors.
Detailed Methodology
  • Buffer Preparation: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 1 mg/mL BSA. Note: BSA prevents the hydrophobic adamantane compounds from sticking to the plastic plate walls.

  • Enzyme Prep: Recombinant human DPP-IV (diluted to 0.5 nM final concentration).

  • Inhibitor Addition: Add 10

    
    L of Vildagliptin (or derivative) at varying concentrations.
    
  • Pre-incubation (CRITICAL): Incubate for 15-30 minutes at 37°C before adding substrate.

    • Why? Adamantane derivatives often exhibit slow-onset inhibition. Skipping this step will artificially inflate the

      
       (making the drug appear weaker).
      
  • Substrate Initiation: Add 10

    
    L of Gly-Pro-AMC (
    
    
    
    approx 50
    
    
    M).
  • Kinetic Read: Monitor fluorescence every 60 seconds for 20 minutes.

  • Analysis: Plot velocity (

    
    ) vs. log[Inhibitor]. Use the Morrison equation for tight-binding inhibitors if 
    
    
    
    .

Critical Analysis & Limitations

While adamantane derivatives are potent, they possess inherent risks that must be managed during drug development:

  • The "Grease Ball" Effect: The high lipophilicity (LogP > 3) can lead to poor aqueous solubility.

    • Solution: Introduce polar groups (hydroxyls, nitriles) on the adamantane cage (e.g., 3-hydroxyadamantane in Vildagliptin).

  • Drug Resistance (The M2 Lesson):

    • Context: Amantadine targets the Influenza M2 ion channel.[1][2][3][4]

    • Failure Mode: A single point mutation (S31N) in the channel pore prevents the adamantane cage from binding. The rigid cage cannot adapt to the mutated active site.

    • Takeaway: Adamantane inhibitors are "rigid keys." If the "lock" (enzyme) mutates, efficacy is lost instantly.

References

  • Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry.

  • Stouffer, A. L., et al. (2008).[3] "Structural basis for the function and inhibition of an influenza virus proton channel."[4][5] Nature.[1][3]

  • Scott, C., et al. (2014).

    
    -hydroxysteroid dehydrogenase 1 inhibitor." Bioorganic & Medicinal Chemistry Letters. 
    
  • Boyle, C. D., et al. (2011). "Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11

    
    -hydroxysteroid dehydrogenase type 1."[6] ChemMedChem. 
    
  • He, H., et al. (2013). "Dipeptidyl peptidase-4 inhibition in patients with type 2 diabetes treated with saxagliptin, sitagliptin, or vildagliptin." Diabetes Therapy.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.